molecular formula C8H18O3S2 B521457 Thiol-PEG3-thiol CAS No. 2781-02-4

Thiol-PEG3-thiol

Cat. No.: B521457
CAS No.: 2781-02-4
M. Wt: 226.4 g/mol
InChI Key: MCINHQIUGNVTLG-UHFFFAOYSA-N
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Description

Bis-PEG3-thiol is a PEG derivative containing two thiol groups. The thiol groups react with maleimide, OPSS, vinylsulfone and transition metal surfaces including gold, silver, etc. The hydrophilic PEG spacer increases solubility in aqueous media.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3S2/c12-7-5-10-3-1-9-2-4-11-6-8-13/h12-13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCINHQIUGNVTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCS)OCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477383
Record name 2,2'-{Oxybis[(ethane-2,1-diyl)oxy]}di(ethane-1-thiol)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2781-02-4
Record name 2,2'-{Oxybis[(ethane-2,1-diyl)oxy]}di(ethane-1-thiol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRA(ETHYLENE GLYCOL) DITHIOL
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Foundational & Exploratory

An In-depth Technical Guide to Thiol-PEG3-thiol: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of Thiol-PEG3-thiol, a homobifunctional crosslinking agent. Designed for researchers, scientists, and drug development professionals, this document offers detailed methodologies and data to facilitate the effective use of this versatile molecule in biomaterials, drug delivery, and surface modification.

Core Chemical Properties of this compound

This compound, also known as Bis-PEG3-thiol or 1,11-dimercapto-3,6,9-trioxaundecane, is a linear molecule featuring two terminal thiol (-SH) groups connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer. This structure imparts flexibility, hydrophilicity, and reactivity, making it a valuable component in the synthesis of soft materials and for bioconjugation.

Physicochemical Characteristics

The fundamental properties of this compound are summarized in the table below. These parameters are essential for accurate stoichiometric calculations in crosslinking reactions and for the characterization of the resulting materials.

PropertyValueSource(s)
Chemical Formula C₈H₁₈O₃S₂[1]
Molecular Weight 226.36 g/mol [1]
CAS Number 2781-02-4[1]
Appearance Colorless to light yellow liquid
Purity Typically ≥95%
Spacer Arm Length 14 atoms; ~15.1 Å
Solubility
Water & Aqueous BuffersSoluble[1]
DMSO, DMFSoluble[2]
Ethanol, ChloroformSoluble[3]
Storage Conditions -20°C, desiccated, under inert gas[2]
Reactivity and Stability

The chemical behavior of this compound is dominated by its terminal thiol groups. Thiols are nucleophilic and can participate in a variety of chemical reactions.

Reactivity:

  • Thiol-Ene Reactions: The thiol groups readily undergo photo-initiated "click" reactions with molecules containing "ene" functional groups, such as norbornene or vinyl sulfone, to form stable thioether bonds. This is a common method for hydrogel formation.[4][5]

  • Thiol-Maleimide Michael Addition: Thiols react specifically and efficiently with maleimide (B117702) groups at physiological pH (6.5-7.5) to form stable thioether linkages.[1][6]

  • Disulfide Bond Formation: Thiol groups can be oxidized to form disulfide bonds (-S-S-), either with other this compound molecules or with other thiol-containing species. This reaction is reversible with the use of reducing agents.

  • Surface Conjugation: The thiol groups have a strong affinity for noble metal surfaces, enabling the functionalization of gold nanoparticles and surfaces.[2][7]

Stability:

The primary stability concern for this compound is the oxidation of the thiol groups. The rate of oxidation is influenced by several factors:

  • pH: The rate of thiol oxidation increases with increasing pH, as the deprotonated thiolate anion (R-S⁻) is more susceptible to oxidation.[8]

  • Oxygen: The presence of atmospheric oxygen promotes the formation of disulfide bonds.[9]

  • Metal Ions: Trace metal ions can catalyze thiol oxidation.

To ensure the integrity of the reagent, it is crucial to store it at low temperatures, under an inert atmosphere (e.g., argon or nitrogen), and to use degassed buffers and solvents for reactions.[2]

Experimental Protocols

The following sections provide representative protocols for common applications of this compound. These are generalized procedures and may require optimization for specific applications.

Formation of PEG Hydrogels via Thiol-Ene Photocrosslinking

This protocol describes the formation of a hydrogel by the photo-initiated reaction between this compound and a multi-arm PEG-norbornene.

Materials:

  • 4-arm PEG-Norbornene (PEG4NB)

  • This compound

  • Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP)

  • Phosphate-buffered saline (PBS), pH 7.4, sterile and degassed

  • Cell suspension (optional, for cell encapsulation)

Methodology:

  • Prepare Precursor Solutions:

    • Dissolve PEG4NB and this compound in degassed PBS to the desired concentrations (e.g., to achieve a final polymer concentration of 5-20 wt%). Ensure a 1:1 molar ratio of norbornene to thiol functional groups.

    • Prepare a stock solution of the photoinitiator (e.g., 0.05-0.5 wt% LAP) in PBS.

  • Hydrogel Formation:

    • If encapsulating cells, gently mix the cell suspension with the PEG4NB solution.

    • Add the this compound solution to the PEG4NB solution and mix thoroughly but gently.

    • Add the photoinitiator solution to the macromer mixture and mix again.

    • Pipette the final precursor solution into a mold of the desired shape.

  • Photocrosslinking:

    • Expose the precursor solution to UV light (e.g., 365 nm) at a specific intensity (e.g., 5-20 mW/cm²) for a defined period (e.g., 1-5 minutes) to initiate crosslinking. The gelation time will depend on the macromer concentration, photoinitiator concentration, and light intensity.[4]

  • Post-Formation Handling:

    • The resulting hydrogel can be swelled in PBS or cell culture medium.

Characterization:

  • Gelation Kinetics: Can be monitored using rheometry by measuring the storage (G') and loss (G'') moduli over time during UV exposure. The gel point is typically defined as the time when G' > G''.[4]

  • Mechanical Properties: The compressive or shear modulus of the swollen hydrogel can be determined using a mechanical tester or rheometer.[10][11]

  • Swelling Ratio: The swelling ratio (Q) is calculated by comparing the mass of the swollen hydrogel (Ws) to its dry mass (Wd) using the formula Q = Ws / Wd.[10]

G cluster_prep Preparation of Precursor Solutions cluster_mix Mixing cluster_gel Gelation cluster_char Characterization prep_pegnb Dissolve PEG4NB in degassed PBS mix1 Mix PEG4NB and cell suspension prep_pegnb->mix1 prep_thiol Dissolve this compound in degassed PBS mix2 Add this compound and mix prep_thiol->mix2 prep_pi Prepare photoinitiator solution mix3 Add photoinitiator and mix prep_pi->mix3 prep_cells Prepare cell suspension (optional) prep_cells->mix1 mix1->mix2 mix2->mix3 pipette Pipette into mold mix3->pipette uv_expose Expose to UV light pipette->uv_expose rheology Rheometry (G', G'') uv_expose->rheology mechanical Mechanical Testing uv_expose->mechanical swelling Swelling Ratio Measurement uv_expose->swelling

Workflow for Thiol-Ene Hydrogel Formation
Functionalization of Gold Nanoparticles

This protocol outlines the surface modification of citrate-capped gold nanoparticles (AuNPs) with this compound via ligand exchange.

Materials:

  • Citrate-capped gold nanoparticle solution

  • This compound

  • Ultrapure water

  • Phosphate-buffered saline (PBS), pH 7.4

Methodology:

  • Prepare this compound Solution:

    • Prepare a stock solution of this compound in ultrapure water (e.g., 1 mM).

  • Ligand Exchange:

    • In a microcentrifuge tube, add the this compound stock solution to the citrate-capped AuNP solution. A significant molar excess of the thiol is typically used to drive the reaction.

    • Incubate the mixture at room temperature for 12-24 hours with gentle stirring or shaking to facilitate the displacement of citrate (B86180) ions by the thiol groups.[7]

  • Purification:

    • Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

    • Carefully remove the supernatant containing excess this compound and displaced citrate.

    • Resuspend the nanoparticle pellet in ultrapure water or PBS.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure thorough purification.[7]

  • Storage:

    • After the final wash, resuspend the purified this compound functionalized AuNPs in the desired buffer and store at 4°C.

Characterization:

  • UV-Vis Spectroscopy: A red-shift in the surface plasmon resonance peak can indicate a change in the dielectric environment around the AuNPs upon successful functionalization.

  • Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles is expected after PEGylation.

  • Zeta Potential Measurement: A change in the surface charge of the nanoparticles confirms the replacement of the negatively charged citrate ions.

G cluster_prep Preparation cluster_reaction Ligand Exchange cluster_purify Purification cluster_store Storage & Characterization prep_aunp Citrate-capped AuNP Solution mix Mix AuNPs and this compound prep_aunp->mix prep_thiol Prepare this compound Solution prep_thiol->mix incubate Incubate 12-24h at RT mix->incubate centrifuge1 Centrifuge and remove supernatant incubate->centrifuge1 resuspend1 Resuspend in water/PBS centrifuge1->resuspend1 centrifuge2 Repeat wash step (2x) resuspend1->centrifuge2 resuspend2 Resuspend in final buffer centrifuge2->resuspend2 store Store at 4°C resuspend2->store characterize Characterize (UV-Vis, DLS, Zeta) resuspend2->characterize

Workflow for Gold Nanoparticle Functionalization

Key Applications of this compound

The bifunctional nature of this compound makes it a versatile tool in several areas of research and development.

Hydrogel Formation for Tissue Engineering and Drug Delivery

This compound is extensively used as a crosslinker to form hydrogels with tunable mechanical properties, swelling behavior, and degradation profiles. These hydrogels can mimic the extracellular matrix, providing a scaffold for 3D cell culture, tissue regeneration, and the controlled release of therapeutics.[4][12] The cytocompatibility of the thiol-ene reaction makes it particularly suitable for cell encapsulation applications.[12][13]

Surface Modification of Biomaterials and Nanoparticles

The strong affinity of the thiol groups for gold and other noble metal surfaces allows for the straightforward functionalization of nanoparticles, biosensors, and other implantable devices.[2][7] The hydrophilic PEG spacer enhances the biocompatibility of these materials by reducing non-specific protein adsorption and improving their stability in biological fluids.

Bioconjugation and Crosslinking

As a homobifunctional crosslinker, this compound can be used to link two molecules that each possess a thiol-reactive functional group (e.g., maleimide). It can also be used to crosslink polymers that have been functionalized with such groups. The flexible PEG spacer helps to maintain the activity of the conjugated molecules by providing spatial separation.

Conclusion

This compound is a valuable and versatile homobifunctional crosslinker for researchers in the fields of biomaterials, drug delivery, and nanotechnology. Its well-defined structure, which includes two reactive thiol groups and a hydrophilic PEG spacer, allows for the creation of biocompatible materials with tunable properties. A thorough understanding of its chemical properties and reactivity, as outlined in this guide, is essential for its successful application in developing advanced therapeutic and diagnostic platforms. By following appropriate handling and reaction protocols, researchers can leverage the unique characteristics of this compound to advance their scientific endeavors.

References

Thiol-PEG3-thiol structure and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional crosslinking agent, Thiol-PEG3-thiol. It details its chemical structure, molecular weight, and key physicochemical properties. Furthermore, this guide outlines a detailed experimental protocol for its application in hydrogel synthesis and provides a visual representation of the experimental workflow.

Core Properties of this compound

This compound, also known by its chemical name 1,8-Dimercapto-3,6-dioxaoctane, is a versatile crosslinking molecule. It features two terminal thiol (-SH) groups connected by a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer. This structure imparts unique properties, making it a valuable tool in bioconjugation, materials science, and drug delivery. The PEG spacer enhances aqueous solubility and biocompatibility, while the terminal thiol groups offer reactive sites for covalent bond formation, most notably through thiol-ene reactions.

Data Presentation: Quantitative Data Summary

PropertyValue
Molecular Formula C8H18O3S2
Molecular Weight 226.36 g/mol
CAS Number 2781-02-4
Synonyms Bis-PEG3-thiol, 1,8-Dimercapto-3,6-dioxaoctane, DMDO
Appearance Clear Liquid
Purity Typically ≥95%
SMILES SCCOCCOCCOCCS

Experimental Protocols: Hydrogel Formation via Thiol-Ene Photopolymerization

This protocol outlines a general procedure for the fabrication of a polyethylene glycol (PEG) hydrogel using this compound as a crosslinker and a multi-arm PEG-norbornene as the backbone. This method utilizes a photo-initiated thiol-ene "click" reaction, which is known for its high efficiency, specificity, and mild reaction conditions.

Materials:

  • This compound

  • Multi-arm PEG-norbornene (e.g., 4-arm PEG-Norbornene)

  • Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, low-adhesion microcentrifuge tubes or mold

  • UV light source (365 nm)

Methodology:

  • Preparation of Precursor Solutions:

    • Prepare a stock solution of the multi-arm PEG-norbornene in PBS to the desired final concentration (e.g., 10% w/v). Ensure complete dissolution.

    • Prepare a stock solution of the photoinitiator (LAP) in PBS (e.g., 0.1% w/v). Protect this solution from light.

    • Calculate the stoichiometric amount of this compound required to crosslink the PEG-norbornene. The molar ratio of thiol groups to norbornene groups is typically 1:1 for optimal crosslinking.

  • Hydrogel Formulation:

    • In a sterile, low-adhesion microcentrifuge tube, combine the PEG-norbornene solution and the photoinitiator solution.

    • Add the calculated amount of this compound to the mixture.

    • Gently but thoroughly mix the components by pipetting up and down. Avoid introducing air bubbles.

  • Photopolymerization:

    • Immediately dispense the precursor solution into the desired mold or well plate.

    • Expose the solution to UV light (365 nm) at a specific intensity and duration to initiate polymerization. The exact time will depend on the photoinitiator concentration, light intensity, and desired gel properties. Gelation can often be observed within seconds to minutes.

  • Post-Polymerization Processing:

    • After polymerization, the hydrogel can be swelled in PBS to remove any unreacted components and to reach equilibrium hydration.

    • The resulting hydrogel is now ready for its intended application, such as 3D cell culture or as a scaffold for tissue engineering.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the formation of a PEG hydrogel using this compound via photopolymerization.

experimental_workflow cluster_preparation Preparation of Precursor Solutions cluster_mixing Hydrogel Formulation cluster_polymerization Photopolymerization cluster_final_product Final Product PEG_Norbornene Multi-arm PEG-Norbornene Solution Mixing Combine and Mix Precursor Solutions PEG_Norbornene->Mixing Thiol_PEG This compound Thiol_PEG->Mixing Photoinitiator Photoinitiator Solution (LAP) Photoinitiator->Mixing UV_Exposure UV Exposure (365 nm) Mixing->UV_Exposure Hydrogel Crosslinked PEG Hydrogel UV_Exposure->Hydrogel

Caption: Workflow for PEG hydrogel synthesis using this compound.

An In-depth Technical Guide to the Thiol-PEG3-Thiol Spacer Arm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Thiol-PEG3-thiol linker, a homobifunctional crosslinking agent. Given the limited direct literature on this compound, this guide incorporates data and methodologies from the closely related and well-documented heterobifunctional linker, Thiol-PEG3-acid, to present a thorough and practical resource. The principles of polyethylene (B3416737) glycol (PEG) linkers and thiol-based chemistries are broadly applicable, and this guide will clearly denote when information is inferred from analogous compounds.

Core Concepts: The this compound Spacer

This compound is a chemical crosslinker featuring two terminal thiol (-SH) groups connected by a three-unit polyethylene glycol (PEG) spacer. This homobifunctional nature allows for the simultaneous reaction of both thiol ends, making it an effective tool for crosslinking molecules and forming hydrogels.[1] The PEG spacer arm is a critical component, imparting flexibility, hydrophilicity, and biocompatibility to the resulting conjugate.[2]

The core utility of this compound lies in the high reactivity of its thiol groups towards various chemical moieties, enabling the formation of stable covalent bonds. This makes it a valuable reagent in bioconjugation, materials science, and drug delivery systems.

Physicochemical Properties

PropertyThis compoundThiol-PEG3-acid (for comparison)Source
Molecular Formula C8H18O3S2C9H18O5S[1]
Molecular Weight 226.36 g/mol 238.30 g/mol
Appearance Not specified; likely a liquid or solidColorless to light yellow liquid[2]
Spacer Arm Length The PEG3 spacer consists of three ethylene (B1197577) glycol units.The PEG3 spacer consists of three ethylene glycol units.[3][4]
Solubility Expected to be soluble in aqueous buffers and common organic solvents like DMSO and DMF.Soluble in aqueous buffers (e.g., PBS), DMSO, and DMF.[2]

Key Applications of the this compound Spacer

The dual thiol functionality of this compound makes it particularly suitable for applications requiring the crosslinking of molecules or the functionalization of surfaces.

  • Hydrogel Formation: this compound is primarily used in the synthesis of polyethylene glycol (PEG) hydrogels.[1] The thiol groups can react with various other functional groups on polymer backbones to form a crosslinked three-dimensional network. These hydrogels are extensively used in drug delivery, tissue engineering, and as scaffolds for cell culture.[5][6]

  • Nanoparticle Functionalization: The thiol groups have a strong affinity for gold and other noble metal surfaces, allowing for the functionalization of nanoparticles.[7] This can be used to create a hydrophilic shell around the nanoparticle, improving its stability and biocompatibility in biological systems. While often a single thiol is used for attachment, a dithiol linker can potentially bridge nanoparticles or create more complex surface modifications.

  • Protein Crosslinking: As a homobifunctional crosslinker, this compound can be used to study protein-protein interactions by covalently linking interacting proteins.[8] However, for this application, heterobifunctional linkers are often preferred to avoid unwanted homodimerization.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the use of this compound. These are based on established methods for thiol-based conjugations and hydrogel formation.

General Protocol for Thiol-Ene Click Chemistry for Hydrogel Formation

This protocol describes the formation of a hydrogel using a thiol-ene "click" reaction, a common application for dithiol PEG linkers.[9][10]

Materials:

  • This compound

  • A polymer with "-ene" (e.g., norbornene) functional groups

  • Photoinitiator (e.g., LAP, Irgacure 2959)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • UV light source (365 nm)

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve the "-ene" functionalized polymer in PBS to the desired concentration.

    • Dissolve this compound in PBS to the desired concentration.

    • Prepare a stock solution of the photoinitiator in PBS.

  • Mix Components:

    • In a suitable vessel, combine the "-ene" polymer solution and the this compound solution. Ensure the molar ratio of thiol groups to "-ene" groups is optimized for the desired hydrogel properties.

    • Add the photoinitiator to the mixture at a final concentration typically ranging from 0.05% to 0.5% (w/v).

  • Gelation:

    • Pipette the final precursor solution into a mold of the desired shape.

    • Expose the solution to UV light (e.g., 365 nm, 5-10 mW/cm²) for a sufficient time (typically 1-10 minutes) to induce gelation. The exact time will depend on the photoinitiator concentration and light intensity.

  • Washing and Swelling:

    • After gelation, gently remove the hydrogel from the mold.

    • Wash the hydrogel extensively with PBS to remove any unreacted components and the photoinitiator.

    • Allow the hydrogel to swell to equilibrium in PBS before use.

General Protocol for Functionalization of Gold Nanoparticles

This protocol outlines the steps for functionalizing gold nanoparticles with this compound. This is adapted from protocols for monofunctional thiol-PEG linkers.[7]

Materials:

  • Gold nanoparticle solution

  • This compound

  • Ethanol (B145695)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Centrifuge

Procedure:

  • Prepare this compound Solution:

    • Dissolve this compound in ethanol to a concentration of approximately 1-10 mg/mL.

  • Functionalization Reaction:

    • Add the this compound solution to the gold nanoparticle solution. The molar excess of the thiol linker should be optimized, but a starting point is a 1000-fold molar excess relative to the nanoparticles.

    • Incubate the mixture at room temperature for 12-24 hours with gentle stirring to allow for the formation of a self-assembled monolayer on the nanoparticle surface.

  • Purification:

    • Centrifuge the solution to pellet the functionalized gold nanoparticles. The centrifugation speed and time will depend on the size of the nanoparticles.

    • Carefully remove the supernatant containing excess, unbound linker.

    • Resuspend the nanoparticle pellet in fresh ethanol.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound linker.

  • Final Resuspension:

    • After the final wash, resuspend the functionalized gold nanoparticles in the desired buffer (e.g., PBS) for storage or further use.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of this compound.

Thiol_PEG3_Thiol_Structure cluster_linker This compound Thiol1 SH PEG1 O Thiol1->PEG1 -(CH2)2- PEG2 O PEG1->PEG2 -(CH2)2- PEG3 O PEG2->PEG3 -(CH2)2- Thiol2 SH PEG3->Thiol2 -(CH2)2- Hydrogel_Formation_Workflow cluster_workflow Hydrogel Formation Workflow A Prepare Precursor Solutions (this compound & 'Ene'-Polymer) B Add Photoinitiator A->B C Expose to UV Light (Crosslinking) B->C D Wash and Swell Hydrogel C->D Nanoparticle_Functionalization cluster_process Nanoparticle Functionalization NP Gold Nanoparticle Functionalized_NP Functionalized Nanoparticle NP->Functionalized_NP + Linker This compound Linker->Functionalized_NP

References

An In-depth Technical Guide to Thiol-PEG3-thiol (CAS: 14970-87-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Thiol-PEG3-thiol, a versatile bifunctional crosslinking agent. This document details its chemical and physical properties, provides a list of potential suppliers, and outlines key experimental protocols for its application in bioconjugation, hydrogel synthesis, and the formation of self-assembled monolayers.

Core Properties and Supplier Information

This compound, chemically known as 1,8-Dimercapto-3,6-dioxaoctane or 2,2'-(Ethylenedioxy)diethanethiol, is a linear molecule featuring two terminal thiol (-SH) groups separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer. This structure imparts both reactivity, through the thiol groups, and hydrophilicity, due to the PEG chain.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Identifier Value
CAS Number 14970-87-7[1][2]
Molecular Formula C6H14O2S2[2]
Molecular Weight 182.30 g/mol [2]
Synonyms 1,8-Dimercapto-3,6-dioxaoctane, 2,2'-(Ethylenedioxy)diethanethiol, 1,2-Bis(2-mercaptoethoxy)ethane, 3,6-Dioxa-1,8-octane-dithiol[1][2]
Physicochemical Properties Value
Appearance Colorless to light yellow clear liquid[3]
Density 1.12 g/mL at 25 °C[2][3]
Boiling Point 225 °C[2][3]
Flash Point 132 °C[3]
Refractive Index n20/D 1.509[2][3]
Water Solubility 11.4 g/L at 19.8 °C[3]
Supplier Information

A number of chemical suppliers offer this compound. This is not an exhaustive list, and availability and purity should be confirmed with the specific supplier.

  • Sigma-Aldrich: Offers 2,2′-(Ethylenedioxy)diethanethiol with 95% purity.[1][2]

  • TCI America: Provides 3,6-Dioxa-1,8-octanedithiol with a purity of >97.0%.[4]

  • Arkema: Supplies the product under the name DMDO, highlighting its use in coatings, adhesives, and sealants.[5][6]

  • BLD Pharm: Lists 3,6-Dioxa-1,8-octanedithiol.[7]

  • Chemlyte Solutions: Supplies DMDO at ≥98% purity.[8]

  • BroadPharm: While they specialize in PEG linkers, a direct match for this compound was not found, though they carry many related products.

  • MedChemExpress: Offers this compound (Bis-PEG3-thiol) as a crosslinker for hydrogel synthesis.[9]

Experimental Protocols

The bifunctional nature of this compound makes it suitable for a variety of applications. Below are detailed methodologies for key experiments.

Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces

The strong affinity of thiol groups for gold surfaces makes this compound an excellent candidate for forming self-assembled monolayers, which can be used to functionalize biosensors and other surfaces.

Materials:

  • Gold-coated substrate (e.g., gold-coated glass slide or silicon wafer)

  • This compound (CAS: 14970-87-7)

  • 200 proof ethanol (B145695)

  • Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Clean glass or polypropylene (B1209903) containers

  • Tweezers

  • Dry nitrogen gas

Methodology:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 10-15 minutes. (Caution: Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate thoroughly with deionized water and then with ethanol.

    • Dry the substrate under a stream of dry nitrogen gas.

  • Preparation of Thiol Solution:

    • Prepare a 1 mM solution of this compound in 200 proof ethanol in a clean container.

  • Self-Assembly:

    • Immerse the clean, dry gold substrate into the thiol solution.

    • Seal the container and allow it to stand at room temperature for 12-24 hours to ensure the formation of a well-ordered monolayer.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution with tweezers.

    • Rinse the substrate thoroughly with ethanol to remove any non-covalently bound molecules.

    • Dry the functionalized substrate under a stream of dry nitrogen gas.

  • Storage:

    • Store the SAM-coated substrate in a clean, dry environment, such as a desiccator.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam Self-Assembly cluster_post Post-Processing Clean_Substrate Clean Gold Substrate (Piranha Solution) Rinse_Dry_Substrate Rinse and Dry Substrate Clean_Substrate->Rinse_Dry_Substrate Immerse_Substrate Immerse Substrate (12-24 hours) Rinse_Dry_Substrate->Immerse_Substrate Prepare_Thiol_Solution Prepare 1mM this compound in Ethanol Prepare_Thiol_Solution->Immerse_Substrate Rinse_Functionalized Rinse with Ethanol Immerse_Substrate->Rinse_Functionalized Dry_Functionalized Dry with Nitrogen Rinse_Functionalized->Dry_Functionalized Store_SAM Store in Desiccator Dry_Functionalized->Store_SAM

Workflow for Self-Assembled Monolayer (SAM) Formation.
Synthesis of PEG Hydrogels

The two thiol groups on this compound allow it to act as a crosslinker in the formation of hydrogels. This protocol describes a general method for forming a hydrogel using a thiol-ene reaction with a PEG-diacrylate.

Materials:

  • This compound (CAS: 14970-87-7)

  • Poly(ethylene glycol) diacrylate (PEGDA)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV light source (365 nm)

Methodology:

  • Precursor Solution Preparation:

    • Prepare a stock solution of the photoinitiator in PBS (e.g., 0.5% w/v Irgacure 2959).

    • In a separate vial, dissolve PEGDA in the photoinitiator solution to the desired concentration (e.g., 10% w/v).

    • Add this compound to the PEGDA solution. The molar ratio of thiol groups to acrylate (B77674) groups should be 1:1 for optimal crosslinking.

  • Hydrogel Formation:

    • Pipette the precursor solution into a mold of the desired shape.

    • Expose the solution to UV light (365 nm) for a sufficient time to induce photopolymerization (typically 5-15 minutes, depending on the intensity of the light source and the volume of the solution).

  • Hydrogel Swelling and Purification:

    • Carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of PBS to allow it to swell and to leach out any unreacted components.

    • Replace the PBS several times over a 24-48 hour period.

Hydrogel_Synthesis_Workflow cluster_solution Precursor Solution cluster_formation Gel Formation cluster_purification Purification Dissolve_PEGDA Dissolve PEGDA and Photoinitiator in PBS Add_Thiol Add this compound (1:1 thiol:acrylate ratio) Dissolve_PEGDA->Add_Thiol Mix_Solution Vortex to Mix Add_Thiol->Mix_Solution Pipette_to_Mold Pipette into Mold Mix_Solution->Pipette_to_Mold UV_Exposure Expose to UV Light (365 nm) Pipette_to_Mold->UV_Exposure Remove_from_Mold Remove Hydrogel from Mold UV_Exposure->Remove_from_Mold Swell_in_PBS Swell and Purify in PBS (24-48h) Remove_from_Mold->Swell_in_PBS

Workflow for PEG Hydrogel Synthesis via Thiol-Ene Reaction.
Bioconjugation Applications

This compound can be used as a linker to connect two different molecules, provided they have functional groups that can react with thiols. A common strategy is to react one thiol group of the linker with a maleimide-functionalized molecule and the other with a second thiol-reactive molecule or surface.

Logical Relationship as a Bifunctional Linker:

The diagram below illustrates the role of this compound as a bifunctional linker, connecting Molecule A (containing a thiol-reactive group) to Molecule B (also with a thiol-reactive group).

Bifunctional_Linker Molecule_A Molecule A (e.g., Maleimide-functionalized protein) Linker This compound Molecule_A->Linker Thiol-Maleimide Reaction Molecule_B Molecule B (e.g., Gold nanoparticle) Linker->Molecule_B Thiol-Gold Interaction

Logical Relationship of this compound as a Bifunctional Linker.

General Protocol for Two-Step Bioconjugation:

This protocol is a general guideline and requires optimization for specific molecules.

  • Reaction with the First Molecule:

    • Dissolve a maleimide-functionalized molecule (Molecule A) in a suitable buffer (e.g., PBS, pH 6.5-7.5).

    • Add an excess of this compound to the solution and react for 1-2 hours at room temperature.

  • Purification:

    • Remove the excess this compound using size-exclusion chromatography or dialysis.

  • Reaction with the Second Molecule:

    • The purified product from step 2, which now has a free thiol group, can be reacted with a second molecule (Molecule B) that has a thiol-reactive group (e.g., another maleimide (B117702) or a gold surface).

    • The reaction conditions for this step will depend on the nature of Molecule B.

This technical guide provides a starting point for researchers interested in utilizing this compound. The provided protocols are general and may require optimization for specific applications. Always refer to the safety data sheet provided by the supplier before handling this chemical.

References

An In-depth Technical Guide to the Mechanism of Action for Thiol-PEG3-thiol as a Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiol-PEG3-thiol is a homobifunctional crosslinking agent characterized by two primary thiol (-SH) groups separated by a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer. Its utility in bioconjugation, hydrogel formation, and drug delivery stems from the high reactivity and specificity of its terminal thiol groups. This guide elucidates the core mechanisms of action, provides quantitative data on reaction kinetics, details experimental protocols for its application, and visualizes the chemical pathways and workflows involved. The primary crosslinking mechanisms are disulfide bond formation via oxidation and Michael addition reactions with specific electrophiles, such as maleimides. The choice of reaction pathway is highly dependent on the reaction conditions, particularly pH and the presence of co-reactants.

Introduction to this compound

This compound, also known as 1,11-dimercapto-3,6,9-trioxaundecane, is a versatile tool in the field of bioconjugation and materials science. As a homobifunctional crosslinker, it possesses two identical reactive moieties, allowing for the linkage of molecules in a single step. The PEG spacer imparts hydrophilicity, which can improve the solubility and reduce the immunogenicity of the resulting conjugates.

Key Features:

  • Homobifunctional: Symmetrical structure with two reactive thiol groups.

  • PEG Spacer: A 3-unit PEG chain enhances water solubility.

  • Reactive Moieties: Terminal thiol groups are reactive towards various functional groups.

  • Applications: Widely used in the synthesis of hydrogels for tissue engineering and 3D bioprinting, as well as for protein and peptide crosslinking.[1][2]

Core Mechanisms of Action

The crosslinking action of this compound is primarily governed by two distinct chemical reactions. The selection of the reaction mechanism is critical and is dictated by the target functional groups and reaction conditions.

Mechanism 1: Disulfide Bond Formation (Oxidative Crosslinking)

In the presence of an oxidizing agent or under slightly basic conditions, two thiol groups can couple to form a reversible disulfide bond (-S-S-). This is a common mechanism for crosslinking proteins or forming hydrogels.

  • Reaction Principle: The reaction proceeds via the deprotonation of the thiol group to form a more reactive thiolate anion (RS⁻).[3][4] This thiolate then attacks another thiol group in an oxidation reaction, forming a disulfide bridge and releasing two protons and two electrons.

  • pH Dependence: The formation of the reactive thiolate ion is pH-dependent. The pKa of cysteine thiols is typically around 8.3, meaning that at physiological pH (~7.4), only a small fraction of thiols are deprotonated.[3] Therefore, disulfide bond formation is generally favored at a slightly basic pH (>8.0) to increase the concentration of thiolate ions.[5][6]

  • Reversibility: Disulfide bonds are cleavable by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which allows for controlled degradation of the crosslinked structure.

Disulfide_Formation R1_SH R₁-SH Thiolate R₁-S⁻ R1_SH->Thiolate - H⁺ HS_R2 HS-R₂ Disulfide R₁-S-S-R₂ HS_R2->Disulfide Oxidation Oxidant Oxidizing Agent (e.g., O₂, pH > 7.4) Oxidant->HS_R2 Oxidant->Thiolate Thiolate->Disulfide Oxidation Byproduct 2H⁺ + 2e⁻

Caption: Oxidative formation of a disulfide bond from two thiol groups.
Mechanism 2: Thiol-Michael Addition (Thioether Bond Formation)

This compound readily reacts with electron-deficient alkenes, such as maleimides, in a Michael-type addition reaction. This "click chemistry" reaction is highly efficient and specific, forming a stable, irreversible thioether bond.[7][8][9]

  • Reaction Principle: A thiol group, particularly in its nucleophilic thiolate form, attacks the β-carbon of the maleimide (B117702) double bond.[8][10] This reaction is highly chemoselective for thiols over other nucleophiles like amines, especially under neutral pH conditions.[9]

  • pH Dependence: The reaction is base-catalyzed and is significantly influenced by pH.[11][12] The optimal pH range is typically between 6.5 and 7.5.[9] Below this range, the concentration of the reactive thiolate is too low. Above this range, hydrolysis of the maleimide group can become a competing side reaction.

  • Irreversibility: The resulting thioether linkage is highly stable, making this method ideal for applications requiring long-term stability.

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Thiol R₁-SH Thioether Thioether Adduct (R₁-S-Maleimide-R₂) Thiol->Thioether Maleimide Maleimide-R₂ Maleimide->Thioether pH pH 6.5 - 7.5 pH->Thioether Catalyzes

Caption: Michael addition reaction between a thiol and a maleimide.

Quantitative Data and Reaction Kinetics

The efficiency and rate of crosslinking are critical parameters in experimental design. The kinetics are strongly influenced by factors such as pH, buffer composition, and the pKa of the thiol.[11][12]

Factors Influencing Thiol-Maleimide Reaction Rate

The reaction between thiols and maleimides is generally rapid, but the gelation time for hydrogels can be precisely controlled.[11]

ParameterEffect on Reaction RateRationaleSource
pH Decreasing pH from 7.4 to 5.8 significantly slows the reaction.Lower pH reduces the concentration of the reactive thiolate anion.[11][12]
Buffer Concentration Lowering buffer concentration (e.g., PBS) slows gelation.The conjugate base in the buffer (e.g., phosphate) acts as a catalyst.[11]
Macromer wt% Lowering the weight percentage of polymers slows gelation.Reduced concentration of reactive species decreases collision frequency.[11]
Thiol pKa Increasing the thiol pKa slows the reaction.A higher pKa means the thiol is less likely to be deprotonated at a given pH.[5][11]
Comparative Reaction Kinetics of Disulfide Formation

The rate of disulfide formation is dependent on the local chemical environment, which can alter the thiol pKa.

Thiol Substrate (on Hyaluronic Acid)pKaGel Formation Time (pH 7.4)Rate Constant (k₁)Source
HA-Cysteine7.0~3.5 minutes5.04 x 10⁻⁴ min⁻¹[5]
HA-N-acetyl-cysteine7.4~10 hours0.51 x 10⁻⁴ min⁻¹[5]
HA-3-mercaptopropionic acid8.1No gel after 24 hours1.80 x 10⁻⁴ min⁻¹[5]

Note: Data from a study on modified hyaluronic acid, illustrating the principle of pKa influence on disulfide formation rate. The electron-withdrawing group in cysteine lowers the thiol pKa, accelerating the reaction at physiological pH.[5]

Experimental Protocols

The following are generalized protocols for common applications of this compound. Researchers should optimize concentrations and reaction times for their specific molecules of interest.

Protocol: Hydrogel Formation via Thiol-Maleimide Crosslinking

This protocol describes the formation of a PEG hydrogel by reacting a multi-arm PEG-maleimide with this compound.

  • Preparation of Precursor Solutions: a. Prepare a solution of 4-arm PEG-Maleimide (e.g., 20 kDa) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.4. A typical concentration is 10% w/v. b. Prepare a solution of this compound in the same buffer. The concentration should be calculated to achieve a 1:1 molar ratio of maleimide groups to thiol groups.

  • Initiation of Crosslinking: a. To initiate gelation, rapidly and thoroughly mix the PEG-Maleimide solution with the this compound solution in a 1:1 volume ratio. b. For cell encapsulation applications, resuspend the cells in the PEG-Maleimide solution before mixing with the thiol solution.

  • Gelation: a. Immediately pipette the mixed solution into the desired mold or culture vessel. b. Allow the mixture to stand at room temperature or 37°C. Gelation typically occurs within minutes. The exact time can be modulated by adjusting pH, concentration, and temperature.[11][12]

  • Characterization: a. Once gelled, the hydrogel can be swelled in buffer and characterized for properties such as swelling ratio, degradation, and mechanical stiffness (e.g., via rheology).[13]

Protocol: Crosslinking Two Proteins via Disulfide Bonds

This protocol outlines the crosslinking of two different protein populations, one of which has been modified to contain free thiol groups.

  • Preparation of Proteins: a. Protein A: Ensure Protein A has accessible thiol groups (e.g., native cysteines). If not, introduce thiols using a reagent like SATA. Purify the thiolated protein. b. Protein B: Prepare Protein B in a compatible buffer.

  • Crosslinking Reaction: a. Combine thiolated Protein A and Protein B in a buffer with a pH of ~7.5-8.5 to facilitate disulfide exchange. A common buffer is 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. b. The reaction can be allowed to proceed for 2-4 hours at room temperature or overnight at 4°C. Gentle mixing is recommended.

  • Quenching (Optional): a. To stop the reaction, the pH can be lowered, or a quenching reagent like N-ethylmaleimide can be added to cap any remaining free thiols.

  • Purification and Analysis: a. Separate the crosslinked conjugate from unreacted proteins using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX). b. Analyze the fractions using SDS-PAGE under non-reducing conditions to confirm the formation of higher molecular weight species. A reducing SDS-PAGE gel (containing DTT or β-mercaptoethanol) should show the disappearance of the conjugate and the reappearance of the individual proteins, confirming a disulfide linkage.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound to crosslink a maleimide-activated protein to a thiol-containing molecule.

Conjugation_Workflow start Start prep_A Prepare Maleimide- Activated Molecule A start->prep_A prep_B Prepare this compound Crosslinker Solution start->prep_B mix Mix A and B (pH 6.5-7.5) prep_A->mix prep_B->mix react Incubate (e.g., 1-2h at RT) mix->react quench Quench Reaction (Optional) react->quench purify Purify Conjugate (e.g., SEC, IEX) quench->purify analyze Analyze Product (e.g., SDS-PAGE, MS) purify->analyze end End analyze->end

References

An In-Depth Technical Guide to Thiol-Based PEGylation for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a cornerstone of biopharmaceutical development. This process can significantly enhance the therapeutic properties of proteins, peptides, and other biomolecules by increasing their hydrodynamic size. The benefits are manifold and include a prolonged circulatory half-life, reduced immunogenicity, increased stability against proteolytic degradation, and improved solubility.[1][2] Among the various strategies for PEGylation, thiol-based approaches offer the distinct advantage of site-specificity.

Cysteine residues, with their reactive thiol (-SH) groups, are relatively rare in proteins compared to amine-containing lysine (B10760008) residues.[3] Many naturally occurring cysteines are involved in disulfide bonds and are thus unreactive.[1] This allows for the precise introduction of a free cysteine residue at a specific site on a protein's surface through genetic engineering, which can then serve as a unique handle for PEGylation. This site-selective modification is crucial for preserving the biological activity of the therapeutic protein, as it avoids the random attachment of PEG chains that might otherwise obstruct active sites or binding domains.[1]

This technical guide provides a comprehensive overview of thiol-based PEGylation, focusing on the underlying chemistry, common reagents, detailed experimental protocols, and methods for characterization. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful bioconjugation technique.

Core Principles: The Chemistry of Thiol-Reactive PEGylation

The most prevalent method for thiol-based PEGylation involves the reaction of a thiol group with a maleimide-functionalized PEG reagent.[4][5] This reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide (B117702) ring.[6] The result is the formation of a stable thioether linkage.[7][8]

The reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.[9] At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[9] However, at a pH above 7.5, the maleimide group can react with primary amines, such as those on lysine residues, leading to a loss of selectivity.[9] The reaction is also temperature-dependent and is typically carried out at room temperature or 4°C.[9]

While the thioether bond is generally stable, the succinimidyl thioether linkage can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in vivo.[6][10] This can lead to the premature cleavage of the PEG chain from the biomolecule.[10] Strategies to enhance the stability of the linkage include the hydrolysis of the succinimide (B58015) ring, which can be accelerated by using maleimide derivatives with electron-withdrawing N-substituents.[11] The resulting ring-opened product is significantly more stable and less prone to thiol exchange.[11]

Thiol-Reactive PEG Reagents

A variety of thiol-reactive PEG reagents are commercially available, each with distinct properties. The choice of reagent depends on the specific application, desired stability of the linkage, and the nature of the biomolecule.

Reagent TypeReactive GroupLinkage FormedOptimal pHKey Characteristics
PEG-Maleimide MaleimideThioether6.5-7.5High reactivity and selectivity for thiols; the resulting linkage may be susceptible to retro-Michael reaction.[9][12]
PEG-Vinyl Sulfone Vinyl SulfoneThioether7.0-9.0Forms a stable, irreversible thioether bond; generally has a slower reaction rate than maleimides.[4][6]
PEG-Iodoacetamide IodoacetamideThioether~8.0Reacts with thiols via nucleophilic substitution to form a stable thioether bond; the reaction should be performed in the dark.[13]
PEG-Orthopyridyl Disulfide (OPSS) Orthopyridyl DisulfideDisulfide3.0-10.0Forms a disulfide bond that can be cleaved by reducing agents, allowing for reversible PEGylation.[12]

Quantitative Data on Thiol-PEGylation

Typical Reaction Conditions for Thiol-PEGylation with Maleimide Reagents
ParameterRecommended Range/ConditionRationale
pH 6.5 - 7.5Maximizes thiol reactivity while minimizing side reactions with amines and maleimide hydrolysis.[9]
Temperature 4°C to Room TemperatureLower temperatures can be used to slow the reaction and minimize side reactions.[9]
Molar Excess of PEG-Maleimide 10- to 20-foldA molar excess is generally used to ensure sufficient conjugation.[8][14]
Reaction Time 2-4 hours at room temperature or overnight at 4°CThe optimal time depends on the specific reactants and concentrations.[8][14]
Buffer Thiol-free buffers such as PBS or HEPESBuffers containing thiols will compete with the target molecule for reaction with the maleimide.[5]
Comparative Stability of Thiol-Reactive PEG Linkages
Linkage TypeStabilityNotes
Maleimide-Thioether Moderate to HighSusceptible to retro-Michael reaction and thiol exchange in vivo, which can be mitigated by ring hydrolysis.[6][10]
Vinyl Sulfone-Thioether HighForms a stable, irreversible thioether bond.[4][6]
Haloacetamide-Thioether HighForms a stable, irreversible thioether bond.[6]
Pyridyl Disulfide-Disulfide ReversibleCleavable by reducing agents, which can be advantageous for certain drug delivery applications.[6]
Quantitative Impact of Thiol-PEGylation on Protein Properties
ProteinPEG Size (kDa)Change in Half-LifeChange in In Vitro ActivityReference
Tissue Inhibitor of Metalloproteinases-1 (TIMP-1)2025-fold increase (from 1.1 h to 28 h)Retained complete inhibitory activity towards MMP-3 catalytic domain and partial activity towards full-length MMP-9.[15][16]
Bovine Serum Albumin (BSA)-Increased from 13.6 minutes to 4.5 hours-[1]

Experimental Protocols

Protocol 1: Thiol-Specific PEGylation of a Protein with PEG-Maleimide

This protocol outlines a general procedure for the site-specific PEGylation of a protein containing a free cysteine residue.

Materials:

  • Cysteine-containing protein

  • PEG-Maleimide reagent

  • Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.0-7.5, containing 1 mM EDTA to prevent disulfide bond formation)

  • Quenching solution (e.g., L-cysteine or β-mercaptoethanol)

  • Anhydrous DMSO or DMF for dissolving the PEG reagent

Procedure:

  • Protein Preparation: Dissolve or exchange the protein into the reaction buffer to a concentration of 1-10 mg/mL.[5] If necessary, reduce any existing disulfide bonds by adding a 10-100x molar excess of a reducing agent like TCEP, and incubate for 20-30 minutes at room temperature.[5] Remove the reducing agent by dialysis or size-exclusion chromatography before proceeding.

  • PEG Reagent Preparation: Prepare a 10 mM stock solution of the PEG-Maleimide reagent in anhydrous DMSO or DMF.[5]

  • Conjugation Reaction: Add the PEG-Maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the PEG reagent over the protein.[8][14]

  • Incubation: Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C.[8][14] Protect the reaction from light if any of the components are light-sensitive.

  • Quenching (Optional): To stop the reaction, add a quenching solution (e.g., L-cysteine) to a final concentration that is in molar excess to the unreacted PEG-Maleimide. Incubate for 15-30 minutes.

  • Purification: Proceed immediately to the purification of the PEGylated protein.[17]

Protocol 2: Purification of PEGylated Protein

A combination of chromatographic techniques is often used to separate the PEGylated protein from unreacted protein, excess PEG reagent, and other byproducts.[18]

A. Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, causing it to elute earlier than the un-PEGylated form.[]

Procedure:

  • Column Equilibration: Equilibrate an SEC column (e.g., Superdex 200) with an appropriate running buffer (e.g., PBS, pH 7.4).[18]

  • Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter.[18]

  • Injection and Elution: Inject the filtered sample onto the equilibrated column and elute with the running buffer at a constant flow rate.[18]

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.[18] The PEGylated protein will be in the earlier eluting fractions.

B. Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. The attachment of neutral PEG chains can shield the charges on the protein surface, altering its binding to the IEX resin.[] This allows for the separation of mono-, di-, and multi-PEGylated species from each other and from the native protein.[20]

Procedure:

  • Column Equilibration: Equilibrate a cation or anion exchange column with a low-salt starting buffer.

  • Sample Loading: Load the sample (which may be fractions from a previous SEC run) onto the column.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration.

  • Fraction Collection: Collect fractions and analyze them to identify those containing the desired PEGylated species.

Protocol 3: Characterization of PEGylated Protein

A. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE separates proteins based on their apparent molecular weight. PEGylated proteins will migrate slower than their un-PEGylated counterparts, resulting in a band shift.[21]

Procedure:

  • Sample Preparation: Mix the protein samples with an appropriate loading buffer.

  • Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis.

  • Staining: Stain the gel with Coomassie Blue to visualize all proteins. A specific PEG stain, such as barium iodide, can also be used.[21] The degree of PEGylation can be estimated by the extent of the band shift.[21]

B. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for characterizing PEGylated proteins.[22][23] It can be used to determine the precise molecular weight of the conjugate, and thus the number of attached PEG chains.[24] Peptide mapping, which involves digesting the PEGylated protein and analyzing the resulting peptides by MS, can be used to identify the specific site(s) of PEGylation.[22]

Protocol 4: Quantification of PEGylation

Several methods can be used to determine the degree of PEGylation.

  • UV-Vis Spectroscopy: If the PEG reagent or linker has a unique chromophore, its absorbance can be measured to quantify the amount of attached PEG.[21][24]

  • Colorimetric Assays: The barium-iodide assay can be used to quantify PEG by the formation of a colored complex.[21][24]

  • Chromatography: The relative peak areas in an SEC or IEX chromatogram can be used to estimate the proportion of different PEGylated species.[21]

  • Mass Spectrometry: As mentioned, MS can provide a precise determination of the number of PEG chains attached.[24]

Visualizations

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_reaction Michael Addition (pH 6.5-7.5) cluster_product Product Protein-SH Protein-SH (Cysteine Residue) ReactionStep Protein-SH->ReactionStep PEG-Maleimide PEG-Maleimide PEG-Maleimide->ReactionStep PEGylated_Protein PEGylated Protein (Stable Thioether Linkage) ReactionStep->PEGylated_Protein

Mechanism of Thiol-Maleimide Conjugation.

PEGylation_Workflow start Start: Cysteine-containing Protein conjugation Bioconjugation Reaction (pH 6.5-7.5) start->conjugation peg_reagent Thiol-Reactive PEG Reagent peg_reagent->conjugation purification Purification (SEC and/or IEX) conjugation->purification characterization Characterization (SDS-PAGE, Mass Spec) purification->characterization quantification Quantification of PEGylation characterization->quantification final_product Final PEGylated Bioconjugate quantification->final_product PEGylation_Factors cluster_params Reaction Parameters cluster_reagents Reagents & Protein center PEGylation Efficiency & Specificity pH pH pH->center temp Temperature temp->center molar_ratio Molar Ratio (PEG:Protein) molar_ratio->center time Reaction Time time->center peg_type PEG Reagent Type peg_type->center thiol_accessibility Thiol Accessibility thiol_accessibility->center buffer_comp Buffer Composition buffer_comp->center

References

An In-depth Technical Guide to the Core Principles of Thiol-PEG3-thiol in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thiol-PEG3-thiol

This compound, also known as 1,11-dimercapto-3,6,9-trioxaundecane, is a homobifunctional crosslinking agent. Its structure consists of a short, hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer flanked by a thiol group (-SH) at each terminus. This configuration makes it an ideal reagent for creating crosslinked networks, particularly in the formation of hydrogels. The thiol end groups exhibit high reactivity towards specific functional groups, enabling the formation of stable covalent bonds under mild conditions, which is highly advantageous for biomedical applications.

The primary application of this compound is as a crosslinker in the synthesis of PEG-based hydrogels. These hydrogels are widely used in tissue engineering, drug delivery, and 3D cell culture due to their biocompatibility, tunable mechanical properties, and high water content, which mimics the native extracellular matrix. The short PEG3 linker provides a balance of hydrophilicity and defined spacing, influencing the resulting hydrogel's mesh size, swelling behavior, and mechanical strength.

Core Principles of this compound Chemistry

The utility of this compound is centered around the reactivity of its terminal thiol groups. These groups can participate in several types of "click chemistry" reactions, which are characterized by high efficiency, specificity, and mild reaction conditions. The two most common crosslinking strategies involving this compound are Thiol-Ene Photopolymerization and Thiol-Maleimide Michael Addition.

Thiol-Ene Photopolymerization

This method involves the photoinitiated reaction between a thiol group and a carbon-carbon double bond (an 'ene'). In this system, this compound is typically crosslinked with a multi-arm PEG functionalized with 'ene' groups, such as norbornene (PEG-NB). The reaction is a step-growth polymerization initiated by a photoinitiator (e.g., LAP) upon exposure to UV or visible light. This process is rapid and allows for spatial and temporal control over gelation.[1][2]

Thiol-Maleimide Michael Addition

This reaction is a Michael-type addition where the nucleophilic thiol group of this compound reacts with the electrophilic double bond of a maleimide (B117702) group.[3] This reaction proceeds efficiently at physiological pH (typically 6.5-7.5) without the need for a catalyst or external energy source like UV light, making it highly suitable for in-situ encapsulation of cells and biologics.[4][5] The resulting thioether bond is stable under physiological conditions.

Key Applications and Experimental Data

The principal application of this compound is in the formation of biocompatible hydrogels for various biomedical research areas.

Hydrogel Formation for Tissue Engineering and 3D Cell Culture

This compound is used to create crosslinked hydrogel scaffolds that mimic the native extracellular matrix, providing a suitable environment for cell growth, proliferation, and differentiation.[1] The mechanical properties and degradation of these hydrogels can be tuned by adjusting the concentration of the precursors and the crosslinking chemistry.[6]

Quantitative Data on Hydrogel Properties

The mechanical and physical properties of hydrogels formed using dithiol PEG crosslinkers are critical for their application. The following tables summarize representative data for hydrogels formed via thiol-ene and thiol-maleimide chemistry. While specific data for this compound is limited, these tables provide insights into how reaction parameters influence the properties of hydrogels made with short-chain dithiol PEGs.

Table 1: Rheological and Physical Properties of Thiol-Ene PEG Hydrogels

Precursor SystemPhotoinitiator (LAP) Conc. (% w/v)PEG-NB Conc. (% w/v)Storage Modulus (G') (Pa)Gelation Time (s)Swelling Ratio (wt%)
Collagen-PEG-NB + Collagen-SH0.142321683-
Collagen-PEG-NB + Collagen-SH0.5433601871530-2840
8-arm PEG-NB + DTT0.52540300~2840
8-arm PEG-NB + DTT0.54481073~1530

Data adapted from studies on thiol-ene hydrogels to show trends in property changes with precursor concentrations.[7][8]

Table 2: Gelation Time of Thiol-Maleimide PEG Hydrogels at Varying pH

Total Polymer Conc. (wt%)BufferpHTemperature (°C)Gelation Time
18.4TEOA PBS6.5252 days
18.4TEOA PBS7.52510 min
18.4TEOA PBS8.0253 min
18.4TEOA PBS7.5375 min

Data adapted from a study on thiol-maleimide hydrogels, illustrating the significant impact of pH and temperature on gelation speed.[3]

Experimental Protocols and Methodologies

Synthesis of PEG-dithiol (General Protocol)

While this compound is commercially available, a general synthesis protocol for creating a PEG-dithiol from a PEG-diol is provided for context. This is a two-step process involving tosylation followed by nucleophilic substitution with a thiol source.[3]

Materials:

  • PEG-diol (e.g., PEG with MW ~282 g/mol for a PEG3 equivalent)

  • Tosyl chloride (TsCl)

  • Triethylamine (TEA)

  • Dichloromethane (CH2Cl2), dry

  • Toluene (B28343)

  • Sodium hydrosulfide (B80085) (NaSH) hydrate

  • Sulfuric acid (H2SO4), concentrated

  • Magnesium sulfate (B86663) (MgSO4), anhydrous

  • Diethyl ether, cold

Procedure:

  • Tosylation: Dissolve PEG-diol in dry CH2Cl2. Add a solution of TsCl in CH2Cl2 dropwise while stirring. Subsequently, add TEA and stir the reaction overnight at room temperature.

  • Work-up 1: Filter the crude mixture, concentrate it using a rotary evaporator, dissolve the residue in toluene, and filter again.

  • Precipitation 1: Precipitate the product by adding the toluene solution to cold diethyl ether while stirring. Collect and dry the precipitate (PEG-ditosylate).

  • Thiolation: Dissolve the PEG-ditosylate in deionized water and treat it with NaSH hydrate. Stir for 5 hours at room temperature, followed by 1 hour at 60°C.

  • Neutralization and Extraction: Neutralize the mixture with concentrated H2SO4 and extract the product with CH2Cl2.

  • Drying and Precipitation 2: Dry the organic layer over anhydrous MgSO4 and precipitate the final product (PEG-dithiol) in cold diethyl ether.

  • Final Product: Collect the precipitate and dry it under a vacuum. Store under an inert gas at -20°C.

Characterization: The final product should be characterized by 1H NMR to confirm the presence of thiol end groups and the PEG backbone structure.[3]

Protocol for Thiol-Ene Hydrogel Formation

This protocol describes the formation of a hydrogel using this compound and a norbornene-functionalized multi-arm PEG (e.g., 4-arm PEG-NB).

Materials:

  • This compound

  • 4-arm PEG-Norbornene (PEG4NB)

  • Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Precursor Solution Preparation: Prepare separate stock solutions of this compound and PEG4NB in PBS. Prepare a stock solution of the photoinitiator (e.g., 0.5% w/v LAP) in PBS.

  • Mixing: In a sterile, low-light environment, combine the PEG4NB solution and the this compound solution. A 1:1 molar ratio of thiol to norbornene groups is often used for optimal crosslinking.[9]

  • Initiator Addition: Add the photoinitiator solution to the precursor mixture and mix thoroughly but gently to avoid introducing air bubbles.

  • Gelation: Cast the final solution into a mold or the desired culture vessel. Expose the solution to UV light (e.g., 365 nm) for a specified time (e.g., 1-5 minutes) to initiate polymerization and form the hydrogel. The intensity of the light and exposure time will influence the final properties of the hydrogel.[2]

Protocol for Thiol-Maleimide Hydrogel Formation

This protocol details the formation of a hydrogel via Michael addition using this compound and a maleimide-functionalized multi-arm PEG (e.g., 4-arm PEG-Maleimide).

Materials:

  • This compound

  • 4-arm PEG-Maleimide (PEG4Mal)

  • Buffer solution (e.g., Triethanolamine buffer in PBS, pH 7.5)

Procedure:

  • Precursor Solution Preparation: Prepare a stock solution of this compound in the chosen buffer. Prepare a separate stock solution of PEG4Mal in the same buffer. For optimal reaction kinetics, the pH should be between 7.0 and 8.0.[3]

  • Mixing and Gelation: Combine the two precursor solutions at a 1:1 molar ratio of thiol to maleimide groups. Mix quickly and thoroughly. Gelation will begin immediately upon mixing.[4]

  • Incubation: Allow the mixture to stand at room temperature or 37°C to ensure complete crosslinking. The gelation time can range from a few minutes to several hours depending on the pH, temperature, and precursor concentrations.[3]

Visualizations of Workflows and Pathways

Synthesis of PEG-dithiol

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Thiolation PEG_diol PEG-diol (HO-PEG3-OH) PEG_ditosylate PEG-ditosylate (TsO-PEG3-OTs) PEG_diol->PEG_ditosylate Tosylation TsCl Tosyl Chloride (TsCl) + Triethylamine (TEA) Thiol_PEG3_thiol This compound (HS-PEG3-SH) PEG_ditosylate->Thiol_PEG3_thiol Thiolation NaSH Sodium Hydrosulfide (NaSH)

Caption: Workflow for the two-step synthesis of this compound.

Thiol-Ene Photopolymerization Workflow

G cluster_0 Precursor Preparation Thiol_PEG This compound Solution Mix Mix Precursors (Thiol + Norbornene + Initiator) Thiol_PEG->Mix PEG_NB Multi-arm PEG-Norbornene Solution PEG_NB->Mix Photoinitiator Photoinitiator (LAP) Solution Photoinitiator->Mix UV UV/Visible Light Exposure Mix->UV Cast in Mold Hydrogel Crosslinked PEG Hydrogel UV->Hydrogel Polymerization

Caption: Experimental workflow for Thiol-Ene hydrogel formation.

Thiol-Maleimide Michael Addition Workflow

G cluster_0 Precursor Preparation (pH 7.0-8.0) Thiol_PEG This compound Solution Mix Rapid Mixing of Precursor Solutions Thiol_PEG->Mix PEG_Mal Multi-arm PEG-Maleimide Solution PEG_Mal->Mix Gelation Spontaneous Gelation (Room Temp or 37°C) Mix->Gelation Hydrogel Crosslinked PEG Hydrogel Gelation->Hydrogel Thioether Bond Formation

Caption: Experimental workflow for Thiol-Maleimide hydrogel formation.

Safety and Handling

Thiol-containing compounds can be mild irritants and may have a strong odor. It is recommended to handle this compound in a well-ventilated area, preferably within a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For storage, this compound should be kept in a tightly sealed container at -20°C, protected from light and moisture to prevent oxidation of the thiol groups. When preparing solutions, using degassed buffers can help minimize oxidation.

References

Thiol-PEG3-thiol: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safety, handling, and application of Thiol-PEG3-thiol (also known by its synonym 1,8-Dimercapto-3,6-dioxaoctane). This bifunctional crosslinker is a valuable tool in various scientific disciplines, including bioconjugation, nanotechnology, and materials science. Adherence to strict safety protocols is paramount when working with this compound to ensure personnel safety and experimental integrity.

Chemical and Physical Properties

This compound is a linear molecule featuring two terminal thiol (-SH) groups separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer. This structure imparts unique characteristics, such as increased hydrophilicity and flexibility, making it suitable for a range of applications.

PropertyValue
Molecular Formula C6H14O2S2
Molecular Weight 182.3 g/mol
Appearance Colorless to light yellow liquid
CAS Number 14970-87-7
Synonyms 1,8-Dimercapto-3,6-dioxaoctane, HS-PEG3-SH, 2,2'-(Ethylenedioxy)diethanethiol
Boiling Point 225 °C (lit.)
Density 1.12 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.509 (lit.)
Solubility Partially soluble in water. Soluble in many organic solvents.

Safety Data Sheet (SDS) Overview

While a single comprehensive Safety Data Sheet for this compound is not universally available, the following information has been compiled from various sources for its synonym, 1,8-Dimercapto-3,6-dioxaoctane.

Hazard Identification

GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Acute1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Chronic1H410: Very toxic to aquatic life with long lasting effects

Pictograms:

Signal Word: Warning

Precautionary Statements:

  • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection.

  • Response: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. Collect spillage.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Quantitative toxicity data for this compound is limited. The following data is for its synonym, 1,8-Dimercapto-3,6-dioxaoctane.

MetricValueSpecies
LD50, Oral 300 - 2000 mg/kgRat
LC50, Inhalation 1 - 5 mg/L (4 hours)Rat

Handling and Storage Precautions

Proper handling and storage are crucial to maintain the stability of this compound and to ensure the safety of laboratory personnel.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat should be worn.

    • Respiratory Protection: If working outside a fume hood or with large quantities, use a NIOSH-approved respirator with an appropriate cartridge.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids. The recommended storage temperature is typically -20°C to protect from degradation.

Experimental Protocols and Workflows

This compound is a versatile crosslinker used in a variety of applications. Below are generalized protocols and workflows illustrating its use.

Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces

The strong affinity of thiol groups for gold surfaces makes this compound an excellent candidate for forming self-assembled monolayers, which can be used to functionalize biosensors or other surfaces.

Experimental Workflow:

SAM_Formation cluster_prep Substrate Preparation cluster_assembly Self-Assembly cluster_post Post-Assembly Clean_Gold Clean Gold Substrate (e.g., Piranha solution or UV/Ozone) Rinse_Dry Rinse with Ethanol (B145695)/Water and Dry with N2 Clean_Gold->Rinse_Dry Prepare_Thiol_Solution Prepare Dilute Solution of this compound in Ethanol Rinse_Dry->Prepare_Thiol_Solution Immerse_Substrate Immerse Gold Substrate in Thiol Solution Prepare_Thiol_Solution->Immerse_Substrate Incubate Incubate for 12-24 hours (under inert atmosphere) Immerse_Substrate->Incubate Rinse_Excess Rinse with Ethanol to Remove Physisorbed Thiols Incubate->Rinse_Excess Dry_SAM Dry the SAM-coated Substrate with N2 Rinse_Excess->Dry_SAM

Workflow for the formation of a self-assembled monolayer of this compound on a gold substrate.

Methodology:

  • Substrate Preparation: A gold-coated substrate is thoroughly cleaned to remove any organic contaminants. This can be achieved using methods such as piranha solution treatment (a mixture of sulfuric acid and hydrogen peroxide; extreme caution is advised ) or UV/ozone cleaning. The cleaned substrate is then rinsed with ultrapure water and ethanol and dried under a stream of nitrogen.

  • Thiol Solution Preparation: A dilute solution of this compound (typically 1-10 mM) is prepared in a suitable solvent, such as ethanol.

  • Self-Assembly: The clean, dry gold substrate is immersed in the thiol solution in a sealed container to prevent solvent evaporation and contamination. The self-assembly process is typically allowed to proceed for 12-24 hours at room temperature. For optimal monolayer formation, this step can be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Rinsing and Drying: After incubation, the substrate is removed from the thiol solution and rinsed thoroughly with ethanol to remove any non-covalently bound (physisorbed) molecules. The substrate with the self-assembled monolayer is then dried under a stream of nitrogen.

Bioconjugation: Crosslinking of Two Biomolecules

The two terminal thiol groups of this compound can be used to crosslink two different molecules that have thiol-reactive functional groups, such as maleimides or haloacetamides.

Logical Relationship for Crosslinking:

Bioconjugation Molecule_A Molecule A (with Maleimide group) Intermediate Intermediate Conjugate (Molecule A-S-PEG3-SH) Molecule_A->Intermediate Reacts with one thiol group Thiol_PEG3_Thiol This compound Thiol_PEG3_Thiol->Intermediate Final_Conjugate Final Crosslinked Product (Molecule A-S-PEG3-S-Molecule B) Intermediate->Final_Conjugate Reacts with second thiol group Molecule_B Molecule B (with Maleimide group) Molecule_B->Final_Conjugate

Logical flow of a two-step bioconjugation reaction using this compound as a crosslinker.

Methodology:

  • Reaction with the First Molecule: this compound is reacted with the first molecule containing a thiol-reactive group (e.g., a maleimide-functionalized protein) in a suitable buffer (pH 6.5-7.5). The reaction is typically carried out at room temperature for 1-2 hours or overnight at 4°C. Stoichiometry is controlled to favor the formation of the 1:1 adduct.

  • Purification (Optional but Recommended): The intermediate conjugate (Molecule A-S-PEG3-SH) is purified from excess unreacted this compound and Molecule A using techniques such as size exclusion chromatography (SEC) or dialysis.

  • Reaction with the Second Molecule: The purified intermediate conjugate is then reacted with the second molecule, which also possesses a thiol-reactive group. The reaction conditions are similar to the first step.

  • Final Purification: The final crosslinked product is purified to remove any unreacted components.

Thiol-Ene "Click" Chemistry for Hydrogel Formation

This compound can participate in thiol-ene reactions with molecules containing multiple "ene" (alkene) functional groups, such as multi-arm PEG-norbornene, to form hydrogels. This reaction is often initiated by light (photopolymerization) in the presence of a photoinitiator.

Experimental Workflow for Hydrogel Formation:

Hydrogel_Formation cluster_precursor Precursor Solution Preparation cluster_polymerization Photopolymerization Dissolve_Thiol Dissolve this compound in buffer Mix_Components Mix all components Dissolve_Thiol->Mix_Components Dissolve_Ene Dissolve Multi-arm PEG-Norbornene in buffer Dissolve_Ene->Mix_Components Add_Photoinitiator Add Photoinitiator Add_Photoinitiator->Mix_Components Expose_UV Expose precursor solution to UV light (e.g., 365 nm) Mix_Components->Expose_UV Hydrogel_Formation Hydrogel network forms Expose_UV->Hydrogel_Formation

Workflow for the formation of a hydrogel via thiol-ene photopolymerization.

Methodology:

  • Precursor Solution Preparation: this compound and a multi-arm PEG-alkene (e.g., 4-arm PEG-norbornene) are dissolved in a suitable buffer. A photoinitiator (e.g., LAP or Irgacure 2959) is added to the solution. The stoichiometry of thiol to ene groups is typically kept at 1:1.

  • Polymerization: The precursor solution is placed in a mold and exposed to UV light of a specific wavelength (e.g., 365 nm) for a defined period. The UV light activates the photoinitiator, which in turn initiates the radical-mediated thiol-ene reaction, leading to the formation of a crosslinked hydrogel network.

  • Post-Polymerization: The resulting hydrogel can be swelled in a suitable buffer to remove any unreacted components.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the manufacturer's SDS and follow all recommended safety procedures before handling this chemical. All experimental protocols provided are generalized and may require optimization for specific applications.

Unlocking Advanced Bioconjugation and Drug Delivery: A Technical Guide to Dithiol PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Features and Advantages of Dithiol Poly(ethylene glycol) Linkers.

This in-depth guide explores the pivotal role of dithiol poly(ethylene glycol) (PEG) linkers in modern biotechnology and pharmaceutical development. Dithiol PEG linkers, characterized by thiol groups at both termini of a flexible PEG chain, offer a versatile platform for a myriad of applications, including protein modification, targeted drug delivery, hydrogel formation, and the functionalization of nanoparticles. Their unique homobifunctional nature allows for stable covalent bond formation with sulfhydryl-reactive moieties or metal surfaces, providing precise control over the architecture of complex biomolecular constructs.

Key Features and Advantages

Dithiol PEG linkers possess a range of advantageous properties that make them indispensable tools for researchers. The PEG backbone imparts enhanced water solubility, reduces immunogenicity, and improves the pharmacokinetic profile of conjugated molecules.[1] The terminal thiol groups offer strong and specific reactivity towards maleimides, haloacetamides, and other sulfhydryl-reactive groups, as well as a high affinity for gold surfaces, enabling robust surface modification.[2]

The key advantages of utilizing dithiol PEG linkers include:

  • Enhanced Stability and Solubility: The hydrophilic PEG chain improves the solubility and stability of conjugated biomolecules in aqueous environments.[3]

  • Reduced Immunogenicity: The "stealth" properties of PEG can mask epitopes on therapeutic proteins, reducing the likelihood of an immune response.

  • Improved Pharmacokinetics: By increasing the hydrodynamic volume of a drug molecule, PEGylation can prolong its circulation half-life and reduce renal clearance.

  • Versatile Crosslinking Capabilities: The two thiol end-groups allow for the effective crosslinking of proteins and other molecules, as well as the formation of hydrogels.

  • Controlled Surface Modification: The strong affinity of thiols for gold and other noble metals enables the stable and controlled functionalization of nanoparticles and surfaces.[4]

  • Cleavable Options for Drug Release: Dithiol linkers can incorporate disulfide bonds, which are cleavable in the reducing environment of the intracellular space, providing a mechanism for controlled drug release in targeted therapies like Antibody-Drug Conjugates (ADCs).

Quantitative Data on Dithiol PEG Linkers

The selection of an appropriate dithiol PEG linker is critical for the success of a bioconjugation strategy and depends on factors such as the desired spacer length, molecular weight, and purity. The following tables provide a summary of the properties of commercially available dithiol PEG linkers and the impact of linker concentration on experimental outcomes.

Product NameMolecular Weight (MW)Spacer Arm Length (Å)Purity
HS-PEG-SH1,000 Da~88>95%
HS-PEG-SH2,000 Da~176>95%
HS-PEG-SH3,400 Da~299>95%
HS-PEG-SH5,000 Da~440>95%
HS-PEG-SH10,000 Da~880>95%
HS-PEG-SH20,000 Da~1760>95%
Note: Spacer arm lengths are estimations based on the number of PEG units.
ApplicationDithiol PEG Linker ConcentrationObserved EffectReference
Gold Nanoparticle Assembly<50% of total PEGNo assembly[5]
Gold Nanoparticle Assembly50% of total PEGSpherical assemblies (~80 nm)[5]
Gold Nanoparticle Assembly>80% of total PEGNon-spherical aggregates[5]
Hydrogel Formation (Thiol-Ene)4 wt% PEG4NB-DTTGel point: ~3 seconds[6]
Hydrogel Formation (Michael Addition)4 wt% PEG4A-DTTGel point: ~689 seconds[6]
Hydrogel Degradation (pH dependence)pH 6.0Stable[6]
Hydrogel Degradation (pH dependence)pH 7.4Degradation initiated[6]
Hydrogel Degradation (pH dependence)pH 8.0Faster degradation[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving dithiol PEG linkers.

Protocol 1: Functionalization of Gold Nanoparticles

This protocol describes the surface modification of gold nanoparticles (AuNPs) with a dithiol PEG linker via ligand exchange.

Materials:

  • Citrate-capped gold nanoparticles (AuNPs) solution

  • HS-PEG-SH (e.g., 5,000 Da)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ultrapure water

  • Microcentrifuge tubes

Procedure:

  • Prepare Dithiol PEG Solution: Dissolve HS-PEG-SH in ultrapure water to a final concentration of 1 mg/mL.

  • Ligand Exchange Reaction:

    • In a microcentrifuge tube, add 1 mL of the citrate-capped AuNPs solution.

    • Add a 100-fold molar excess of the HS-PEG-SH solution to the AuNPs solution.

    • Incubate the mixture at room temperature for 12-24 hours with gentle shaking to facilitate the displacement of citrate (B86180) ions by the thiol groups.

  • Purification:

    • Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and duration will depend on the size of the nanoparticles.

    • Carefully remove the supernatant containing excess linker and displaced citrate.

    • Resuspend the pellet in 1 mL of PBS.

    • Repeat the centrifugation and resuspension steps three times to ensure complete removal of unbound linker.

  • Characterization:

    • Resuspend the final pellet in the desired buffer.

    • Characterize the functionalized AuNPs using UV-Vis spectroscopy to observe the shift in the surface plasmon resonance peak, and dynamic light scattering (DLS) to determine the increase in hydrodynamic diameter.

Protocol 2: Formation of a PEG Hydrogel via Michael Addition

This protocol details the formation of a hydrogel by crosslinking a multi-arm PEG-acrylate with a dithiol PEG linker.

Materials:

  • 4-arm PEG-Acrylate (PEG4A)

  • HS-PEG-SH (e.g., 3,400 Da)

  • Triethanolamine (TEOA) buffer (0.3 M, pH 8.0)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve the 4-arm PEG-Acrylate in TEOA buffer to the desired concentration (e.g., 10% w/v).

    • Dissolve the HS-PEG-SH in TEOA buffer to a stoichiometric equivalent based on the acrylate (B77674) groups.

  • Hydrogel Formation:

    • Quickly and thoroughly mix the two precursor solutions in a 1:1 volume ratio.

    • Immediately transfer the mixed solution to a mold or the desired container.

    • Allow the solution to gel at room temperature. Gelation time can vary from minutes to hours depending on the concentration and pH.[6][7]

  • Swelling and Characterization:

    • Once gelled, immerse the hydrogel in PBS to allow it to swell to equilibrium.

    • The mechanical properties of the hydrogel, such as the storage modulus (G'), can be characterized using rheometry. The swelling ratio can be determined by comparing the swollen and dry weights of the hydrogel.[6]

Protocol 3: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines the steps for conjugating a drug-linker construct to a monoclonal antibody (mAb) using a dithiol-containing PEG linker that has been functionalized with a maleimide (B117702) group on one end.

Materials:

  • Monoclonal antibody (mAb) in PBS

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-PEG-SH linker-drug conjugate

  • N-acetylcysteine

  • Desalting column

Procedure:

  • Antibody Reduction:

    • To the mAb solution, add a 5-10 fold molar excess of TCEP to reduce the interchain disulfide bonds.

    • Incubate at 37°C for 1-2 hours.

    • Immediately remove excess TCEP using a desalting column equilibrated with PBS containing 1 mM EDTA.[8]

  • Conjugation:

    • Dissolve the Maleimide-PEG-SH linker-drug conjugate in a suitable solvent like DMSO.

    • Add the linker-drug solution to the reduced antibody solution at a molar ratio of approximately 1.5-fold per available thiol group.

    • React for 1-4 hours at room temperature with gentle mixing.[8]

  • Quenching and Purification:

    • Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups.

    • Purify the resulting ADC using size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, free drug-linker, and other impurities.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using HIC-HPLC or mass spectrometry.

    • Assess the purity and aggregation of the ADC using SEC.

Visualizing Workflows with Dithiol PEG Linkers

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships involving dithiol PEG linkers.

experimental_workflow_ADC cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody (mAb) with Disulfide Bonds TCEP TCEP (Reducing Agent) mAb->TCEP Incubation reduced_mAb Reduced mAb with Free Thiols TCEP->reduced_mAb ADC_reaction Conjugation Reaction reduced_mAb->ADC_reaction linker_drug Maleimide-PEG-SH Linker-Drug Conjugate linker_drug->ADC_reaction crude_ADC Crude ADC Mixture ADC_reaction->crude_ADC purification Chromatography (SEC/HIC) crude_ADC->purification pure_ADC Purified ADC purification->pure_ADC analysis DAR & Purity Analysis pure_ADC->analysis

Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

experimental_workflow_AuNP AuNP_citrate Citrate-Capped Gold Nanoparticle ligand_exchange Ligand Exchange (12-24h incubation) AuNP_citrate->ligand_exchange dithiol_PEG HS-PEG-SH Solution dithiol_PEG->ligand_exchange functionalized_AuNP PEGylated Gold Nanoparticle ligand_exchange->functionalized_AuNP purification Centrifugation & Washing functionalized_AuNP->purification final_product Purified Functionalized AuNP purification->final_product

Functionalization of Gold Nanoparticles with Dithiol PEG.

logical_relationship_SAM start Clean Gold Substrate step1 Immersion in Dithiol PEG Solution start->step1 step2 Initial Adsorption of Thiol Groups step1->step2 Rapid step3 Reorganization into Ordered Monolayer step2->step3 Slower (hours to days) end Stable Self-Assembled Monolayer (SAM) step3->end

Formation of a Self-Assembled Monolayer (SAM).

References

The Homo-bifunctional Nature of Thiol-PEG3-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the homo-bifunctional crosslinking agent, Thiol-PEG3-thiol. Exhibiting a reactive thiol group at each end of a flexible three-unit polyethylene (B3416737) glycol (PEG) spacer, this molecule is a versatile tool in bioconjugation, hydrogel formation, and the development of advanced drug delivery systems. This document details its core properties, quantitative data, experimental protocols, and key applications.

Core Concepts: The Dual Reactivity of this compound

This compound is classified as a homo-bifunctional crosslinker because it possesses two identical reactive moieties—thiol (-SH) groups. These thiol groups can readily react with a variety of functional groups, most notably maleimides and vinyl sulfones, through a Michael addition reaction. This high reactivity and specificity make this compound an ideal candidate for creating well-defined, crosslinked networks. The central PEG3 spacer imparts hydrophilicity, flexibility, and biocompatibility to the resulting structures, which is particularly advantageous in biological applications.

The primary application of this compound is in the formation of polyethylene glycol (PEG) hydrogels. When combined with a polymer containing two or more maleimide (B117702) groups, a rapid and efficient crosslinking reaction occurs, resulting in the formation of a stable hydrogel network. These hydrogels are widely used as scaffolds for 3D cell culture, enabling the study of cellular behavior in a more physiologically relevant environment, and as matrices for the controlled release of therapeutic agents.

Data Presentation: Physicochemical and Reactivity Data

The following tables summarize the key physicochemical properties of this compound and provide representative data on the characteristics of hydrogels formed using this crosslinker.

Physicochemical Properties of this compound
Property Value
Molecular Formula C8H18O3S2
Molecular Weight 210.36 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in water, DMSO, DMF
Purity Typically >95%
Representative Hydrogel Characteristics (this compound crosslinked with a 4-arm PEG-Maleimide)
Parameter Typical Range
Gelation Time 5 - 30 minutes
Swelling Ratio (in PBS) 15 - 30
Young's Modulus 1 - 20 kPa
Crosslinking Efficiency >90%

Experimental Protocols

This section provides a detailed methodology for the formation of a PEG hydrogel using this compound and a 4-arm PEG-Maleimide, a common application for this crosslinker.

Protocol: Formation of a PEG Hydrogel for 3D Cell Culture

1. Materials:

  • This compound

  • 4-arm PEG-Maleimide (10 kDa)

  • Dulbecco's Phosphate-Buffered Saline (DPBS), sterile, pH 7.4

  • Cells of interest, suspended in appropriate cell culture medium

  • Sterile, low-adhesion microcentrifuge tubes (1.5 mL)

  • Sterile pipette tips

2. Preparation of Pre-polymer Solutions:

  • Prepare a 20 mM stock solution of this compound in sterile DPBS.

  • Prepare a 10 mM stock solution of 4-arm PEG-Maleimide in sterile DPBS.

  • Ensure both solutions are at room temperature before use.

3. Hydrogel Formation and Cell Encapsulation:

  • In a sterile microcentrifuge tube, combine the this compound stock solution and the 4-arm PEG-Maleimide stock solution in a 1:1 molar ratio of thiol to maleimide groups. For example, mix 50 µL of 20 mM this compound with 100 µL of 10 mM 4-arm PEG-Maleimide.

  • Gently pipette the mixture up and down to ensure homogeneity without introducing air bubbles.

  • To encapsulate cells, resuspend the desired number of cells in the 4-arm PEG-Maleimide solution before mixing with the this compound solution. The final cell concentration will depend on the specific experimental requirements.

  • Immediately after mixing, dispense the pre-gel solution into the desired culture vessel (e.g., 96-well plate, petri dish).

  • Allow the hydrogel to crosslink at room temperature for 20-30 minutes, or until a stable gel has formed.

  • Gently add cell culture medium to the top of the hydrogel to prevent dehydration.

4. Characterization of Hydrogel Properties (Optional):

  • Swelling Ratio: Measure the weight of the hydrogel immediately after formation (W_initial) and after equilibration in PBS for 24 hours (W_swollen). The swelling ratio is calculated as (W_swollen - W_initial) / W_initial.

  • Mechanical Testing: The compressive modulus of the hydrogel can be determined using a rheometer or a mechanical testing system.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound.

Thiol_Maleimide_Crosslinking cluster_reaction Crosslinking Reaction Thiol_PEG3_thiol This compound (HS-PEG3-SH) Hydrogel Crosslinked PEG Hydrogel Thiol_PEG3_thiol->Hydrogel Thiol-Maleimide Michael Addition PEG_Maleimide Multi-arm PEG-Maleimide PEG_Maleimide->Hydrogel

Caption: Thiol-Maleimide crosslinking mechanism.

Hydrogel_Formation_Workflow A Prepare Pre-polymer Solutions (this compound & PEG-Maleimide) B Mix Pre-polymer Solutions (Optional: Add Cells) A->B C Dispense Pre-gel Solution B->C D Allow Crosslinking (Gelation) C->D E Add Culture Medium D->E F 3D Cell Culture E->F

Caption: Experimental workflow for hydrogel formation.

TGF_Beta_Signaling cluster_hydrogel 3D Hydrogel Scaffold (this compound based) TGFB TGF-β Receptor TGF-β Receptor TGFB->Receptor SMADs SMAD Phosphorylation Receptor->SMADs Signal Transduction Nucleus Nucleus SMADs->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Transcription

Caption: TGF-β signaling pathway in a 3D hydrogel.[1][2][3][4]

References

Methodological & Application

Application Notes and Protocols for Thiol-PEG-Thiol Hydrogel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly(ethylene glycol) (PEG) hydrogels are widely utilized in biomedical applications, including drug delivery, tissue engineering, and cell culture, owing to their biocompatibility, tunable properties, and high water content that mimics the native extracellular matrix.[1][2] Thiol-terminated PEG (Thiol-PEG-Thiol or PEG-dithiol) is a versatile precursor for hydrogel formation through various crosslinking chemistries. This document provides a detailed protocol for the synthesis and characterization of Thiol-PEG-Thiol hydrogels, focusing on the common and efficient thiol-ene photo-click chemistry.

I. Principle of Thiol-Ene Photo-Click Chemistry

Thiol-ene "click" chemistry involves the rapid and specific reaction between a thiol group (-SH) and an "ene" group (a carbon-carbon double bond), typically from a norbornene-functionalized multi-arm PEG, in the presence of a photoinitiator and UV light.[3][4] This step-growth polymerization mechanism allows for the formation of homogeneous hydrogel networks with tunable properties under mild, cytocompatible conditions.[4][5] The reaction is orthogonal, meaning it does not interfere with biological molecules, making it ideal for encapsulating cells and biologics.[3][6]

II. Experimental Protocols

A. Materials and Reagents
  • Macromers:

    • Multi-arm PEG-Norbornene (e.g., 4-arm PEG-NB)

    • PEG-dithiol (e.g., Dithiothreitol - DTT, or custom peptide with terminal cysteines)[4]

  • Photoinitiator:

    • Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP)[5][7]

  • Solvent:

    • Phosphate-buffered saline (PBS), pH 7.4 or double-distilled water (ddH₂O)[4][8]

  • For Characterization:

    • Phosphate-buffered saline (PBS) for swelling studies

    • Rheometer for mechanical testing

    • Scanning Electron Microscope (SEM) for morphology (optional)

B. Protocol for Hydrogel Synthesis (Thiol-Ene Photopolymerization)
  • Precursor Solution Preparation:

    • Dissolve the multi-arm PEG-Norbornene and PEG-dithiol crosslinker in PBS at the desired concentrations. A common starting point is a 1:1 molar ratio of thiol to norbornene groups.[4]

    • Dissolve the LAP photoinitiator in the precursor solution. A typical concentration is 1 mM.[4][7]

    • Ensure complete dissolution by gentle vortexing or pipetting. The solution should be prepared fresh and protected from light.

  • Hydrogel Formation:

    • Pipette the precursor solution into a desired mold (e.g., a silicone mold or between two glass slides with a defined spacer).

    • Expose the solution to UV light (e.g., 365 nm at 4-5 mW/cm²) for a specified duration, typically 3-7 minutes, to initiate crosslinking.[4][8]

    • The hydrogel is formed once the solution transitions into a solid gel.

C. Protocol for Hydrogel Characterization
  • Swelling Ratio Measurement:

    • After formation, carefully remove the hydrogel from the mold and record its initial weight (W_initial).

    • Immerse the hydrogel in PBS at 37°C and allow it to swell to equilibrium, typically over 24-48 hours.[8]

    • Periodically remove the hydrogel, gently blot the surface to remove excess water, and record its weight (W_swollen).

    • The swelling ratio is calculated as: Swelling Ratio = (W_swollen - W_initial) / W_initial.

  • Mechanical Testing (Rheology):

    • Use a rheometer with a parallel plate geometry to measure the mechanical properties of the hydrogel.

    • Place a cylindrical hydrogel sample of known dimensions on the bottom plate.

    • Lower the top plate to contact the hydrogel surface.

    • Perform oscillatory frequency sweeps to determine the storage modulus (G') and loss modulus (G''). The storage modulus is often reported as the shear modulus of the hydrogel.[8]

III. Data Presentation

The mechanical properties and swelling ratios of Thiol-PEG-Thiol hydrogels can be tuned by varying the PEG molecular weight, polymer concentration, and the type of crosslinker. Below are tables summarizing typical data from the literature.

Table 1: Influence of PEG Concentration on Hydrogel Properties

PEG Concentration (wt%)Shear Modulus (G') (kPa)Swelling Ratio (q)
3.51.4~18
5.55.2~12
7.514.1~8

Data adapted from studies on PEG-dithiol crosslinked hydrogels. Actual values may vary based on specific macromers and crosslinking conditions.[9]

Table 2: Comparison of Different Crosslinking Chemistries

Crosslinking ChemistryGelation TimeNetwork HomogeneityCytocompatibility
Thiol-Ene Photopolymerization Fast (minutes)HighExcellent
Michael-type Addition Slower (minutes to hours)HighGood
Thiol-Disulfide Exchange Fast (seconds to minutes)ModerateGood

This table provides a qualitative comparison of common crosslinking methods for Thiol-PEG hydrogels.[4][10]

IV. Mandatory Visualizations

A. Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of Thiol-PEG-Thiol hydrogels.

G cluster_prep Precursor Preparation cluster_synthesis Hydrogel Synthesis cluster_char Characterization A Dissolve Multi-arm PEG-Norbornene in PBS C Add Photoinitiator (LAP) A->C B Dissolve PEG-dithiol (crosslinker) in PBS B->C D Mix Precursor Solution C->D E Pipette Solution into Mold D->E Transfer F Expose to UV Light (365 nm) E->F G Hydrogel Formation F->G Crosslinking H Swelling Studies G->H I Mechanical Testing (Rheology) G->I J Biocompatibility Assays G->J

Caption: Workflow for Thiol-PEG-Thiol hydrogel synthesis and characterization.

B. Thiol-Ene Crosslinking Mechanism

This diagram illustrates the chemical reaction underlying the thiol-ene photopolymerization for hydrogel formation.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product PEG_NB Multi-arm PEG-Norbornene Hydrogel Crosslinked Hydrogel Network PEG_NB->Hydrogel PEG_SH PEG-dithiol PEG_SH->Hydrogel Initiator Photoinitiator (LAP) Initiator->Hydrogel UV UV Light (365 nm) UV->Hydrogel

Caption: Schematic of thiol-ene photopolymerization for hydrogel formation.

References

Application Notes and Protocols for Bioconjugation with Thiol-PEG3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Thiol-PEG3-thiol Bioconjugation

This compound is a homobifunctional crosslinking agent featuring two terminal thiol (-SH) groups connected by a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer. This reagent is primarily used to link two molecules that have been functionalized with thiol-reactive groups, most commonly maleimides. The reaction between a thiol and a maleimide (B117702), a Michael addition, is highly specific and efficient under physiological conditions, forming a stable, covalent thioether bond.[1][2][3]

The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate while providing a defined spatial separation between the linked molecules.[4][5] Key applications for this compound include the synthesis of PEG hydrogels, the creation of bivalent molecules, and the crosslinking of proteins or other biomolecules for structural or functional studies.[2][6][7]

Core Principles of Thiol-Maleimide Conjugation

The success of a bioconjugation reaction using this compound is dependent on carefully controlling the reaction conditions to maximize the formation of the desired thioether bond and minimize side reactions. The reaction is a Michael addition where the nucleophilic thiol group attacks the carbon-carbon double bond of the maleimide ring.[1]

Several factors are critical for an efficient reaction:

  • pH: The optimal pH range for the thiol-maleimide reaction is 6.5-7.5.[5] Within this range, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing side reactions such as the hydrolysis of the maleimide group (which increases at higher pH) or reaction with amines.[8]

  • Absence of extraneous thiols: The reaction buffer must not contain other thiol-containing compounds, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, as they will compete with the this compound for reaction with the maleimide groups.[8] If a reducing agent is needed to cleave disulfide bonds on a protein, tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is recommended as it does not contain a thiol group and does not need to be removed prior to the conjugation reaction.[3][8]

  • Degassed Buffers: To prevent the oxidation of the thiol groups on the linker to form disulfide bonds, it is crucial to use buffers that have been thoroughly degassed by vacuum or by bubbling with an inert gas like argon or nitrogen.[5]

Data Presentation: Recommended Reaction Conditions

The following tables summarize the recommended starting conditions for the crosslinking of maleimide-functionalized molecules with this compound. Optimization may be required for specific applications.

Table 1: Recommended Buffer and Reaction Conditions
ParameterRecommended RangeRationale & Key Considerations
pH 6.5 - 7.5Ensures the thiol group is sufficiently nucleophilic while minimizing maleimide hydrolysis.[5][8]
Buffer Type Phosphate-Buffered Saline (PBS), HEPES, MOPSThese buffers are effective at maintaining the desired pH and do not contain competing thiols.[5]
Solvent Aqueous Buffer (with minimal organic co-solvent)The reaction is performed in an aqueous buffer. This compound can be dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF before addition to the reaction.[5]
Temperature Room Temperature (20-25°C) or 4°CThe reaction is efficient at room temperature. For sensitive molecules, the reaction can be performed at 4°C overnight.[5]
Reaction Time 1 - 2 hours at Room Temperature or Overnight at 4°CThe reaction is typically rapid. Progress can be monitored by analytical techniques like HPLC or SDS-PAGE.[5]
Table 2: Molar Ratios for Crosslinking Reactions
ReactantsRecommended Molar RatioRationale & Key Considerations
This compound : Maleimide-Molecule A : Maleimide-Molecule B (for heterodimers) 1 : 1 : 1 (Stepwise addition)For creating heterodimers, a stepwise approach is recommended to avoid homodimer formation.
This compound : Maleimide-Molecule (for homodimers) 1 : 2A 1:2 molar ratio of linker to the target molecule is a good starting point for forming homodimers.
This compound : Maleimide-functionalized Protein 0.5 : 1 (Linker to Protein)To crosslink two protein molecules. A slight excess of the protein may be used to drive the reaction to completion. Optimization is often necessary.

Experimental Protocols

This section provides a detailed methodology for a general experiment involving the crosslinking of two maleimide-functionalized protein molecules using this compound.

Materials and Equipment
  • Maleimide-functionalized Protein A and/or Protein B

  • This compound

  • Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2.

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Quenching Solution: 1 M L-cysteine in water

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis equipment)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Experimental Protocol
  • Preparation of Reagents:

    • Degas the Conjugation Buffer: Bubble argon or nitrogen gas through the buffer for at least 15 minutes to remove dissolved oxygen.[5]

    • Prepare Protein Solutions: Dissolve the maleimide-functionalized protein(s) in the degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • Prepare this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction (Example: Forming a Homodimer):

    • To the solution of the maleimide-functionalized protein, add the this compound stock solution to achieve a 0.5:1 molar ratio of linker to protein. Add the linker solution dropwise while gently stirring.

    • Flush the reaction vessel with an inert gas, seal it, and incubate at room temperature for 2 hours or at 4°C overnight with gentle mixing. Protect from light if the molecules are light-sensitive.

  • Quenching the Reaction (Optional):

    • To stop the reaction and consume any unreacted maleimide groups, add the Quenching Solution (L-cysteine) to a final concentration of 10-50 mM.[1]

    • Incubate for 15-30 minutes at room temperature.[1]

  • Purification of the Conjugate:

    • Remove the excess unreacted this compound, quenching reagent, and any unreacted protein using size-exclusion chromatography (SEC) with a desalting column or by dialysis against an appropriate buffer.[1] For larger protein conjugates, dialysis with a suitable molecular weight cutoff (MWCO) membrane is effective.[4]

  • Characterization and Storage:

    • Characterize the purified conjugate using appropriate analytical techniques such as SDS-PAGE (which should show a band shift corresponding to the crosslinked product), mass spectrometry, or HPLC.

    • Store the final conjugate under appropriate conditions, typically at -20°C or -80°C. For short-term storage, 2-8°C may be suitable.[1]

Visualization of Workflow and Chemistry

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_product Product molA Molecule-A-Maleimide product Molecule-A-S-PEG3-S-Molecule-B (Stable Thioether Bonds) molA->product linker HS-PEG3-SH linker->product reaction_label Michael Addition pH 6.5-7.5 molB Molecule-B-Maleimide molB->product G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_buffer Degas Conjugation Buffer prep_protein Dissolve Maleimide- functionalized Molecule(s) prep_buffer->prep_protein prep_linker Prepare this compound Stock Solution prep_protein->prep_linker conjugate Mix Reactants Incubate (RT or 4°C) prep_linker->conjugate quench Quench Reaction (e.g., L-cysteine) conjugate->quench purify Purify Conjugate (SEC / Dialysis) quench->purify analyze Characterize (SDS-PAGE, MS, HPLC) purify->analyze end End analyze->end start Start start->prep_buffer

References

Application Notes: Functionalization of Nanoparticles with Thiol-PEG3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The surface functionalization of nanoparticles is a critical step in tailoring their properties for advanced biomedical applications, including targeted drug delivery, in vivo imaging, and diagnostics.[1][2] Polyethylene (B3416737) glycol (PEG) is a widely used polymer for surface modification due to its ability to render nanoparticles water-soluble, enhance their biocompatibility, and reduce non-specific binding to proteins.[1][3] This "stealth" effect, conferred by the PEG layer, helps nanoparticles evade uptake by the mononuclear phagocyte system (MPS), thereby prolonging their circulation time in the body.[3][4]

This document provides a detailed guide on the functionalization of nanoparticles, particularly gold nanoparticles (AuNPs), using Thiol-PEG3-thiol. This heterobifunctional linker features a thiol group at each end of a short, three-unit PEG chain. The thiol groups provide a strong and stable linkage to the surface of noble metal nanoparticles like gold.[5][6] The use of a dithiol-PEG linker can be strategic for creating stable looped structures on the nanoparticle surface or for inducing controlled cross-linking of nanoparticles. These modifications are crucial for researchers and drug development professionals aiming to create stable, biocompatible, and effective nanocarrier systems.

Principle of Thiol-Based Functionalization

The functionalization process relies on the strong affinity between sulfur and noble metals. For gold nanoparticles, the thiol groups (-SH) of the linker molecule readily form a dative covalent bond with the gold atoms on the nanoparticle surface. This process is typically achieved through a ligand exchange reaction, where the existing capping agents on the nanoparticle surface (e.g., citrate (B86180) ions) are displaced by the this compound molecules. The hydrophilic PEG spacer then forms a protective corona around the nanoparticle core.[4]

Experimental Protocols

Part 1: Synthesis of Citrate-Capped Gold Nanoparticles (AuNPs)

This protocol is based on the well-established Turkevich-Frens method for synthesizing monodisperse, citrate-stabilized gold nanoparticles, which serve as the core for functionalization.[5]

Materials:

  • Hydrogen tetrachloroaurate (B171879) (HAuCl₄) solution (1.0 mM)

  • Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (1% w/v)

  • Ultrapure water (18.2 MΩ·cm)

  • Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)

  • Stirring hotplate and magnetic stir bar

Procedure:

  • In a clean Erlenmeyer flask, bring 20 mL of 1.0 mM HAuCl₄ solution to a rolling boil on a stirring hotplate.[5]

  • Rapidly inject 2 mL of 1% trisodium citrate solution into the boiling HAuCl₄ solution while stirring vigorously.[5]

  • Observe the color change of the solution from pale yellow to colorless, then to a deep red or wine color, which indicates the formation of gold nanoparticles.[5]

  • Continue boiling and stirring for an additional 10-15 minutes to ensure the reaction is complete.[5]

  • Remove the flask from the heat and allow it to cool to room temperature.

  • The resulting citrate-capped AuNPs can be characterized and used for subsequent functionalization.

Part 2: Functionalization of AuNPs with this compound

This protocol describes the ligand exchange process to coat the citrate-capped AuNPs with this compound.

Materials:

  • Citrate-capped AuNP solution (from Part 1)

  • This compound

  • Ultrapure water or Phosphate-Buffered Saline (PBS)

  • Microcentrifuge

Procedure:

  • Prepare Linker Solution: Dissolve the this compound in ultrapure water or ethanol (B145695) to create a stock solution (e.g., 1 mM).[7]

  • Incubation: In a microcentrifuge tube, mix the citrate-capped AuNP solution with the this compound stock solution. A high molar excess of the linker to the AuNPs (e.g., 10,000:1) is recommended to drive the ligand exchange reaction.[1][7]

  • Incubate the mixture at room temperature with gentle stirring or shaking for 12-24 hours.

  • Purification: After incubation, purify the functionalized AuNPs by centrifugation to remove excess this compound and displaced citrate ions. The centrifugation speed and time depend on the nanoparticle size (see Table 2).[1][5]

  • Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or a buffer of choice (e.g., PBS).[7]

  • Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound ligands.[5]

  • After the final wash, resuspend the this compound functionalized AuNPs in the desired buffer for storage at 4°C.

Part 3: Characterization of Functionalized Nanoparticles

Successful functionalization is confirmed by assessing changes in the physicochemical properties of the nanoparticles.

  • UV-Visible Spectroscopy: Monitor the surface plasmon resonance (SPR) peak of the AuNPs. A slight red-shift in the SPR peak after functionalization indicates a change in the local refractive index around the nanoparticles, suggesting the presence of the PEG layer.

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and size distribution of the nanoparticles. An increase in the hydrodynamic diameter confirms the presence of the PEG corona on the surface.[4][8]

  • Zeta Potential Measurement: Determine the surface charge of the nanoparticles. A change in the zeta potential from negative (for citrate-capped AuNPs) towards neutral is indicative of successful PEGylation, as the PEG layer shields the surface charge.[4][9]

  • Transmission Electron Microscopy (TEM): Visualize the nanoparticle core size, shape, and monodispersity. While TEM does not typically visualize the PEG layer directly, it confirms that the nanoparticle core remains intact after the functionalization process.[10]

Data Presentation

Quantitative data from characterization techniques can be summarized to compare the nanoparticles before and after functionalization.

Table 1: Expected Characterization Data for AuNPs Before and After Functionalization

ParameterBefore Functionalization (Citrate-Capped AuNPs)After Functionalization (this compound AuNPs)Technique
SPR Peak (λmax) ~520 nm~522-525 nm (slight red-shift)UV-Vis Spectroscopy
Hydrodynamic Diameter ~20 nm~25-30 nm (increase)Dynamic Light Scattering
Zeta Potential -30 mV to -50 mV-5 mV to -15 mV (shift towards neutral)Zeta Potential Analyzer
Appearance Deep red, clear solutionDeep red, clear solutionVisual Inspection

Table 2: General Centrifugation Guidelines for Purification of AuNPs [5]

Nanoparticle DiameterCentrifugal Force (RCF)Time (minutes)
10 nm~21,000 x g60
20 nm~16,000 x g30
50 nm~3,000 x g20
100 nm~1,000 x g15

Visualizations

Diagrams created using Graphviz to illustrate key processes.

G cluster_0 Part 1: AuNP Synthesis cluster_1 Part 2: Functionalization cluster_2 Part 3: Characterization A HAuCl4 Solution C Boiling & Mixing A->C B Trisodium Citrate B->C D Citrate-Capped AuNPs C->D F Incubation (12-24h) D->F E This compound E->F G Purification (Centrifugation) F->G H Functionalized AuNPs G->H I UV-Vis H->I J DLS H->J K Zeta Potential H->K L TEM H->L G cluster_0 Ligand Exchange Reaction cluster_1 Surface Detail NP_initial Citrate-Capped AuNP NP_final PEGylated AuNP NP_initial->NP_final + Linker (Incubation) Linker This compound (HS-(CH2CH2O)3-SH) Au Au S1 S Au->S1 Dative Bond PEG PEG3 S1->PEG S2 S PEG->S2 G Mechanism of PEG 'Stealth' Effect cluster_0 Unprotected Nanoparticle cluster_1 PEGylated Nanoparticle Unprotected_NP Bare NP Protein Opsonin Protein Unprotected_NP->Protein Opsonization Macrophage Macrophage Protein->Macrophage Phagocytosis Protected_NP PEGylated NP Evade Evades Uptake, Longer Circulation Protected_NP->Evade Protein2 Opsonin Protein Protein2->Protected_NP Binding Inhibited Macrophage2 Macrophage

References

Application Notes and Protocols: Protein Crosslinking via Thiol-Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Thiol-PEG3-thiol Reaction with Maleimide (B117702) for Protein Labeling and Crosslinking

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in bioconjugation, protein modification, and the development of protein-based therapeutics and diagnostics.

Introduction

The covalent conjugation of biomolecules is a fundamental tool in modern biotechnology, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs), functionalized proteins for diagnostics, and hydrogels for tissue engineering.[1] Among the various bioconjugation strategies, the reaction between a maleimide and a thiol (sulfhydryl) group is exceptionally prominent due to its high efficiency, chemoselectivity, and ability to proceed under mild, physiological conditions.[1]

This reaction proceeds via a Michael addition mechanism, where the thiol group attacks the electron-deficient double bond of the maleimide ring to form a stable, covalent thioether bond.[2] The reaction is highly selective for thiols, especially within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[3]

This document provides detailed protocols for using a homobifunctional This compound linker to crosslink proteins that have been functionalized with maleimide groups. This technique is valuable for applications such as:

  • Creating Protein Dimers or Oligomers: To study protein-protein interactions or create constructs with enhanced avidity.

  • Hydrogel Formation: Crosslinking multiple protein molecules to form a gel matrix for cell encapsulation or controlled release applications.[4]

  • Developing Bispecific Agents: Linking two different maleimide-functionalized proteins or molecules.

The integrated triethylene glycol (PEG3) spacer enhances the water solubility of the resulting conjugate and provides a flexible bridge between the crosslinked molecules.[3]

Reaction Mechanism and Workflow

The crosslinking process is a two-stage reaction. First, each of the two thiol groups on the this compound linker acts as a nucleophile, attacking the electrophilic double bond of a maleimide group on a functionalized protein. This results in the formation of two stable thioether bonds, effectively bridging two protein molecules.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Protein_Mal_1 Protein-Maleimide Product Protein - S - PEG3 - S - Protein Protein_Mal_1->Product Michael Addition 1 Linker HS-PEG3-SH Linker->Product Protein_Mal_2 Protein-Maleimide Protein_Mal_2->Product Michael Addition 2

This compound crosslinking mechanism.

The overall experimental process involves preparing the maleimide-activated protein and then reacting it with the dithiol linker.

Experimental_Workflow A 1. Prepare Protein (Buffer Exchange, pH 7.0-7.5) B 2. Activate Protein with Maleimide Linker (e.g., SMCC) A->B C 3. Purify Maleimide-Activated Protein (e.g., Desalting Column) B->C E 5. Crosslinking Reaction (Maleimide-Protein + Thiol-Linker) C->E D 4. Prepare this compound Linker D->E F 6. Quench Reaction (Optional) E->F G 7. Purify & Analyze Crosslinked Product (e.g., SDS-PAGE, SEC) F->G

Overall experimental workflow for protein crosslinking.

Key Reaction Parameters

The success of the thiol-maleimide conjugation is dependent on several critical parameters. The following table summarizes recommended starting conditions, which should be optimized for each specific protein and application.

ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for selective reaction with thiols. Below pH 6.5, the reaction is slow. Above pH 7.5, maleimide hydrolysis and reaction with amines become significant.[3]
Temperature 4°C to 25°C (Room Temp)Reaction proceeds efficiently at room temperature. For sensitive proteins, performing the reaction at 4°C overnight is recommended.[5]
Molar Ratio (Maleimide-Protein:this compound) 2:1A stoichiometric ratio is the theoretical ideal. Optimization may be required to control the extent of dimerization vs. oligomerization.
Molar Ratio (Linker:Protein during activation) 10:1 to 20:1A molar excess of the maleimide activation linker (e.g., SMCC) helps drive the initial protein functionalization reaction to completion.[6]
Reaction Time 2 - 4 hours at RT; Overnight at 4°CThe reaction is typically rapid. Progress can be monitored by SDS-PAGE or chromatography.[5]
Buffer Composition Phosphate, HEPES, or TrisBuffers must be free of extraneous thiol-containing reagents (e.g., DTT, 2-mercaptoethanol).[2] Degassing the buffer removes oxygen, which can oxidize thiols.[6]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency but may also increase the risk of aggregation.[2]

Detailed Experimental Protocols

This section provides a two-part protocol: first, the functionalization of a protein with maleimide groups, and second, the crosslinking of the maleimide-activated protein using this compound.

Protocol 1: Preparation of Maleimide-Activated Protein

This protocol describes the introduction of maleimide groups onto a protein by targeting primary amines (e.g., lysine (B10760008) residues) with an amine-reactive maleimide crosslinker like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

A. Materials

  • Protein of Interest (POI)

  • Amine-free, thiol-free buffer (e.g., 1x PBS, 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

  • SMCC or other NHS-Maleimide crosslinker

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

B. Reagent Preparation

  • Protein Solution: Prepare the POI at a concentration of 1-5 mg/mL in the reaction buffer. Ensure the buffer has been degassed.

  • SMCC Stock Solution: Immediately before use, dissolve the SMCC linker in DMSO or DMF to create a 10 mM stock solution.

C. Protein Activation Procedure

  • Add a 10- to 20-fold molar excess of the SMCC stock solution to the protein solution.

  • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Immediately purify the maleimide-activated protein from excess, non-reacted SMCC and reaction byproducts (hydrolyzed NHS) using a desalting column equilibrated with the reaction buffer.

  • The purified maleimide-activated protein should be used immediately in the next step to prevent hydrolysis of the maleimide group.

Protocol 2: Protein Crosslinking with this compound

This protocol details the reaction between the purified maleimide-activated protein and the this compound linker to form a crosslinked dimer.

A. Materials

  • Purified Maleimide-Activated Protein (from Protocol 1)

  • This compound linker

  • Reaction Buffer (as used in Protocol 1, degassed)

  • Anhydrous solvent (DMSO or DMF)

  • Quenching solution (optional): L-cysteine or N-ethylmaleimide at 100 mM.

B. Reagent Preparation

  • Maleimide-Protein Solution: The purified protein from Protocol 1 is ready for use. Determine its concentration via A280 measurement.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO or DMF.

C. Crosslinking Procedure

  • To the maleimide-activated protein solution, add the this compound stock solution to achieve a final molar ratio of 2:1 (Maleimide-Protein : this compound) .

  • Mix gently and incubate for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if any components are light-sensitive.

  • Quenching (Optional): To stop the reaction, unreacted maleimide groups on the protein can be quenched by adding a molar excess of L-cysteine. Unreacted thiol groups on the linker can be quenched with N-ethylmaleimide.[3] Incubate for an additional 20-30 minutes.

  • Analysis: Analyze the reaction mixture using SDS-PAGE. A successful crosslinking reaction will show a new band at approximately double the molecular weight of the starting monomeric protein.

  • Purification: Purify the crosslinked protein from unreacted monomer and linker using size-exclusion chromatography (SEC).

Storage and Stability

  • Reagents: Maleimide-containing reagents should be stored at -20°C, protected from moisture to prevent hydrolysis.[5] Thiol-containing linkers should also be stored at -20°C under an inert atmosphere if possible to prevent oxidation.

  • Conjugates: The final thioether bond is generally stable.[2] Store the purified conjugate under conditions appropriate for the protein. For long-term storage, consider adding 5-10 mg/mL BSA as a stabilizer and 0.01-0.03% sodium azide (B81097) to prevent microbial growth, or adding 50% glycerol (B35011) and storing at -20°C.[3]

Disclaimer: This protocol is a general guideline. Optimization of reaction conditions, including molar ratios, concentration, and reaction times, may be necessary for specific proteins and applications.

References

Application Notes and Protocols for Creating Self-Assembled Monolayers using Thiol-PEG3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a solid substrate. Thiol-based SAMs on gold are a cornerstone of surface functionalization, offering a robust and versatile platform for a myriad of applications in biomedical research and drug development. The use of Thiol-PEG3-thiol, a bifunctional linker with a tri(ethylene glycol) spacer, provides a hydrophilic and biocompatible surface that minimizes non-specific protein adsorption, a critical requirement for the development of reliable biosensors, targeted drug delivery systems, and platforms for studying cell-surface interactions.

This document provides detailed application notes and experimental protocols for the creation and characterization of self-assembled monolayers using this compound on gold surfaces.

Applications of this compound SAMs

This compound SAMs are instrumental in a variety of advanced applications:

  • Biosensors: The PEG linker creates a "stealth" surface that resists biofouling, leading to improved signal-to-noise ratios in biosensing applications. The terminal thiol group can be used to immobilize biomolecules such as antibodies, enzymes, or nucleic acids for the specific detection of target analytes.

  • Drug Delivery: Gold nanoparticles functionalized with this compound SAMs can be used as carriers for targeted drug delivery. The PEG layer enhances circulation time in the body by reducing clearance by the reticuloendothelial system, while the terminal thiol allows for the conjugation of targeting ligands or therapeutic agents.

  • Cell Culture and Tissue Engineering: Surfaces modified with this compound SAMs can be used to control cell adhesion and proliferation. By immobilizing specific peptides or growth factors, these surfaces can be tailored to promote the growth of desired cell types.

  • Fundamental Biological Studies: The ability to create well-defined, biocompatible surfaces makes this compound SAMs ideal for studying fundamental biological processes such as protein-protein interactions, enzyme kinetics, and cell signaling at the molecular level.

Quantitative Data Summary

The following tables summarize typical quantitative data for thiol-based SAMs on gold. It is important to note that these values are representative and can vary depending on the specific experimental conditions, the purity of the reagents, and the cleanliness of the substrate. Data for this compound is limited in the literature; therefore, data from similar short-chain PEG-thiols and alkanethiols are included for reference.

Table 1: Typical Surface Properties of Thiol-PEG SAMs on Gold

ParameterTypical Value RangeCharacterization Technique
Layer Thickness 1 - 5 nmEllipsometry, Atomic Force Microscopy (AFM)
Water Contact Angle 20° - 40°Contact Angle Goniometry
Surface Coverage Density 3 - 7 molecules/nm²X-ray Photoelectron Spectroscopy (XPS), Electrochemical Methods

Table 2: Representative Data for Biomolecule Immobilization on Thiol-PEG SAMs

Immobilized BiomoleculeSurface DensityBinding Affinity (K D)Characterization Technique
Streptavidin 100 - 300 ng/cm²10⁻¹⁴ - 10⁻¹⁵ MSurface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM)
Antibody (IgG) 150 - 400 ng/cm²10⁻⁸ - 10⁻¹⁰ MSPR, Enzyme-Linked Immunosorbent Assay (ELISA)
Oligonucleotide 1 x 10¹² - 5 x 10¹² molecules/cm²N/AFluorescence Microscopy, XPS

Experimental Protocols

A critical factor for the successful formation of high-quality SAMs is maintaining a clean environment and using high-purity reagents and solvents.[1][2] Contaminants can disrupt the ordering of the monolayer, leading to inconsistent results.[1]

Protocol 1: Preparation of Gold Substrates

A pristine gold surface is paramount for the formation of a well-ordered SAM.

Materials:

  • Gold-coated substrates (e.g., glass slides, silicon wafers)

  • Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.

  • Deionized (DI) water (18.2 MΩ·cm)

  • Ethanol (B145695) (absolute)

  • Nitrogen gas (high purity)

  • UV-Ozone cleaner (optional)

Procedure:

  • Safety First: Piranha solution is extremely corrosive and reactive. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Work in a fume hood.

  • Piranha Cleaning: Immerse the gold substrates in freshly prepared Piranha solution for 10-15 minutes.

  • Rinsing: Carefully remove the substrates from the Piranha solution and rinse them extensively with DI water.

  • Ethanol Rinse: Rinse the substrates with absolute ethanol.

  • Drying: Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Optional UV-Ozone Treatment: For an even cleaner surface, place the substrates in a UV-Ozone cleaner for 15-20 minutes to remove any remaining organic contaminants.

  • Immediate Use: Use the cleaned substrates immediately for SAM formation to prevent re-contamination.

Gold_Substrate_Preparation cluster_cleaning Substrate Cleaning Start Start with Gold Substrate Piranha Piranha Solution (10-15 min) Start->Piranha DI_Rinse Rinse with DI Water Piranha->DI_Rinse Ethanol_Rinse Rinse with Ethanol DI_Rinse->Ethanol_Rinse Dry Dry with Nitrogen Ethanol_Rinse->Dry UV_Ozone UV-Ozone (Optional, 15-20 min) Dry->UV_Ozone End Clean Substrate Ready for SAM Formation Dry->End UV_Ozone->End

Caption: Workflow for Gold Substrate Preparation.

Protocol 2: Formation of this compound Self-Assembled Monolayer

This protocol describes the formation of a SAM from a solution of this compound.

Materials:

  • Cleaned gold substrates

  • This compound

  • Absolute ethanol (or other suitable solvent like isopropanol)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Prepare Thiol Solution: Prepare a 1-10 mM solution of this compound in absolute ethanol. Degas the solution by bubbling with an inert gas for at least 15 minutes to remove dissolved oxygen, which can oxidize the thiol groups.

  • Immersion: Immerse the cleaned gold substrates into the thiol solution in a sealed container. To minimize oxygen exposure, the container can be purged with an inert gas before sealing.

  • Incubation: Allow the SAM to form by incubating the substrates in the thiol solution for 12-24 hours at room temperature.[3] Longer incubation times generally lead to more ordered monolayers.

  • Rinsing: After incubation, remove the substrates from the thiol solution and rinse them thoroughly with fresh absolute ethanol to remove any non-specifically adsorbed molecules.

  • Drying: Dry the SAM-coated substrates under a gentle stream of high-purity nitrogen gas.

  • Storage: Store the functionalized substrates in a clean, dry environment, preferably under an inert atmosphere, until further use.

SAM_Formation_Workflow cluster_sam SAM Formation Start Start with Clean Gold Substrate Prepare_Solution Prepare 1-10 mM This compound Solution Start->Prepare_Solution Immerse Immerse Substrate in Solution Prepare_Solution->Immerse Incubate Incubate for 12-24 hours Immerse->Incubate Rinse Rinse with Ethanol Incubate->Rinse Dry Dry with Nitrogen Rinse->Dry End This compound SAM on Gold Dry->End

Caption: Workflow for SAM Formation.

Protocol 3: Immobilization of Biomolecules via Thiol-Maleimide Chemistry

The terminal thiol group of the this compound SAM can be used to immobilize maleimide-activated biomolecules.

Materials:

  • This compound SAM-coated substrate

  • Maleimide-activated biomolecule (e.g., protein, peptide)

  • Phosphate-buffered saline (PBS), pH 7.0-7.5

  • Quenching solution (e.g., 10 mM L-cysteine in PBS)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Prepare Biomolecule Solution: Dissolve the maleimide-activated biomolecule in PBS at a suitable concentration (typically 0.1-1 mg/mL).

  • Immobilization Reaction: Apply the biomolecule solution to the this compound SAM-coated surface and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Quenching: After incubation, rinse the surface with PBS to remove unbound biomolecules. Then, immerse the substrate in the quenching solution for 30 minutes to block any unreacted thiol groups on the surface.

  • Washing: Wash the surface thoroughly with the washing buffer to remove any non-specifically bound molecules.

  • Drying and Storage: Gently dry the surface with nitrogen gas and store it under appropriate conditions (e.g., at 4°C) until use.

Biomolecule_Immobilization cluster_immobilization Biomolecule Immobilization Start Start with this compound SAM Prepare_Biomolecule Prepare Maleimide-Activated Biomolecule Solution Start->Prepare_Biomolecule Incubate_Biomolecule Incubate on SAM Surface (1-2 hours) Prepare_Biomolecule->Incubate_Biomolecule Quench Quench with L-cysteine Incubate_Biomolecule->Quench Wash Wash with PBS-T Quench->Wash End Biomolecule-Functionalized Surface Wash->End

Caption: Workflow for Biomolecule Immobilization.

Characterization of this compound SAMs

A combination of surface-sensitive techniques is typically employed to characterize the quality and properties of the formed SAMs.

  • Contact Angle Goniometry: Measures the hydrophilicity of the surface. A low water contact angle (typically 20°-40°) is indicative of a successful PEGylation.

  • Ellipsometry: Provides a highly accurate measurement of the monolayer thickness. The expected thickness for a well-formed this compound SAM is in the range of 2-3 nm.

  • X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface. The presence of sulfur (S 2p), carbon (C 1s), and oxygen (O 1s) peaks, along with the attenuation of the gold (Au 4f) signal from the substrate, indicates the formation of the SAM.

  • Atomic Force Microscopy (AFM): Can be used to visualize the surface topography and measure the roughness of the SAM. A smooth, uniform surface is indicative of a well-ordered monolayer.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used in reflection-absorption mode (IRRAS) to identify the characteristic vibrational modes of the PEG linker and confirm the absence of the S-H stretch, indicating the formation of the Au-S bond.

Troubleshooting

ProblemPossible CauseSuggested Solution
High Water Contact Angle Incomplete SAM formation or contamination.Ensure substrate is scrupulously clean. Use fresh, high-purity thiol and solvent. Increase incubation time.
Inconsistent Results Contaminated environment or reagents.Work in a clean environment. Use dedicated glassware. Ensure high purity of all chemicals.
Low Biomolecule Immobilization Inactive biomolecule or incomplete SAM formation.Check the activity of the maleimide-activated biomolecule. Confirm SAM formation with characterization techniques. Optimize immobilization conditions (pH, concentration, time).
High Non-specific Binding Incomplete or disordered SAM.Ensure complete surface coverage by the SAM. Use a blocking agent (e.g., bovine serum albumin) after biomolecule immobilization.

Conclusion

The formation of self-assembled monolayers using this compound provides a robust and versatile platform for a wide range of applications in biomedical research and drug development. By following the detailed protocols and characterization methods outlined in these application notes, researchers can create high-quality, functionalized surfaces with tailored properties for their specific needs. The key to success lies in meticulous attention to cleanliness, the use of high-purity reagents, and thorough characterization of the resulting monolayers.

References

Revolutionizing 3D Cell Culture: Applications of Thiol-PEG3-thiol in Creating Physiologically Relevant Microenvironments

Author: BenchChem Technical Support Team. Date: December 2025

The advent of three-dimensional (3D) cell culture has marked a significant paradigm shift in biomedical research, offering models that more accurately mimic the complex in vivo cellular environment compared to traditional two-dimensional (2D) monolayers.[1][2] Central to the success of 3D cell culture is the development of biocompatible and tunable hydrogel scaffolds. Among these, hydrogels formed using Thiol-PEG3-thiol as a crosslinker through thiol-ene click chemistry have emerged as a versatile and powerful tool for creating sophisticated 3D cellular models for applications ranging from fundamental biology to drug discovery and regenerative medicine.[3][4]

This compound, a linear polyethylene (B3416737) glycol molecule functionalized with thiol groups at both ends, serves as a flexible and hydrophilic crosslinker. Its utility lies in its ability to react with various "ene" functionalized polymers, such as PEG-norbornene (PEG-NB) or PEG-diacrylate (PEGDA), via a photoinitiated thiol-ene reaction.[3][5] This "click" reaction is rapid, highly specific, and can be performed under cytocompatible conditions, ensuring high cell viability during the encapsulation process.[3][4] The resulting hydrogels are biocompatible, have tunable mechanical properties, and are permeable to nutrients and waste, providing an ideal microenvironment for cell growth, proliferation, and differentiation.[3][6]

Application Notes

Tunable Hydrogels for Cell Encapsulation and Spheroid Formation

This compound is instrumental in the formation of hydrogels with tunable stiffness, which is crucial for mimicking the mechanical properties of different native tissues.[6][7] By varying the concentration of this compound and the multi-arm PEG macromer, researchers can create hydrogels with a wide range of Young's moduli, from soft brain-like matrices to stiffer cartilage-like environments.[6][8] This tunability allows for the investigation of mechanotransduction, the process by which cells sense and respond to mechanical cues from their surroundings.

These hydrogels are excellent platforms for encapsulating various cell types, including fibroblasts, mesenchymal stem cells (MSCs), and pancreatic β-cells, to create 3D cultures.[3] Once encapsulated, cells can self-assemble into spheroids, which are 3D aggregates of cells that mimic the micro-tumors or tissue structures.[3][4] The formation of these spheroids in this compound based hydrogels has been shown to enhance cell-cell interactions and promote tissue-specific functions, such as insulin (B600854) secretion in pancreatic β-cell spheroids.[3][4]

Bio-instructive Scaffolds for Organoid Culture

Organoids are complex, self-organizing 3D structures derived from stem cells that recapitulate the architecture and function of native organs.[2][9] this compound-based hydrogels can be functionalized with bioactive motifs, such as the cell adhesion ligand RGD, to create bio-instructive scaffolds that support organoid formation and growth.[10] The porous nature of these hydrogels facilitates the diffusion of essential growth factors and nutrients to the developing organoids.[10] Furthermore, the hydrogel can be engineered to be degradable by incorporating enzyme-cleavable peptide sequences into the crosslinking network, allowing for the retrieval of the cultured organoids for downstream analysis.[3]

Advanced Bioinks for 3D Bioprinting

The rapid and controllable gelation of this compound-based hydrogels makes them ideal bioinks for 3D bioprinting.[6][11][12] This technology allows for the precise fabrication of complex, cell-laden structures with high spatial resolution.[13][14] By mixing cells with a precursor solution containing this compound and a photo-crosslinkable polymer, intricate tissue-like constructs can be printed layer-by-layer and then solidified by exposure to UV light.[6][11] This approach has been used to print a variety of tissues, including cardiac and cartilage constructs, demonstrating the potential of this compound in tissue engineering and regenerative medicine.[13]

Quantitative Data Summary

The following tables summarize the tunable properties of Thiol-PEG-based hydrogels, which are critical for their application in 3D cell culture. The data presented is representative of hydrogels formed via thiol-ene chemistry.

Table 1: Mechanical Properties of PEG-Thiol-ene Hydrogels

PEG-NB (20k) wt%PEG-SH (3.5k) wt%Storage Modulus (kPa)Reference
51~0.5[6]
52~2.0[6]
53~5.0[6]
54~8.0[6]
55~12.0[6]

Table 2: Gelation Time of PEG-Thiol-ene Hydrogels

PEG-NB (20k) wt%PEG-SH (3.5k) wt%LAP (Photoinitiator) wt%Gelation Time (s)Reference
550.1< 0.5[6]
550.3< 0.5[6]
550.5< 0.5[6]

Experimental Protocols

Protocol 1: Formation of a this compound Hydrogel for Cell Encapsulation

This protocol describes the general procedure for encapsulating cells in a hydrogel crosslinked with this compound via a photo-initiated thiol-ene reaction.

Materials:

  • 4-arm PEG-Norbornene (PEG-NB)

  • This compound

  • Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)

  • Phosphate-buffered saline (PBS), sterile

  • Cell suspension in culture medium

  • UV light source (365 nm)

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve PEG-NB and this compound in PBS at the desired concentrations to achieve the target hydrogel stiffness.

    • Prepare a stock solution of the photoinitiator (e.g., 0.5% w/v LAP in PBS).

  • Cell Suspension:

    • Trypsinize and count the cells. Centrifuge the cell suspension and resuspend the cell pellet in a small volume of culture medium to achieve a high cell density.

  • Mixing:

    • In a sterile, light-protected tube, mix the PEG-NB and this compound solutions.

    • Add the photoinitiator solution to the polymer mixture.

    • Gently add the cell suspension to the precursor solution and mix thoroughly by pipetting up and down. Avoid introducing air bubbles.

  • Gelation:

    • Pipette the cell-laden precursor solution into a mold or culture plate.

    • Expose the solution to UV light (e.g., 365 nm, 10 mW/cm²) for a predetermined time (typically 30-60 seconds) to initiate crosslinking.[5]

  • Cell Culture:

    • After gelation, add fresh culture medium to the hydrogel constructs.

    • Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.

    • Change the culture medium every 2-3 days.

Protocol 2: 3D Bioprinting of a Cell-Laden Construct

This protocol outlines the basic steps for using a this compound based bioink for extrusion-based 3D bioprinting.

Materials:

  • Bioink precursor solution (as prepared in Protocol 1, Steps 1 and 3)

  • 3D Bioprinter equipped with a UV curing system

  • Sterile printing nozzle

  • CAD model of the desired construct

Procedure:

  • Bioink Preparation: Prepare the cell-laden bioink precursor solution as described in Protocol 1. Ensure the viscosity is suitable for extrusion.

  • Printer Setup:

    • Load the bioink into a sterile syringe and attach the printing nozzle.

    • Load the syringe into the printhead of the 3D bioprinter.

    • Upload the CAD model to the bioprinter software.

  • Printing:

    • Calibrate the printer and set the printing parameters (e.g., extrusion rate, print speed, layer height).

    • Initiate the printing process onto a sterile substrate.

  • Crosslinking:

    • During or immediately after printing each layer, expose the extruded bioink to UV light to induce crosslinking and solidify the structure.

  • Post-Printing Culture:

    • Transfer the printed construct to a sterile culture dish.

    • Add fresh culture medium and incubate as described in Protocol 1.

Visualizations

Thiol_Ene_Click_Chemistry cluster_product Product Thiol This compound (R-SH) Hydrogel Crosslinked PEG Hydrogel Network Thiol->Hydrogel + Thiol Radical Addition Ene Multi-arm PEG-Norbornene (R'-ene) Ene->Hydrogel Initiator Photoinitiator (e.g., LAP) UV UV Light (365 nm) UV->Hydrogel Initiates Reaction

Caption: Thiol-Ene Photo-Click Chemistry for Hydrogel Formation.

Experimental_Workflow cluster_prep Preparation cluster_process Processing cluster_culture Culture & Analysis A Prepare Precursor Solutions (this compound, PEG-NB, Photoinitiator) C Mix Precursors and Cells A->C B Prepare Cell Suspension B->C D Dispense into Mold / Print C->D E UV Exposure for Crosslinking D->E F Add Culture Medium and Incubate E->F G Downstream Analysis (Viability, Function, Imaging) F->G

Caption: General Experimental Workflow for 3D Cell Culture.

References

Application Notes and Protocols for Thiol-PEG3-thiol in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1] The linker connecting the antibody to the cytotoxic payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.[1] Thiol-PEG3-thiol is a homobifunctional linker featuring two terminal thiol groups separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer. This symmetrical structure offers unique opportunities for ADC development, particularly for creating ADCs with reducible disulfide bonds, which can be cleaved in the intracellular environment to release the drug payload. The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting ADC.[1][2]

These application notes provide a comprehensive guide to the use of this compound in the synthesis of ADCs, including detailed experimental protocols, data presentation, and visualizations of key processes.

Data Presentation

The following tables present representative quantitative data for an anti-HER2 ADC synthesized using a thiol-based conjugation strategy. This data provides a relevant benchmark for ADCs developed with this compound.

Table 1: Characterization of Anti-HER2 ADC

ParameterResultMethod
Average Drug-to-Antibody Ratio (DAR)~4Hydrophobic Interaction Chromatography (HIC-HPLC), UPLC-Q-TOF-MS[1]
Monomer Purity>95%Size Exclusion Chromatography (SEC)[1]
In Vitro Stability (% Payload Shed after 14 days)~3.8%Incubation in human plasma followed by LC-MS analysis[3]

Table 2: In Vitro Cytotoxicity of Anti-HER2 ADC against various cancer cell lines [1]

Cell LineHER2 ExpressionIC50 (nM)
SK-BR-3High0.5[1]
BT-474High0.8[1]
SK-OV-3High1.2[1]
NCI-N87High1.5
MCF-7Low>1000
MDA-MB-468Low>1000

Visualization of Key Processes

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Preparation cluster_1 Step 2: Drug-Linker Conjugation cluster_2 Step 3: ADC Formation cluster_3 Step 4: Purification & Analysis mAb Monoclonal Antibody (mAb) Reduced_mAb Reduced mAb with Free Thiols mAb->Reduced_mAb Reduction (TCEP) ADC Antibody-Drug Conjugate (ADC) Reduced_mAb->ADC Disulfide Bond Formation Drug Maleimide-Activated Cytotoxic Drug Drug_Linker Drug-Linker Intermediate Drug->Drug_Linker Michael Addition Thiol_PEG3_Thiol This compound Linker Thiol_PEG3_Thiol->Drug_Linker Drug_Linker->ADC Purified_ADC Purified ADC ADC->Purified_ADC Purification (e.g., SEC) Analysis Characterization (DAR, Purity, etc.) Purified_ADC->Analysis

Caption: Workflow for ADC synthesis using this compound.

ADC_MoA cluster_0 Extracellular cluster_1 Intracellular ADC ADC in Circulation Tumor_Cell Tumor Cell with Target Antigen ADC->Tumor_Cell Binding Internalization Internalization Endosome Endosome/Lysosome Internalization->Endosome Drug_Release Drug Release (Disulfide Reduction) Endosome->Drug_Release Released_Drug Released Cytotoxic Drug Drug_Release->Released_Drug Cell_Death Apoptosis/Cell Death Released_Drug->Cell_Death

Caption: Mechanism of action of a disulfide-linked ADC.

Experimental Protocols

Protocol 1: Reduction of Antibody Interchain Disulfides

This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)

  • Phosphate Buffered Saline (PBS), pH 7.4 with 1 mM EDTA

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare the mAb at a concentration of 5-10 mg/mL in PBS with 1 mM EDTA.

  • Add a 5-10 fold molar excess of TCEP to the antibody solution. The exact amount should be optimized to achieve the desired drug-to-antibody ratio (DAR).[1]

  • Incubate the reaction at 37°C for 1-2 hours.[1]

  • Immediately purify the reduced antibody using a desalting column equilibrated with PBS (pH 7.4) containing 1 mM EDTA to remove excess TCEP.[1]

  • Determine the concentration of the reduced antibody and the number of free thiols per antibody using Ellman's reagent.

Protocol 2: Preparation of Maleimide-Activated Drug

This protocol describes the activation of a drug containing a primary amine with a maleimide (B117702) group for subsequent reaction with the this compound linker.

Materials:

  • Amine-containing cytotoxic drug

  • Maleimide-PEG4-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolve the amine-containing cytotoxic drug in anhydrous DMF or DMSO.

  • Add a slight molar excess of DIPEA to the drug solution to act as a base.

  • In a separate vial, dissolve the Maleimide-PEG4-NHS ester in anhydrous DMF or DMSO.

  • Slowly add the activated maleimide linker solution to the drug solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the maleimide-activated drug by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Protocol 3: Antibody-Drug Conjugation

This protocol describes the conjugation of the maleimide-activated drug to the reduced antibody via the this compound linker. This is a two-step process.

Step A: Reaction of Maleimide-Activated Drug with this compound

Materials:

  • Maleimide-activated drug

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.0)

  • Anhydrous DMSO or DMF

Procedure:

  • Dissolve the maleimide-activated drug in a minimal amount of DMSO or DMF.

  • Dissolve a 2 to 5-fold molar excess of this compound in the reaction buffer.

  • Add the maleimide-activated drug solution to the this compound solution with gentle stirring.

  • Allow the reaction to proceed at room temperature for 1-2 hours. This reaction forms a stable thioether bond between the drug and one end of the linker.[]

  • The resulting drug-linker intermediate now has a free thiol group at the other end of the PEG spacer. This intermediate can be purified or used directly in the next step.

Step B: Conjugation of Drug-Linker Intermediate to Reduced Antibody

Materials:

  • Reduced antibody with free thiols

  • Drug-linker intermediate with a free thiol

  • Dehydroascorbic acid (DHAA) or other mild oxidizing agent

  • PBS, pH 7.4 with 1 mM EDTA

  • N-acetylcysteine (to quench the reaction)

Procedure:

  • To the solution of the reduced antibody, add a molar excess of the drug-linker intermediate (e.g., 1.5-fold per antibody thiol).

  • Add a mild oxidizing agent like DHAA to facilitate the formation of a disulfide bond between the antibody thiols and the drug-linker thiols.

  • Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.

  • Quench the reaction by adding an excess of N-acetylcysteine.[1]

  • Purify the resulting ADC using size-exclusion chromatography (SEC) or other suitable methods to remove unreacted drug-linker and other small molecules.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes how to evaluate the potency of the ADC in killing cancer cells.

Materials:

  • Cancer cell lines (e.g., SK-BR-3, BT-474, MCF-7)

  • Cell culture medium and supplements

  • ADC, naked antibody, and free drug solutions

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, naked antibody, and free drug in cell culture medium.[1]

  • Replace the medium in the wells with the different drug/antibody concentrations.[1]

  • Incubate the plates for 72-120 hours.[1]

  • Add MTT solution to each well and incubate for 4 hours.[1]

  • Add solubilization solution to dissolve the formazan (B1609692) crystals.[1]

  • Read the absorbance at 570 nm.[1]

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.[1]

References

Application Notes: Thiol-PEG3-thiol in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiol-PEG3-thiol is a homobifunctional crosslinking agent belonging to the polyethylene (B3416737) glycol (PEG) family of molecules.[1] Its structure consists of a short, hydrophilic, three-unit PEG spacer flanked by a reactive thiol (-SH) group at each end. This symmetrical architecture makes it an invaluable tool in bioconjugation and the development of advanced drug delivery systems. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, while the terminal thiol groups provide reactive handles for forming stable linkages with various substrates.[1][2] Thiol groups can readily react with maleimides, vinyl sulfones, and the surfaces of noble metals like gold, making this linker highly versatile for constructing complex biomedical architectures.[3][4]

Key Applications in Targeted Drug Delivery

The unique properties of this compound enable its use in several key areas of drug delivery:

  • Hydrogel Formation for Controlled Release: this compound is an ideal crosslinker for forming biodegradable hydrogels.[5][6] When combined with multi-arm PEG macromers functionalized with alkene groups (e.g., norbornene or vinyl sulfone), it can form a crosslinked polymer network via thiol-ene "click" chemistry.[7][8] This reaction is rapid, efficient, and can proceed under mild, biocompatible conditions, allowing for the encapsulation of sensitive therapeutic agents like proteins, peptides, and nucleic acids during gel formation.[9][10] The degradation of the hydrogel and the subsequent release of the encapsulated drug can be tuned by altering the crosslinking density.[7]

  • Nanoparticle Stabilization and Crosslinking: In nanoparticle-based drug delivery, maintaining the stability of the carrier in the physiological environment is critical. This compound can be used to crosslink molecules on the surface of nanoparticles, such as gold nanoparticles (AuNPs) or liposomes.[11][12] This creates a stable shell that enhances circulation time, reduces non-specific protein binding, and prevents premature drug release.[13] The thiol groups form strong, stable bonds with gold surfaces, making this linker particularly useful for functionalizing AuNPs.[11][12]

  • Linker for Drug-Carrier Conjugation: The dithiol functionality allows the linker to bridge a drug molecule and a carrier. For instance, one thiol group can be conjugated to a nanoparticle or antibody, while the other is attached to a therapeutic agent, creating a stable drug delivery construct with a flexible, hydrophilic spacer.[1]

Core Concepts and Workflows

The versatility of this compound allows for its integration into various drug delivery system workflows. The following diagrams illustrate key conceptual and experimental frameworks.

G Experimental Workflow for Nanoparticle Drug Delivery System cluster_prep Preparation cluster_conj Crosslinking & Loading cluster_char Purification & Characterization cluster_eval Biological Evaluation A Carrier Synthesis (e.g., Gold Nanoparticle) B Surface Functionalization (e.g., with Targeting Ligand) A->B Attach targeting moiety C Shell Crosslinking with This compound B->C Enhance stability D Drug Loading (e.g., Paclitaxel) C->D Encapsulate therapeutic E Purification (e.g., Centrifugation, Dialysis) D->E Remove impurities F Physicochemical Analysis (DLS, TEM, Zeta Potential) E->F Confirm properties G Drug Load & Release Study E->G Quantify drug content H In Vitro Cell Studies (Uptake, Cytotoxicity) G->H Assess cellular effects I In Vivo Animal Model (Efficacy, Biodistribution) H->I Evaluate in living system

Caption: General workflow for creating a targeted drug delivery system.

G This compound as a Hydrogel Crosslinker center Hydrogel Network release Controlled Release center->release Enables peg 4-Arm PEG- Norbornene peg->center Backbone linker This compound linker->center Crosslinks drug Therapeutic Drug (Encapsulated) drug->center Trapped within stimuli Stimuli (e.g., Hydrolysis) stimuli->center Triggers degradation

Caption: Logical relationship of components in a drug-eluting hydrogel.

G Representative Target: EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NP Drug Delivery System (e.g., Drug-NP) Drug Kinase Inhibitor NP->Drug Releases EGFR EGFR Drug->EGFR Inhibits Raf Raf Drug->Raf Inhibits Ras Ras EGFR->Ras Activates Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes EGF EGF Ligand EGF->EGFR

References

Application Notes and Protocols for Creating Biocompatible Surfaces with Thiol-PEG3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the creation and characterization of biocompatible surfaces using Thiol-PEG3-thiol. The methodologies outlined are essential for applications requiring minimized non-specific protein adsorption and controlled cellular interaction, such as in biosensors, drug delivery systems, and medical implants.

Introduction

The modification of surfaces with Polyethylene Glycol (PEG) is a widely used strategy to enhance biocompatibility.[1][2] this compound is a bifunctional linker ideal for creating self-assembled monolayers (SAMs) on gold and other noble metal surfaces. The terminal thiol groups form strong, stable bonds with the substrate, while the hydrophilic PEG chain creates a hydrated layer that effectively prevents protein adsorption and cellular adhesion.[3][4] This "stealth" property is crucial for improving the in-vivo performance and longevity of biomedical devices.[5][6]

Data Presentation

Surface Characterization Data

The following table summarizes typical quantitative data obtained from the characterization of this compound modified gold surfaces. The data illustrates the impact of surface modification on key properties related to biocompatibility.

Characterization TechniqueParameterUnmodified Gold SurfaceThis compound Modified SurfaceReference
Contact Angle Goniometry Water Contact Angle (°)80 - 9020 - 40[7]
X-ray Photoelectron Spectroscopy (XPS) Atomic Concentration (%) - Sulfur (S 2p)02 - 5[7][8]
Atomic Concentration (%) - Carbon (C 1s)Adventitious CarbonIncreased C 1s signal[7][8]
Atomic Concentration (%) - Oxygen (O 1s)Adventitious OxygenIncreased O 1s signal[7][8]
Surface Plasmon Resonance (SPR) Change in Resonance Angle (Δ°) upon Protein ExposureHighLow[7][9]
Ellipsometry Film Thickness (Å)010 - 30[1][2]
Biocompatibility Performance

This table presents data on the biological response to surfaces modified with PEG-thiols, demonstrating their effectiveness in reducing biofouling.

AssayMetricControl Surface (e.g., Unmodified Gold)PEG-Thiol Modified SurfaceReference
Protein Adsorption Assay (e.g., BSA) Adsorbed Protein (ng/cm²)> 200< 20[1][2]
Cell Attachment Assay (e.g., Fibroblasts) Cell Density (cells/mm²) after 24hHighVery Low[7][9]
Bacterial Adhesion Assay (e.g., P. aeruginosa) Adherent Bacteria (CFU/cm²)HighVery Low[7][9]

Experimental Protocols

Protocol 1: Preparation of Self-Assembled Monolayers (SAMs) of this compound on Gold Substrates

This protocol details the steps for creating a biocompatible surface by forming a SAM of this compound on a gold substrate.[10][11]

Materials:

  • Gold-coated substrates (e.g., glass slides, silicon wafers)

  • This compound

  • Absolute Ethanol (B145695) (200 proof)

  • Deionized (DI) water

  • Clean glass vials or petri dishes

  • Tweezers

  • Nitrogen gas source

  • Sonicator

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the gold substrates to remove any organic contaminants. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Alternatively, for less stringent cleaning, sonicate the substrates in ethanol and DI water for 15 minutes each, followed by drying under a gentle stream of nitrogen.[3]

  • Preparation of Thiol Solution:

    • Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve the appropriate mass of this compound in 10 mL of absolute ethanol.[3]

  • SAM Formation:

    • Immerse the clean, dry gold substrates into the thiol solution in a clean glass vial. Ensure the entire gold surface is submerged.[3]

    • Seal the vial to minimize exposure to air and light.[3]

    • Incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.[3][12]

  • Rinsing and Drying:

    • After incubation, carefully remove the substrates from the thiol solution using tweezers.[3]

    • Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound molecules.[3]

    • Dry the substrates under a gentle stream of high-purity nitrogen gas.[3]

  • Storage:

    • Store the modified substrates in a clean, dry environment, such as a desiccator or under nitrogen, until further use.

Protocol 2: Characterization of this compound Modified Surfaces

This protocol outlines common techniques to verify the successful formation and quality of the SAM.

A. Contact Angle Goniometry:

  • Place a small droplet (e.g., 5 µL) of DI water on the surface of the modified and unmodified substrates.

  • Measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.

  • A significant decrease in the water contact angle on the modified surface compared to the bare gold surface indicates increased hydrophilicity due to the PEG layer.[7]

B. X-ray Photoelectron Spectroscopy (XPS):

  • Place the samples in the XPS vacuum chamber.

  • Acquire survey scans to identify the elements present on the surface.

  • Perform high-resolution scans of the S 2p, C 1s, and O 1s regions.

  • The presence of a sulfur peak (S 2p) and an increase in the carbon and oxygen signals relative to the unmodified gold surface confirms the presence of the this compound monolayer.[7][8]

C. Surface Plasmon Resonance (SPR):

  • Mount the gold-coated SPR sensor chip in the SPR instrument.

  • Establish a stable baseline with a running buffer (e.g., PBS).

  • Inject a solution of a model protein (e.g., bovine serum albumin, BSA) over the surface.

  • Monitor the change in the resonance angle. A minimal change in the angle for the modified surface compared to a significant change for the unmodified surface indicates successful resistance to protein adsorption.[7][9]

Protocol 3: Biocompatibility Assessment - Protein Adsorption and Cell Adhesion

This protocol describes in vitro assays to evaluate the biocompatibility of the modified surface.

A. Protein Adsorption Assay:

  • Immerse the this compound modified and unmodified control substrates in a solution of a model protein (e.g., 1 mg/mL BSA in PBS) for 1-2 hours at room temperature.

  • Rinse the substrates thoroughly with PBS to remove non-adsorbed protein.

  • Quantify the amount of adsorbed protein using a suitable method, such as a BCA protein assay or by labeling the protein with a fluorescent dye and measuring the fluorescence intensity.[1]

  • A significantly lower amount of adsorbed protein on the modified surface indicates effective protein resistance.

B. Cell Adhesion Assay:

  • Place the sterile-modified and control substrates in a cell culture plate.

  • Seed a specific type of cells (e.g., fibroblasts or mesenchymal stem cells) onto the substrates at a known density.[7]

  • Culture the cells for a defined period (e.g., 24 hours) under standard cell culture conditions.[7]

  • After incubation, gently wash the substrates with PBS to remove non-adherent cells.

  • Fix and stain the remaining adherent cells (e.g., with DAPI for nuclear staining).

  • Visualize and quantify the number of adherent cells per unit area using fluorescence microscopy. A significantly lower cell density on the modified surface demonstrates its anti-fouling and biocompatible nature.[7][9]

Visualizations

Experimental Workflow for Surface Modification and Characterization

G cluster_0 Surface Preparation cluster_1 SAM Formation cluster_2 Surface Characterization cluster_3 Biocompatibility Assessment Gold Substrate Gold Substrate Substrate Cleaning Substrate Cleaning Gold Substrate->Substrate Cleaning Piranha or Ethanol/Water Sonicate Cleaned Substrate Cleaned Substrate Substrate Cleaning->Cleaned Substrate Immersion in Thiol Solution Immersion in Thiol Solution Cleaned Substrate->Immersion in Thiol Solution This compound This compound Prepare 1mM Solution in Ethanol Prepare 1mM Solution in Ethanol This compound->Prepare 1mM Solution in Ethanol Prepare 1mM Solution in Ethanol->Immersion in Thiol Solution Incubation (18-24h) Incubation (18-24h) Immersion in Thiol Solution->Incubation (18-24h) Rinsing and Drying Rinsing and Drying Incubation (18-24h)->Rinsing and Drying PEGylated Surface PEGylated Surface Rinsing and Drying->PEGylated Surface Contact Angle Contact Angle PEGylated Surface->Contact Angle XPS XPS PEGylated Surface->XPS SPR SPR PEGylated Surface->SPR Protein Adsorption Assay Protein Adsorption Assay PEGylated Surface->Protein Adsorption Assay Cell Adhesion Assay Cell Adhesion Assay PEGylated Surface->Cell Adhesion Assay

Caption: Workflow for creating and validating biocompatible surfaces.

Mechanism of Biocompatibility: Protein Repulsion

The primary mechanism by which this compound surfaces achieve biocompatibility is through the prevention of protein adsorption, which in turn prevents cell attachment and subsequent inflammatory responses. This is a passive mechanism rather than an active signaling pathway.

G cluster_pathway Consequence of Protein Repulsion Protein_in_Solution Proteins in Biological Fluid PEG_Surface This compound Surface Protein_in_Solution->PEG_Surface approaches Cell_Receptor Cell Surface Receptors Protein_in_Solution->Cell_Receptor mediates binding to No_Adhesion Reduced Cell Adhesion (Biocompatibility) Hydration_Layer Steric Hindrance and Hydration Layer PEG_Surface->Hydration_Layer forms Cell_Adhesion Cell Adhesion and Signaling Cell_Receptor->Cell_Adhesion triggers Hydration_Layer->Protein_in_Solution repels

Caption: Mechanism of PEG-mediated biocompatibility.

References

Application Notes and Protocols: Thiol-PEG3-Thiol in Tissue Engineering Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) hydrogels are widely utilized as scaffolds in tissue engineering due to their biocompatibility, tunable mechanical properties, and high water content, which mimics the native extracellular matrix (ECM). The incorporation of thiol-functional groups, specifically in the form of Thiol-PEG3-thiol, allows for versatile crosslinking chemistries, primarily through thiol-ene and thiol-acrylate reactions. These "click" chemistry approaches offer rapid, cytocompatible gelation under physiological conditions, making them ideal for encapsulating cells and bioactive molecules.

These application notes provide an overview of the use of this compound in creating three-dimensional (3D) tissue engineering scaffolds. We present quantitative data on the mechanical properties of these hydrogels, detailed protocols for their fabrication and use in cell culture, and a discussion of the signaling pathways that can be modulated by tuning the scaffold's physical properties.

Data Presentation: Mechanical Properties of Thiol-PEG Hydrogels

The mechanical properties of Thiol-PEG hydrogels can be precisely tuned by altering parameters such as PEG molecular weight, polymer concentration, and the type of crosslinker. This tunability is crucial for mimicking the stiffness of various native tissues and for directing cell fate.[1][2] The following tables summarize the mechanical properties of various Thiol-PEG hydrogel formulations.

PEG DerivativeCrosslinkerPolymer Conc. (wt%)Storage Modulus (G') (Pa)Compressive Modulus (kPa)Reference
4-arm PEG-Norbornene (20 kDa)PEG-dithiol (3.4 kDa)5~1,000-[3]
8-arm PEG-Norbornene (10 kDa)4-arm PEG-thiol (10 kDa)25-630[1]
4-arm PEG-Norbornene (20 kDa)Chymotrypsin-sensitive peptide16 mM~3,000 (post-swelling)-[4]
8-arm PEG-NorborneneDTT10540 - 4810-[5]
PEGDAETTMP25-~20[6]
PEGDAETTMP35-~40[6]

Table 1: Mechanical Properties of Various Thiol-PEG Hydrogel Formulations. The storage modulus and compressive modulus are key indicators of hydrogel stiffness and are influenced by the PEG architecture, crosslinker, and polymer concentration.

PhotoinitiatorConcentration (w/v %)Storage Modulus (G') (Pa)Reference
LAP0.1232[5]
LAP0.53360[5]
I29590.1190[5]
I29590.53029[5]

Table 2: Effect of Photoinitiator Concentration on Storage Modulus of Thiol-Ene Collagen-PEG Hydrogels. The concentration of the photoinitiator significantly impacts the crosslinking efficiency and, consequently, the stiffness of the resulting hydrogel.

Experimental Protocols

Protocol 1: Fabrication of Thiol-PEG Hydrogel Scaffolds via Photopolymerization

This protocol describes the fabrication of a Thiol-PEG hydrogel using a photoinitiated thiol-ene reaction, a common method for creating cytocompatible scaffolds for 3D cell culture.

Materials:

  • 4-arm PEG-Norbornene (PEG-NB)

  • Dithiothreitol (DTT) or other dithiol crosslinker

  • Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)

  • Phosphate-buffered saline (PBS), sterile

  • Cell suspension in culture medium (if encapsulating cells)

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve PEG-NB and the dithiol crosslinker in sterile PBS to the desired concentrations. Ensure a 1:1 molar ratio of thiol to norbornene groups.

    • Prepare a stock solution of the photoinitiator (e.g., 0.05% w/v LAP in PBS).

  • Cell Encapsulation (Optional):

    • If encapsulating cells, centrifuge the cell suspension and resuspend the cell pellet in the PEG-NB/dithiol solution at the desired cell density.

  • Initiate Polymerization:

    • Add the photoinitiator solution to the precursor solution (and cell suspension, if applicable) and mix gently but thoroughly.

    • Pipette the final solution into a mold or culture plate.

  • UV Curing:

    • Expose the solution to UV light (e.g., 365 nm, 5-10 mW/cm²) for a predetermined time (typically 1-5 minutes) to initiate crosslinking. The gelation time will depend on the photoinitiator concentration and light intensity.

  • Equilibration:

    • After gelation, wash the hydrogel scaffolds with sterile PBS or culture medium to remove any unreacted components.

    • Equilibrate the scaffolds in culture medium at 37°C and 5% CO₂ before use.

Protocol 2: 3D Cell Culture in Thiol-PEG Hydrogels

This protocol outlines the general procedure for culturing cells within pre-formed Thiol-PEG hydrogel scaffolds.

Materials:

  • Pre-fabricated, sterile Thiol-PEG hydrogel scaffolds

  • Cell suspension in complete culture medium

  • Sterile PBS

Procedure:

  • Scaffold Preparation:

    • Place sterile, equilibrated Thiol-PEG hydrogels into the wells of a culture plate.

  • Cell Seeding:

    • Carefully pipette the cell suspension onto the surface of the hydrogels. Allow the cells to adhere and infiltrate the porous scaffold for a few hours in a humidified incubator.

  • Culture Maintenance:

    • Add complete culture medium to each well, ensuring the scaffolds are fully submerged.

    • Incubate at 37°C and 5% CO₂.

    • Change the culture medium every 2-3 days.

Protocol 3: Cell Viability and Proliferation Assay

This protocol describes how to assess cell viability and proliferation within Thiol-PEG hydrogels using a live/dead staining assay and a metabolic assay.

Materials:

  • Cell-laden Thiol-PEG hydrogels

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM and Ethidium Homodimer-1)

  • Metabolic activity assay kit (e.g., MTS or PrestoBlue)

  • Fluorescence microscope

  • Plate reader

Procedure: Live/Dead Staining:

  • Prepare a working solution of Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in sterile PBS according to the manufacturer's instructions.

  • Remove the culture medium from the cell-laden hydrogels and wash once with PBS.

  • Add the staining solution to each hydrogel and incubate for 30-45 minutes at 37°C, protected from light.

  • Image the hydrogels using a fluorescence microscope with appropriate filters.

Metabolic Assay (e.g., MTS):

  • Prepare the MTS reagent according to the manufacturer's protocol.

  • Add the MTS reagent directly to the culture medium of the cell-laden hydrogels.

  • Incubate for 1-4 hours at 37°C.

  • Transfer the supernatant to a new 96-well plate and measure the absorbance at 490 nm using a plate reader. The absorbance is proportional to the number of viable, metabolically active cells.[7]

Signaling Pathways and Visualizations

The physical properties of Thiol-PEG hydrogel scaffolds, particularly their stiffness, can significantly influence cell behavior by modulating intracellular signaling pathways.[8] One of the key mechanotransduction pathways is the Hippo signaling pathway, with its downstream effectors YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).

Thiol_PEG_Scaffold_Fabrication cluster_precursors Precursor Solution Preparation cluster_mixing Mixing cluster_polymerization Polymerization cluster_final_scaffold Final Scaffold PEG_NB 4-arm PEG-Norbornene Precursor_Solution Precursor Solution PEG_NB->Precursor_Solution Dithiol Dithiol Crosslinker Dithiol->Precursor_Solution PBS Sterile PBS PBS->Precursor_Solution Final_Solution Final Solution in Mold Precursor_Solution->Final_Solution Photoinitiator Photoinitiator (e.g., LAP) Photoinitiator->Final_Solution Cell_Suspension Cell Suspension (Optional) Cell_Suspension->Final_Solution UV_Light UV Light (365 nm) Hydrogel_Scaffold Crosslinked Thiol-PEG Hydrogel Scaffold UV_Light->Hydrogel_Scaffold Initiates Crosslinking

Mechanotransduction_Signaling cluster_ecm Extracellular Matrix (Thiol-PEG Scaffold) Stiffness Matrix Stiffness Integrins Integrins Stiffness->Integrins Sensed by FAK FAK Integrins->FAK Activates Actin Actin FAK->Actin Regulates YAP_TAZ_inactive YAP_TAZ_inactive Actin->YAP_TAZ_inactive Inhibits Phosphorylation (on stiff matrix) YAP_TAZ_active YAP_TAZ_active YAP_TAZ_inactive->YAP_TAZ_active Dephosphorylation & Nuclear Translocation TEAD TEAD YAP_TAZ_active->TEAD Binds to Gene_Expression Gene_Expression TEAD->Gene_Expression Promotes Transcription

On soft Thiol-PEG scaffolds, YAP and TAZ are typically phosphorylated in the cytoplasm, leading to their inactivation. However, on stiffer scaffolds that mimic the mechanical environment of tissues like bone, the increased cytoskeletal tension inhibits YAP/TAZ phosphorylation.[8] This allows YAP/TAZ to translocate to the nucleus, where they act as transcriptional co-activators, binding to transcription factors such as TEAD, to promote the expression of genes involved in cell proliferation and differentiation.[8][9] By tuning the stiffness of this compound hydrogels, researchers can therefore control these signaling pathways to guide cell fate and tissue formation.

References

Application Notes and Protocols for Crosslinking Proteins with Thiol-PEG3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG3-thiol is a homobifunctional crosslinking agent used to covalently link proteins or other molecules containing free sulfhydryl groups. This reagent features two terminal thiol (-SH) groups separated by a 3-unit polyethylene (B3416737) glycol (PEG) spacer. The primary mechanism of crosslinking involves the formation of disulfide bonds between the thiol groups of the crosslinker and the cysteine residues on the target proteins. This oxidative coupling reaction provides a reversible linkage, as the disulfide bonds can be cleaved by reducing agents.

The PEG spacer enhances the solubility of the crosslinker and the resulting conjugate, reduces potential immunogenicity, and provides a flexible spacer arm between the crosslinked molecules. Applications of this compound include studying protein-protein interactions, stabilizing protein complexes, creating antibody-drug conjugates (ADCs), and developing hydrogels for various biomedical applications.

Principle of Reaction

The crosslinking reaction with this compound proceeds through the oxidation of thiol groups to form disulfide bonds. This can occur between two thiol groups on the crosslinker and two free sulfhydryl groups (cysteine residues) on one or more protein molecules. The reaction is typically facilitated by mild oxidizing agents or can occur spontaneously in the presence of atmospheric oxygen, although this is a slower process. The resulting disulfide bridge can be reversed by the addition of reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

Data Presentation

ParameterRecommended RangeNotes
Protein Concentration 1-10 mg/mLHigher concentrations can favor intermolecular crosslinking.
This compound:Protein Molar Ratio 10:1 to 50:1The optimal ratio should be determined empirically for each specific application.
Oxidizing Agent Air (O₂) or 1-2 mM CuSO₄Air oxidation is slower. Copper sulfate (B86663) can catalyze the reaction but must be used with caution to avoid protein damage.
Reaction Buffer Phosphate-Buffered Saline (PBS), Tris, or HEPESBuffer should be free of extraneous thiols.
pH 7.0 - 8.5A slightly alkaline pH (around 8.0-8.5) favors the deprotonation of thiol groups, increasing their reactivity.[1]
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used to slow down the reaction and minimize protein degradation.
Reaction Time 2 to 24 hoursReaction time depends on the specific reactants, concentrations, and temperature.
Quenching Reagent 10-20 mM N-ethylmaleimide (NEM) or IodoacetamideTo cap unreacted thiol groups and stop the reaction.

Experimental Protocols

Protocol 1: General Protein-Protein Crosslinking

This protocol describes a general method for crosslinking two proteins using this compound.

Materials:

  • Protein A (containing free cysteine residues)

  • Protein B (containing free cysteine residues)

  • This compound

  • Conjugation Buffer: 50 mM Tris, 150 mM NaCl, pH 8.0

  • Oxidizing Agent (optional): 100 mM Copper Sulfate (CuSO₄) stock solution

  • Quenching Solution: 1 M N-ethylmaleimide (NEM) in DMSO

  • Desalting columns

Procedure:

  • Protein Preparation:

    • Dissolve Protein A and Protein B in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

    • If the proteins have internal disulfide bonds that need to be reduced to generate free thiols, treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove TCEP using a desalting column.

  • Crosslinker Preparation:

    • Immediately before use, dissolve this compound in the Conjugation Buffer to a concentration of 10-50 mM.

  • Crosslinking Reaction:

    • Combine Protein A and Protein B in the desired molar ratio.

    • Add the this compound solution to the protein mixture to achieve a final molar ratio of 10:1 to 50:1 (crosslinker:total protein).

    • Optional: To accelerate the reaction, add CuSO₄ stock solution to a final concentration of 1-2 mM.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the NEM stock solution to the reaction mixture to a final concentration of 10-20 mM to cap any unreacted thiol groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess crosslinker and quenching reagent by size-exclusion chromatography (SEC) or dialysis.

  • Analysis:

    • Analyze the crosslinked product by SDS-PAGE under non-reducing and reducing conditions. Under non-reducing conditions, a higher molecular weight band corresponding to the crosslinked complex should be visible. This band should disappear or decrease in intensity under reducing conditions (in the presence of DTT or β-mercaptoethanol).

    • Confirm the identity of the crosslinked product by Western blotting or mass spectrometry.

Protocol 2: Formation of a Thiol-PEGylated Protein

This protocol is for modifying a single protein with this compound, which can then be used for further conjugation or to form intramolecular crosslinks.

Materials:

  • Protein of interest (with accessible cysteine residues)

  • This compound

  • Reaction Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.5

  • Quenching Solution: 500 mM L-Cysteine in water

  • Desalting columns

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a concentration of 2-10 mg/mL.

  • Crosslinker Preparation:

    • Prepare a 20 mM solution of this compound in the Reaction Buffer.

  • Reaction:

    • Add the this compound solution to the protein solution at a 20-fold molar excess.

    • Allow the reaction to proceed for 4-6 hours at room temperature with gentle agitation. The reaction can be monitored for the formation of disulfide-linked PEG-protein conjugates.

  • Quenching:

    • Add L-Cysteine solution to a final concentration of 10 mM to quench any unreacted this compound.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein using a desalting column or SEC to remove excess reagents.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis p1 Prepare Protein Solution (1-10 mg/mL) mix Mix Proteins and Crosslinker p1->mix c1 Prepare this compound (10-50 mM) c1->mix react Incubate (2-24h, 4-25°C) mix->react quench Quench with NEM react->quench purify Purify (SEC or Dialysis) quench->purify analyze SDS-PAGE, Western Blot, Mass Spectrometry purify->analyze

Caption: Experimental workflow for protein crosslinking.

signaling_pathway_inhibition cluster_receptor Cell Membrane cluster_crosslinking Crosslinking Application cluster_downstream Downstream Signaling Receptor Receptor Tyrosine Kinase (Monomer 1) Crosslinked_Receptor Crosslinked Receptor Dimer (Stabilized Inactive State) Receptor->Crosslinked_Receptor Crosslinking Receptor2 Receptor Tyrosine Kinase (Monomer 2) Receptor2->Crosslinked_Receptor Crosslinking Crosslinker This compound Crosslinker->Crosslinked_Receptor Signaling Downstream Signaling (e.g., MAPK Pathway) Crosslinked_Receptor->Signaling Inhibition Response Cellular Response (Proliferation, Survival) Signaling->Response Activation

Caption: Inhibition of receptor dimerization and signaling.

References

Application Notes: Surface Modification of Gold Nanoparticles with Thiol-PEG3-Thiol

Author: BenchChem Technical Support Team. Date: December 2025

Gold nanoparticles (AuNPs) are at the forefront of biomedical research and drug development, owing to their distinct physicochemical properties, biocompatibility, and the simplicity with which their surfaces can be modified.[1] The functionalization of AuNPs with polyethylene (B3416737) glycol (PEG) linkers, such as Thiol-PEG3-thiol, is a pivotal strategy for enhancing their performance in biological systems. The terminal thiol (-SH) groups on the PEG linker form strong, stable dative bonds with the gold surface, creating a robust coating.[2][3] This PEGylation process imparts several advantageous characteristics to the nanoparticles.

The hydrophilic PEG layer provides a steric barrier that prevents nanoparticle aggregation in high ionic strength biological buffers and reduces non-specific protein adsorption, also known as opsonization.[2] This "stealth" property helps to prolong the circulation time of the nanoparticles in the bloodstream, a critical factor for effective drug delivery and in vivo imaging. Furthermore, the bifunctional nature of this compound, with a thiol group at each end, allows for versatile conjugation strategies. One thiol anchors the PEG to the gold nanoparticle surface, while the other can be used for the attachment of various biomolecules, such as targeting ligands (antibodies, peptides), drugs, or imaging agents.[2][4] This targeted functionalization is crucial for developing sophisticated nanotherapeutics and diagnostics that can specifically interact with biological targets.

The modification process typically involves a ligand exchange reaction where the initial capping agents on the AuNPs, often citrate (B86180) ions, are displaced by the this compound molecules.[1] The success of this surface modification is confirmed through various characterization techniques that monitor changes in the nanoparticle's size, surface charge, and optical properties.

Experimental Protocols

Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles

This protocol is based on the well-established Turkevich-Frens method for synthesizing monodisperse, citrate-stabilized gold nanoparticles.[1]

Materials:

  • Hydrogen tetrachloroaurate (B171879) (HAuCl₄) solution (1.0 mM)

  • Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (1% w/v)

  • Ultrapure water (18.2 MΩ·cm)

  • Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)

  • Stirring hotplate and magnetic stir bar

Procedure:

  • In a clean Erlenmeyer flask, bring 20 mL of 1.0 mM HAuCl₄ solution to a rolling boil on a stirring hotplate with a magnetic stir bar.[1]

  • Rapidly inject 2 mL of 1% trisodium citrate solution into the boiling HAuCl₄ solution while stirring vigorously.[1]

  • Observe the color change of the solution from pale yellow to colorless, then to a deep red or wine color, which indicates the formation of gold nanoparticles.[1]

  • Continue boiling and stirring for an additional 10-15 minutes.[1]

  • Remove the flask from the heat and allow it to cool to room temperature.[1]

  • Store the synthesized citrate-capped AuNPs at 4°C until further use.[1]

Protocol 2: Surface Modification with this compound

This protocol describes the ligand exchange reaction to replace the citrate capping agent with this compound.

Materials:

  • Citrate-capped AuNP solution (from Protocol 1)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ultrapure water

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Prepare a stock solution of this compound in ultrapure water. A molar excess of the thiol ligand is typically used to ensure complete surface coverage.[1]

  • In a microcentrifuge tube, mix the citrate-capped AuNP solution with the this compound stock solution.

  • Incubate the mixture at room temperature with gentle stirring or shaking for 12-24 hours to facilitate the ligand exchange.[1][2]

  • After incubation, purify the functionalized AuNPs by centrifugation to remove excess this compound and displaced citrate ions. The centrifugation speed and time will depend on the size of the AuNPs (refer to Table 2).[1][4]

  • Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or PBS.[1]

  • Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound ligands.[1]

  • After the final wash, resuspend the this compound functionalized AuNPs in the desired buffer for storage at 4°C.[1]

Data Presentation

Table 1: Expected Characterization Data for AuNPs Before and After Functionalization with this compound

ParameterCitrate-Capped AuNPsThis compound Functionalized AuNPsTechnique
Hydrodynamic Diameter SmallerLarger due to the PEG layerDynamic Light Scattering (DLS)
Zeta Potential Highly NegativeLess NegativeDLS / Electrophoretic Light Scattering
Surface Plasmon Resonance (SPR) Peak ~520 nm (for ~20 nm particles)Slight red-shift (2-5 nm)UV-Vis Spectroscopy
Appearance Deep red solutionNo significant change in colorVisual Inspection / UV-Vis Spectroscopy
Stability in High Salt Buffer Aggregation (color change to blue/purple)Stable (no color change)Visual Inspection / UV-Vis Spectroscopy

Table 2: General Centrifugation Guidelines for Purification of AuNPs [1][4]

Nanoparticle Diameter (nm)Centrifugation Speed (x g)Time (min)
1016,00030
2012,00020
506,00020
1002,00020

Visualizations

G cluster_synthesis Synthesis of Citrate-Capped AuNPs cluster_modification Surface Modification cluster_purification Purification HAuCl4 HAuCl4 Solution Boiling Boiling & Vigorous Stirring HAuCl4->Boiling Citrate Trisodium Citrate Citrate->Boiling Formation Citrate-Capped AuNPs (Deep Red Solution) Boiling->Formation CitrateAuNPs Citrate-Capped AuNPs Incubation Incubation (12-24h) Ligand Exchange CitrateAuNPs->Incubation ThiolPEG This compound ThiolPEG->Incubation PEG_AuNPs This compound Functionalized AuNPs Incubation->PEG_AuNPs Centrifugation Centrifugation & Washing (3x) PEG_AuNPs->Centrifugation FinalProduct Purified this compound AuNPs Centrifugation->FinalProduct

Caption: Workflow for the synthesis and surface modification of gold nanoparticles.

G PEG_AuNP Thiol-PEG-Thiol AuNP EDC_NHS EDC/NHS Activation PEG_AuNP->EDC_NHS Carbodiimide Chemistry Activated_AuNP NHS-ester Activated AuNP EDC_NHS->Activated_AuNP Coupling Bioconjugation Activated_AuNP->Coupling Biomolecule Amine-Containing Biomolecule (e.g., Antibody, Peptide) Biomolecule->Coupling Conjugated_AuNP Bioconjugated AuNP Coupling->Conjugated_AuNP Quenching Quenching & Blocking Conjugated_AuNP->Quenching Final_Conjugate Purified Bioconjugate Quenching->Final_Conjugate

References

Troubleshooting & Optimization

Troubleshooting low yield in Thiol-PEG3-thiol conjugation reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thiol-PEG3-Thiol Conjugation

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address low yields in this compound conjugation reactions, commonly involving a thiol-maleimide linkage.

Frequently Asked Questions (FAQs)

Q1: Why is my thiol-maleimide conjugation yield consistently low or non-existent?

Low or no conjugation efficiency can be attributed to several factors, primarily related to the stability and reactivity of the thiol and maleimide (B117702) groups, as well as the reaction conditions.[1] Key areas to investigate include the activity of your thiol groups, the integrity of the maleimide reagent, and the optimization of reaction parameters.[2]

Q2: How can I ensure my thiol groups are active and available for conjugation?

Thiol groups (-SH) are susceptible to oxidation, which leads to the formation of disulfide bonds (R-S-S-R).[3][] These disulfide bonds are unreactive with maleimides and must be reduced to free thiols for the conjugation to proceed.[1]

  • Disulfide Bond Reduction : Before conjugation, treat your protein or molecule with a reducing agent.[2]

    • TCEP (Tris(2-carboxyethyl)phosphine) is often preferred because it is stable, odorless, and does not contain a thiol group itself, meaning it typically doesn't need to be removed before adding the maleimide reagent.[1][5][6] A 10- to 100-fold molar excess of TCEP incubated for 20-60 minutes at room temperature is a common starting point.[7]

    • DTT (Dithiothreitol) is also a strong reducing agent, but any excess must be completely removed before adding the maleimide linker, as it will compete with your target molecule.[1][8]

  • Preventing Re-oxidation : To prevent the reformation of disulfide bonds, it is crucial to use degassed buffers.[1][9] This can be achieved by vacuum application or by bubbling an inert gas like argon or nitrogen through the solution.[9] Additionally, including a chelating agent such as EDTA (1-5 mM) in the buffer can sequester metal ions that catalyze thiol oxidation.[1][10]

Q3: My maleimide reagent might be the problem. How can I check its stability and prevent degradation?

Maleimide groups are prone to hydrolysis, especially at higher pH values, which renders them inactive.[1][5]

  • Storage : Maleimide-containing molecules should be stored under dry, desiccated conditions at -20°C.[3][9] Allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation.[9]

  • pH Control : The ideal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[5][11] Above pH 7.5, the rate of maleimide hydrolysis increases significantly.[1][11]

  • Solvent : Prepare stock solutions of maleimide reagents in an anhydrous solvent like DMSO or DMF immediately before use.[7]

Q4: What are the optimal reaction conditions (pH, buffer, molar ratio) for thiol-maleimide conjugation?

Optimizing reaction conditions is critical for maximizing yield and specificity.

  • pH : The reaction is most efficient and selective in a pH range of 6.5-7.5.[1][11] Below pH 6.5, the reaction slows considerably, while above 7.5, side reactions with amines and maleimide hydrolysis become competing issues.[1][11][12] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][11]

  • Buffers : Phosphate-Buffered Saline (PBS), HEPES, and MOPS are commonly used buffers that are effective at maintaining the desired pH.[9] It is critical to use buffers that do not contain competing nucleophiles like primary amines (e.g., Tris, glycine) or other thiols.[7][13]

  • Molar Ratio : An excess of the maleimide reagent is often used to drive the reaction to completion.[1] For labeling proteins, a 10 to 20-fold molar excess of the maleimide-PEG linker over the thiol-containing molecule is a common starting point.[1][9][11] However, the optimal ratio may need to be determined empirically, as steric hindrance can be a factor with larger molecules.[1][10][14] For example, one study found a 2:1 maleimide-to-thiol ratio optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody.[1][14][15]

Q5: What are common side reactions, and how can they be minimized?

Besides thiol oxidation and maleimide hydrolysis, other side reactions can reduce the yield of the desired conjugate.

  • Reaction with Amines : At pH values above 7.5, maleimides can react with primary amines (like the side chain of lysine). Sticking to the 6.5-7.5 pH range minimizes this.[1][5]

  • Thiazine (B8601807) Rearrangement : When conjugating to a peptide or protein with an N-terminal cysteine, the initial thioether linkage can rearrange to a more stable six-membered thiazine ring.[5][16] This side reaction is more prominent at basic pH, so performing the reaction at the lower end of the optimal range (e.g., pH 6.5-7.0) can help reduce its occurrence.[5][16]

Data Summary Tables

Table 1: Recommended Conditions for Thiol-Maleimide Conjugation

ParameterRecommended Range/ValueRationale & Key ConsiderationsCitations
pH 6.5 - 7.5Balances thiol reactivity with maleimide stability. Higher pH increases maleimide hydrolysis and reaction with amines.[5][9][11]
Buffer Type PBS, HEPES, MOPSMaintains pH without introducing competing amines or thiols. Must be degassed.[7][9]
Molar Ratio (Maleimide:Thiol) 10:1 to 20:1 (starting point)Excess maleimide drives the reaction. The optimal ratio should be determined empirically.[9][11][14]
Temperature Room Temperature (20-25°C) or 4°CThe reaction is efficient at room temperature. Use 4°C for sensitive molecules.[9][11]
Reaction Time 1-2 hours at RT or Overnight at 4°CThe reaction is typically rapid. Progress can be monitored by LC-MS.[5][9][11]
Additives 1-5 mM EDTAChelates metal ions that can catalyze thiol oxidation.[1][10]

Table 2: Troubleshooting Guide for Low Conjugation Yield

ProblemPossible CauseRecommended SolutionCitations
Low or No Conjugation Oxidation of Thiols Reduce disulfide bonds with TCEP (10-100x molar excess) for 30-60 min. Use degassed buffers containing EDTA.[1][5][7]
Hydrolysis of Maleimide Store maleimide reagent desiccated at -20°C. Prepare stock solutions fresh in anhydrous DMSO/DMF. Maintain reaction pH between 6.5-7.5.[1][5][9]
Incorrect pH Verify buffer pH is strictly within the 6.5-7.5 range.[7][11]
Suboptimal Molar Ratio Empirically test different maleimide:thiol ratios (e.g., 5:1, 10:1, 20:1) to find the optimum for your specific molecules.[1][14]
Presence of Side Products Thiazine Rearrangement If conjugating to an N-terminal cysteine, perform the reaction at the lower end of the pH range (6.5-7.0). Analyze products by mass spectrometry.[5][16]
Reaction with Amines Ensure the reaction pH does not exceed 7.5.[1][5]
Inconsistent Results Reagent Degradation Aliquot reagents upon receipt and store properly under inert gas. Equilibrate to room temperature before opening to prevent condensation.[3][9][17]
Protein Aggregation Perform the reaction at a lower protein concentration or include solubility-enhancing additives in the buffer.[9]

Experimental Protocols

Protocol 1: Reduction of Disulfide Bonds in Proteins

This protocol describes the reduction of disulfide bonds to free thiols using TCEP prior to conjugation.

  • Prepare Protein Solution : Dissolve the protein containing disulfide bonds in a degassed conjugation buffer (e.g., 100 mM PBS, 1-5 mM EDTA, pH 7.2) to a final concentration of 1-10 mg/mL.[1][9]

  • Prepare TCEP Stock : Prepare a 10 mM TCEP stock solution in degassed water.[9]

  • Reduction Reaction : Add the TCEP stock solution to the protein solution to achieve a 10- to 100-fold molar excess of TCEP over the protein.[7]

  • Incubation : Flush the reaction vial with an inert gas (argon or nitrogen), cap it, and incubate at room temperature for 30-60 minutes.[1]

  • Proceed to Conjugation : The reduced protein solution can typically be used directly for the conjugation reaction without the need to remove the TCEP.[1][6]

Protocol 2: General Thiol-Maleimide Conjugation

This protocol provides a general procedure for conjugating a maleimide-activated PEG linker to a thiol-containing molecule.

  • Prepare Thiol Molecule : Have your thiol-containing molecule ready in a degassed conjugation buffer (pH 6.5-7.5) as described in Protocol 1 (with the reduction step if necessary).

  • Prepare Maleimide-PEG Solution : Immediately before use, dissolve the Maleimide-PEG reagent in an anhydrous solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 10 mM).[9]

  • Conjugation Reaction : Add the Maleimide-PEG stock solution to the solution of the thiol-containing molecule. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point.[1][11]

  • Incubation : Mix gently and incubate the reaction at room temperature for 2 hours or overnight at 4°C. Protect the reaction from light if any of the components are light-sensitive.[7][11]

  • Quenching (Optional) : To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with and consume any excess maleimide.[1][7]

  • Purification : Purify the conjugate to remove excess reagents and byproducts. Common methods include size-exclusion chromatography (SEC), dialysis, or HPLC, depending on the size and properties of the final conjugate.[9][18][19]

  • Characterization : Analyze the purified conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.[9]

Visualizations

G cluster_prep Preparation cluster_react Conjugation cluster_purify Purification & Analysis thiol_prep Prepare Thiol Molecule (1-10 mg/mL in degassed buffer) disulfide_check Disulfide Bonds Present? thiol_prep->disulfide_check reduce Reduce with TCEP (30-60 min at RT) disulfide_check->reduce Yes peg_prep Prepare Maleimide-PEG (Fresh stock in DMSO/DMF) disulfide_check->peg_prep No reduce->peg_prep conjugate Combine & Mix (10-20x molar excess of PEG) peg_prep->conjugate incubate Incubate (2h at RT or overnight at 4°C) conjugate->incubate quench Quench Reaction (e.g., with cysteine) incubate->quench purify Purify Conjugate (SEC, Dialysis, or HPLC) quench->purify analyze Characterize (Mass Spec, HPLC, SDS-PAGE) purify->analyze final_product Purified Conjugate analyze->final_product

Caption: Experimental workflow for a typical Thiol-Maleimide conjugation reaction.

G start Start: Low Conjugation Yield q1 Are Thiols Reduced & Active? start->q1 a1_yes Check Maleimide Integrity q1->a1_yes Yes a1_no Action: Reduce Disulfides (TCEP) Use Degassed Buffers with EDTA q1->a1_no No a2_yes Check Reaction Conditions a1_yes->a2_yes Yes a2_no Action: Use Fresh/High-Quality Maleimide Reagent. Store Properly. a1_yes->a2_no No a3_yes Consider Side Reactions a2_yes->a3_yes Yes a3_no Action: Optimize pH (6.5-7.5) Optimize Molar Ratio (e.g., 10:1) a2_yes->a3_no No a4_yes Action: Lower pH (to 6.5) Analyze by Mass Spec a3_yes->a4_yes Yes (e.g., Thiazine) a4_no Review Purification & Analysis Contact Technical Support a3_yes->a4_no No

Caption: A logical workflow for troubleshooting low yield in conjugation reactions.

G cluster_side Potential Side Reactions & Issues Thiol R1-SH (Thiol) DesiredProduct Desired Product: Stable Thioether Conjugate Thiol->DesiredProduct pH 6.5-7.5 (Michael Addition) Oxidation Thiol Oxidation (O2, Metal Ions) Thiol->Oxidation Maleimide Maleimide-PEG-R2 Maleimide->DesiredProduct Hydrolysis Maleimide Hydrolysis (pH > 7.5) Maleimide->Hydrolysis Thiazine Thiazine Rearrangement (N-terminal Cys, pH > 7.0) DesiredProduct->Thiazine can rearrange to Disulfide R1-S-S-R1 (Inactive Disulfide) Oxidation->Disulfide leads to InactiveMaleimide Inactive Ring-Opened Maleimide Hydrolysis->InactiveMaleimide leads to ThiazineProduct Thiazine Byproduct Thiazine->ThiazineProduct

Caption: Key reaction pathways: desired conjugation and common side reactions.

References

How to prevent disulfide bond formation with Thiol-PEG3-thiol.

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs

This section addresses common issues encountered when working with Thiol-PEG3-thiol, focusing on the prevention of unwanted disulfide bond formation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of aggregation or precipitation. What is the likely cause?

A1: The most common cause is the oxidation of terminal thiol (-SH) groups. When two thiol groups oxidize, they form a disulfide bond (S-S), linking two PEG molecules together. This dimerization or oligomerization can reduce solubility and lead to aggregation.

Q2: How does pH affect the stability of my this compound?

A2: pH is a critical factor. The thiolate anion (R-S⁻), which is more prevalent at higher pH, is significantly more susceptible to oxidation than the protonated thiol (R-SH).[1] Therefore, the rate of disulfide bond formation increases at neutral to alkaline pH.[1][2][3] Working at a slightly acidic pH (e.g., pH < 6.5) can help minimize oxidation by keeping the thiol groups protonated.[4] However, for subsequent reactions like thiol-maleimide conjugation, a pH range of 6.5-7.5 is optimal, requiring a careful balance of stability and reactivity.[5][6]

Q3: How can I confirm that the thiol groups on my PEG linker are active and not oxidized before I start my experiment?

A3: You can quantify the concentration of free sulfhydryl groups using Ellman's Test.[7][8] This colorimetric assay uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product with a strong absorbance at 412 nm.[9][10] Performing this test before your experiment ensures your linker is in its active, reduced state.

Q4: What is the best way to store this compound to prevent degradation?

A4: Store the reagent dry at -20°C, protected from moisture and light.[11][12] For preparing stock solutions, use an anhydrous, water-miscible organic solvent like DMSO or DMF.[12] To minimize air exposure, which contains oxygen that promotes oxidation, consider handling the solution under an inert gas atmosphere (e.g., argon or nitrogen) and using a syringe to withdraw the solution through a septum.[12][13] Always equilibrate the vial to room temperature before opening to prevent moisture condensation.[11][12][13]

Troubleshooting Common Problems
Problem Potential Cause(s) Recommended Solution(s)
Low yield in conjugation reaction (e.g., thiol-maleimide) Oxidation of this compound to form disulfide dimers/oligomers.Pre-treat the this compound solution with a reducing agent like TCEP to cleave any existing disulfide bonds. Use degassed buffers to minimize dissolved oxygen.[6]
Incorrect pH of the reaction buffer.For thiol-maleimide reactions, maintain a pH between 6.5 and 7.5.[5][6] Buffers outside this range can reduce reaction efficiency.
Presence of competing thiol-containing substances (e.g., DTT) in the buffer.If a reducing agent is used, it must be thoroughly removed before adding thiol-reactive compounds like maleimides. TCEP is often preferred as it is less reactive with maleimides than DTT.[14][15]
Inconsistent experimental results Gradual oxidation of the PEG-thiol stock solution over time.Quantify free thiols with Ellman's test before each use to ensure consistent quality.[2] Store stock solutions properly at -20°C under an inert atmosphere.[12]
Presence of trace metal ions, which can catalyze oxidation.Prepare buffers with high-purity water. If metal ion contamination is suspected, consider adding a chelating agent like EDTA, though its effect on reducing agent stability should be noted.[16]

Key Experimental Protocols

Protocol 1: Reduction of Disulfide Bonds in this compound

This protocol describes how to reduce any oxidized this compound back to its active, free-thiol form using Tris(2-carboxyethyl)phosphine (TCEP).

Materials:

  • This compound solution

  • TCEP hydrochloride

  • Degassed, amine-free buffer (e.g., PBS or HEPES, pH 7.0-7.5)

  • Desalting column (for removal of TCEP)

Procedure:

  • Prepare TCEP Solution: Prepare a fresh 10 mM stock solution of TCEP in the degassed buffer.

  • Dissolve PEG Linker: Dissolve the this compound in the degassed buffer to the desired concentration.

  • Reduction Reaction: Add a 2- to 5-fold molar excess of the TCEP solution to the this compound solution.[6]

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.

  • Removal of TCEP: Immediately purify the reduced this compound from excess TCEP using a desalting column equilibrated with the desired degassed reaction buffer. This step is critical if the subsequent reaction involves thiol-reactive reagents like maleimides.[6]

  • Proceed Immediately: Use the purified, reduced this compound without delay in your downstream application to prevent re-oxidation.

Protocol 2: Quantification of Free Thiols using Ellman's Test

This protocol provides a method to determine the concentration of free sulfhydryl (-SH) groups.

Materials:

  • Sample containing this compound

  • Reaction Buffer: 0.1 M sodium phosphate (B84403), pH 8.0[9]

  • Ellman's Reagent (DTNB)

  • DTNB Solution: 4 mg/mL DTNB in Reaction Buffer[9]

  • Cysteine hydrochloride (for standard curve)

  • Spectrophotometer

Procedure:

  • Prepare Cysteine Standards: Create a series of known cysteine concentrations (e.g., 0 to 1.5 mM) by serially diluting a stock solution in the Reaction Buffer.[9]

  • Prepare Samples: Dilute your this compound sample in the Reaction Buffer to a concentration that will fall within the range of the standard curve.

  • Reaction:

    • To 250 µL of each standard and unknown sample, add 50 µL of the DTNB Solution.

    • Add 2.5 mL of Reaction Buffer to each tube.

    • Prepare a blank containing only Reaction Buffer and DTNB solution.[10]

  • Incubation: Mix well and incubate at room temperature for 15 minutes.[9][10]

  • Measurement: Measure the absorbance of each sample and standard at 412 nm against the blank.[9]

  • Calculation:

    • Plot the absorbance values of the standards versus their molar concentrations to create a standard curve.

    • Use the linear equation from the standard curve to determine the concentration of free thiols in your unknown sample.

Data Summary

Comparison of Common Reducing Agents

Choosing the right reducing agent is crucial for preventing disulfide formation while ensuring compatibility with downstream applications. TCEP and Dithiothreitol (DTT) are the most common choices.

Property TCEP (Tris(2-carboxyethyl)phosphine) DTT (Dithiothreitol)
Effective pH Range Wide (1.5 - 8.5)[15][17]Limited to pH > 7[17]
Odor Odorless[14]Strong, unpleasant sulfur smell[14][17]
Stability More resistant to air oxidation.[14][15] Less stable in phosphate buffers.[17]Susceptible to air oxidation.[14]
Reactivity with Maleimides Low reactivity; removal before labeling is often not required but recommended for best results.[15][18]High reactivity; must be completely removed before maleimide (B117702) conjugation.[15]
Metal Ion Compatibility Does not reduce metals used in IMAC (e.g., Ni²⁺).[14]Sensitive to metal ions; activity can be compromised.[17]

Visual Guides

Chemical Pathways and Workflows

// Invisible edge to guide layout Thiol1 -> Conditions [style=invis]; } DOT Figure 1: Unwanted oxidation of this compound.

G Start Start: This compound (Potentially Oxidized) AddTCEP Step 1: Add Reducing Agent (e.g., 2-5x molar excess TCEP) Start->AddTCEP Incubate Step 2: Incubate (30-60 min at RT) AddTCEP->Incubate Purify Step 3: Purify (Remove excess TCEP via desalting column) Incubate->Purify Check Step 4 (Optional): Quality Control (Ellman's Test) Purify->Check End Ready for Conjugation: Active HS-PEG-SH Purify->End Proceed directly Check->End

// Result nodes r1 [label="Use TCEP\n(Recommended)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; r2 [label="Use TCEP", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; r3 [label="Use TCEP", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; r4 [label="DTT is an option\n(Ensure complete removal\nbefore conjugation)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections n1 -> r1 [label="Yes"]; n1 -> n2 [label="No"]; n2 -> r2 [label="Yes"]; n2 -> n3 [label="No"]; n3 -> r3 [label="Yes"]; n3 -> r4 [label="No"]; } DOT Figure 3: Choosing between TCEP and DTT.

References

Technical Support Center: Optimizing Thiol-PEG3-Thiol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the pH conditions for reactions involving thiol-terminated polyethylene (B3416737) glycol (PEG) linkers. The content is divided into two primary reaction types: the highly specific thiol-maleimide conjugation and the direct oxidative formation of disulfide bonds.

Section 1: Optimizing pH for Thiol-Maleimide Conjugation

The reaction of a thiol group with a maleimide (B117702) is a cornerstone of bioconjugation, forming a stable thioether bond.[1][2] This method is favored for its high specificity and efficiency under physiological conditions.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the thiol-maleimide reaction?

A1: The optimal pH range for thiol-maleimide conjugation is between 6.5 and 7.5.[1][2][3][4][5][6] Within this range, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate anion form, allowing for an efficient reaction.[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1][3][5]

Q2: How does pH affect the stability of the maleimide group?

A2: The maleimide group is susceptible to hydrolysis, and this instability increases with higher pH.[3][7][8][9] Above pH 7.5, the rate of maleimide hydrolysis becomes more significant, which can inactivate the reagent before it has a chance to react with the thiol.[2] For long-term storage, aqueous solutions of maleimides are not recommended; instead, use a dry, water-miscible solvent like DMSO or DMF.[3][5] If short-term aqueous storage is necessary, a slightly acidic buffer (pH 6.0-6.5) at 4°C is preferable.[5]

Q3: What are the common side reactions in thiol-maleimide conjugation and how are they influenced by pH?

A3: Besides maleimide hydrolysis, other side reactions can occur, and their rates are often pH-dependent.

  • Reaction with Amines: Above pH 7.5, the chemoselectivity for thiols is lost, and maleimides can react with primary amines (e.g., lysine (B10760008) residues on a protein).[3]

  • Thiazine Rearrangement: When conjugating to a molecule with an N-terminal cysteine, the initial thioether linkage can undergo a rearrangement to form a thiazine.[10][11] The rate of this rearrangement increases at a more basic pH.[10][11] To mitigate this, performing the conjugation at a more acidic pH (around 5) can be effective, but subsequent steps should also be kept under acidic conditions.[10]

  • Retro-Michael Reaction: The thiosuccinimide product can be unstable under high pH conditions, potentially leading to a reversible retro-Michael reaction.[1][12] This can result in payload migration in applications like Antibody-Drug Conjugates (ADCs).[1]

ReactionOptimal pH RangepH to AvoidRationale
Thiol-Maleimide Addition 6.5 - 7.5< 6.5 or > 7.5Balances thiol reactivity with maleimide stability and selectivity.[2][3][5][6]
Maleimide Hydrolysis N/A> 7.5Rate of hydrolysis increases significantly with pH, inactivating the maleimide.[2][3]
Reaction with Amines N/A> 7.5Loss of chemoselectivity for thiols.[3]
Thiazine Rearrangement < 6.5 (if possible)> 7.5Rate of rearrangement increases at basic pH.[10][11]

Q4: How does the pKa of the thiol influence the reaction?

A4: The reaction rate is dependent on the concentration of the deprotonated thiolate anion (RS-), which is a potent nucleophile.[13][14][15] The pKa of a thiol group determines the ratio of thiol (RSH) to thiolate (RS-) at a given pH.[16] Thiols with a lower pKa will have a higher percentage of the reactive thiolate form at a given pH, leading to a faster reaction.[13][14][16] For example, a cysteine residue with a pKa of 6.4 is expected to be nearly 90% in the thiolate form at pH 7.4 and thus more reactive than a thiol with a pKa of 8.4.[16]

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield

  • Potential Cause: Suboptimal pH.

    • Solution: Ensure your reaction buffer is strictly within the 6.5-7.5 pH range.[5][6] Below pH 6.5, the reaction rate slows considerably because the thiol is less likely to be in its reactive thiolate form.[5]

  • Potential Cause: Hydrolysis of the maleimide reagent.

    • Solution: Prepare maleimide stock solutions in an anhydrous solvent like DMSO or DMF and add it to the aqueous reaction buffer immediately before starting the conjugation.[5][6] Avoid storing maleimides in aqueous buffers.[3]

  • Potential Cause: Oxidation of thiols.

    • Solution: Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides.[5] Degas your buffers to remove dissolved oxygen.[5] If your protein or peptide contains disulfide bonds, they must be reduced prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[4][5] TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide.[5] You can also include a chelating agent like EDTA (1-5 mM) to sequester metal ions that catalyze oxidation.[5]

Problem 2: Presence of Unwanted Side Products

  • Potential Cause: Reaction with primary amines.

    • Solution: Maintain the reaction pH below 7.5 to ensure high selectivity for thiols over amines.[3] Ensure your buffers are free of primary amines, such as Tris or glycine.[4]

  • Potential Cause: Thiazine rearrangement with N-terminal cysteines.

    • Solution: If conjugating to an N-terminal cysteine, be aware of this potential side reaction.[10][11] Analyze your product with mass spectrometry. To minimize this, consider performing the reaction at a lower pH if the kinetics are still favorable.[10]

Experimental Protocols

Protocol 1: General Thiol-Maleimide Conjugation

  • Preparation of Thiol-Containing Molecule:

    • Dissolve your thiol-containing molecule (e.g., a cysteine-containing peptide) in a degassed conjugation buffer (e.g., 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2).[6]

    • If reduction of existing disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 20-60 minutes.[4][6]

  • Preparation of Maleimide Reagent:

    • Immediately before use, dissolve the maleimide-functionalized molecule in an anhydrous solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 10 mM).[5][6]

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10- to 20-fold) of the maleimide stock solution to the solution of the thiol-containing molecule with gentle stirring.[2][4][6]

    • Flush the reaction vessel with an inert gas (e.g., argon or nitrogen), seal, and incubate at room temperature for 2 hours or at 4°C overnight.[6] Protect the reaction from light if any components are light-sensitive.[2]

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to react with any excess maleimide.[4]

    • Purify the conjugate using size-exclusion chromatography (e.g., a desalting column), dialysis, or other appropriate chromatographic techniques to remove unreacted reagents and byproducts.[4][5]

Visualizations

Thiol_Maleimide_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_thiol Prepare Thiol Molecule in Degassed Buffer (pH 6.5-7.5) reduce Reduce Disulfides (if necessary with TCEP) prep_thiol->reduce conjugate Combine Reactants (2h @ RT or O/N @ 4°C) reduce->conjugate prep_maleimide Prepare Maleimide in Anhydrous Solvent (e.g., DMSO) prep_maleimide->conjugate quench Quench Excess Maleimide (Optional) conjugate->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify

Caption: Experimental workflow for thiol-maleimide conjugation.

Side_Reactions_pH cluster_low_ph Low pH (<6.5) cluster_high_ph High pH (>7.5) center Thiol-Maleimide Reaction (pH 6.5-7.5) hydrolysis Maleimide Hydrolysis center->hydrolysis Increase pH amine_reaction Amine Reactivity center->amine_reaction Increase pH thiazine Thiazine Rearrangement center->thiazine Increase pH slow_reaction Slow Reaction Rate slow_reaction->center Increase pH Disulfide_Formation_Pathway thiol1 R-SH (Thiol 1) thiolate1 R-S- (Thiolate) thiol1->thiolate1 pH > 8 disulfide R-S-S-R (Disulfide) thiolate1->disulfide Nucleophilic Attack thiol2 R-SH (Thiol 2) thiol2->disulfide proton H+ disulfide->proton electron 2e- disulfide->electron water H2O proton->water electron->water oxygen 1/2 O2 oxygen->water

References

Common side reactions with Thiol-PEG3-thiol and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of Thiol-PEG3-thiol. It focuses on identifying and preventing common side reactions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a homobifunctional crosslinker featuring two terminal thiol (-SH) groups separated by a 3-unit polyethylene (B3416737) glycol (PEG) spacer. The hydrophilic PEG spacer enhances solubility in aqueous solutions.[1][2] The terminal thiol groups are reactive towards maleimides, vinyl sulfones, and metal surfaces like gold, making this linker versatile for applications in bioconjugation, drug delivery, and surface modification.[3][4]

Q2: What is the most common side reaction when working with this compound?

The most prevalent side reaction is the oxidation of the thiol groups.[3][5] This occurs when two thiol groups react with each other in the presence of an oxidizing agent (like atmospheric oxygen) to form a disulfide bond (-S-S-), leading to unwanted dimerization of the PEG linker or cross-linking with other thiol-containing molecules.[3][6] This process is accelerated by higher pH, the presence of oxygen, and trace metal ions.[5]

Q3: How does pH affect the stability and reactivity of this compound?

pH is a critical factor. The deprotonated thiolate anion (R-S⁻), which is more prevalent at higher pH, is more nucleophilic but also significantly more susceptible to oxidation than the protonated thiol (R-SH).[5][7] Therefore, while a slightly basic pH can increase the rate of some desired reactions, it also dramatically increases the rate of oxidative side reactions.[8][9] For reactions like thiol-maleimide conjugation, a pH range of 6.5-7.5 is generally recommended to balance reactivity with stability.[10]

Q4: What are the recommended storage conditions for this compound?

To ensure long-term stability and prevent degradation, this compound should be stored under specific conditions.

ParameterRecommended ConditionRationale
Temperature -20°C[11][12][13]Minimizes the rate of chemical degradation, including oxidation.[12]
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)[2][12]Prevents oxidation of the thiol groups by atmospheric oxygen.[12]
Moisture Desiccated environment[12]Prevents hydrolysis and other moisture-mediated degradation.[12]
Light Exposure Protect from light; store in the dark.[5][12]Light can contribute to degradation pathways.[12]
Form Solid (as supplied) or as a stock solution in anhydrous solvent.[12]The solid form is generally more stable for long-term storage.[12]

Troubleshooting Guide

Problem: Low or No Yield in Conjugation Reactions

Q1: I am seeing low conjugation efficiency. Could my this compound have degraded?

Yes, this is a common issue, often due to the oxidation of thiol groups into disulfide bonds.[10] Free, reduced thiols are necessary for the conjugation reaction to proceed.[14]

Solution:

  • Pre-treat with a reducing agent: Before the conjugation step, treat your this compound solution with a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[3][10] TCEP is effective at reducing disulfide bonds back to free thiols. An incubation of 30 minutes at room temperature with a 2-3 fold molar excess of TCEP is often sufficient.[3]

  • Proper Storage: Always store your this compound reagent at -20°C under an inert atmosphere and desiccated to prevent degradation.[12][13]

cluster_main Troubleshooting Low Yield: Thiol Oxidation start Low Conjugation Yield q1 Are thiol groups oxidized? start->q1 sol1 Pre-treat with TCEP to reduce disulfides q1->sol1 Yes end Improved Yield q1->end No sol1->end sol2 Ensure proper storage: -20°C, inert gas, dessicated sol2->q1 Prevention cluster_catalysts Accelerants Thiol This compound (R-SH) Dimer Disulfide Dimer (R-S-S-R) Thiol->Dimer Oxidation O2 Oxygen (O2) O2->Dimer pH High pH (>7.5) pH->Dimer Metal Metal Ions (e.g., Cu2+) Metal->Dimer start Start prep_reagent Prepare this compound Stock in Anhydrous Solvent start->prep_reagent prep_buffer Prepare & Degas Reaction Buffer prep_reagent->prep_buffer reduce Optional: Reduce with TCEP prep_buffer->reduce react Perform Conjugation Under Inert Atmosphere reduce->react end Purify Conjugate react->end

References

Technical Support Center: Improving the Stability of Thiol-PEG3-Thiol Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the stability of hydrogels formed using Thiol-PEG3-thiol linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in hydrogels formed with this compound?

The stability of hydrogels crosslinked via thiol chemistry is primarily influenced by two factors:

  • Oxidative Instability: The terminal thiol (-SH) groups are susceptible to oxidation, which can lead to the formation of disulfide bonds (-S-S-). This can cause unintended cross-linking or prevent the thiol groups from participating in the desired gelation reaction, impacting the final network structure.[1][2] In the presence of oxygen, unprotected thiol groups are prone to forming these disulfide bonds, making storage and handling critical.[1]

  • Hydrolytic Instability of the Crosslinker: The stability of the bond formed between the this compound and its reaction partner (e.g., a maleimide, acrylate, or norbornene) dictates the hydrogel's degradation profile. Many common crosslinking strategies create ester bonds, which are susceptible to hydrolysis (cleavage by water), especially under physiological or basic conditions.[3][4][5]

Q2: How does the crosslinking chemistry affect the stability of the resulting hydrogel?

The choice of reaction partner for the thiol group is critical.

  • Thiol-Maleimide Reaction: This Michael-type addition reaction is highly efficient and forms a stable thioether bond.[6][7] However, the reaction can be very fast, potentially leading to network heterogeneity.[6][7] Additionally, the thiosuccinimide adduct formed can be susceptible to degradation by radicals.[8]

  • Thiol-Acrylate Reaction: This is another Michael-type addition that forms thioether-ester bonds. These hydrogels are known to be hydrolytically degradable due to the ester linkage.[3]

  • Thiol-Norbornene (Thiol-Ene) Reaction: This photo-initiated "click" reaction is rapid and efficient.[9] The stability of these gels often depends on the linkage used to attach the norbornene group to the PEG backbone. If an ester linkage is used (PEG-norbornene), the hydrogel will be hydrolytically degradable.[3][4][5] Replacing this with a more stable amide linkage can significantly enhance long-term in vivo stability.[4]

Q3: What role does pH play in hydrogel stability?

The pH of the environment significantly impacts stability:

  • Hydrolysis: The rate of ester bond hydrolysis is highly pH-dependent. It is accelerated in basic conditions (pH > 7.4) and can also be affected by acidic conditions.[3][5][10] For example, some thiol-norbornene hydrogels that are stable at pH 6.0 show significant swelling and degradation at pH 7.4 and 8.0.[5]

  • Thiol-Maleimide Reaction Rate: The kinetics of the thiol-maleimide reaction are pH-dependent. The reaction is initiated by the deprotonated thiolate anion, so the reaction is faster at higher pH values (e.g., 7.4) and can be slowed by lowering the pH (e.g., to 6.5-7.0).[6]

Q4: How can I formulate a more stable this compound hydrogel?

To improve stability, consider the following:

  • Choose a Stable Linkage: If long-term stability is required, use a crosslinking chemistry that forms non-degradable bonds, such as thioethers from a thiol-maleimide reaction or by using an amide-linked PEG-norbornene macromer.[4]

  • Control Oxidation: Handle this compound under an inert atmosphere (e.g., nitrogen or argon) and use degassed buffers to minimize oxidation.[11] A mild reducing agent like TCEP can be used to reduce any existing disulfide bonds before gel formation.[11]

  • Increase Crosslink Density: A higher polymer concentration or the use of multi-arm PEG precursors generally leads to a more densely crosslinked network, which can slow the degradation rate.[5][10]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Hydrogel Degrades Too Quickly Hydrolysis of Ester Bonds: The crosslinking chemistry used (e.g., standard PEG-norbornene, PEG-acrylate) creates hydrolytically labile ester bonds.[3][5]1. Change Chemistry: Switch to a more hydrolytically stable crosslinker, such as an amide-linked PEG-norbornene.[4] 2. Increase Crosslink Density: Increase the polymer weight percentage or use a crosslinker with higher functionality. Higher crosslink densities generally lead to slower degradation.[5] 3. Control pH: Buffer the hydrogel environment to a neutral or slightly acidic pH (e.g., pH 6.0-7.0) if compatible with your application, as basic conditions accelerate ester hydrolysis.[5]
Inconsistent or Failed Gelation Oxidation of Thiol Groups: Thiol groups on the PEG linker have oxidized to form disulfide bonds, rendering them unavailable for the crosslinking reaction.[1][2] Incorrect Stoichiometry: The molar ratio of thiol groups to their reactive partners (e.g., maleimide, norbornene) is not 1:1.1. Reduce Thiols: Before use, treat the this compound solution with a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to cleave disulfide bonds.[11] 2. Use Degassed Buffers: Prepare all solutions with buffers that have been degassed by sparging with nitrogen or argon to minimize dissolved oxygen.[11] 3. Verify Stoichiometry: Carefully calculate and verify the molar concentrations of all reactive components to ensure a 1:1 ratio of thiol to ene/maleimide groups.
Low Mechanical Strength (Low G') Low Crosslinking Efficiency: Incomplete reaction due to oxidation, incorrect stoichiometry, or insufficient photoinitiator/light exposure (for thiol-ene systems).[12] Low Polymer Concentration: The weight percentage of the polymer precursors is too low to form a robust network.[13]1. Optimize Reaction Conditions: Address potential causes of failed gelation (see above). For photopolymerized gels, increase the photoinitiator concentration or light exposure time.[12][14] 2. Increase Polymer Content: Increase the total weight percentage of the PEG macromers in the precursor solution.[13]
Gelation is Too Fast for Homogeneous Mixing/Cell Encapsulation Rapid Reaction Kinetics: The thiol-maleimide reaction is inherently very fast at physiological pH.[6][7]1. Lower the pH: Reduce the pH of the precursor solution to between 6.5 and 7.0. This slows the formation of reactive thiolate anions, thereby decelerating the reaction.[6] 2. Lower Buffer Concentration: Using a more dilute buffer (e.g., 0.1x PBS) can also help slow gelation.[6] 3. Lower Polymer Concentration: Reducing the weight percentage of the polymers will decrease the concentration of reactive groups and slow the reaction.[6]

Key Factors Influencing Hydrogel Stability

Degradation Pathways

G

Caption: Primary chemical pathways leading to the degradation of Thiol-PEG hydrogels.

Troubleshooting Workflow for Hydrogel Instability

G

Caption: A logical workflow for diagnosing and solving common hydrogel stability issues.

Quantitative Data Summary

The stability and properties of Thiol-PEG hydrogels are highly dependent on formulation parameters. The tables below summarize quantitative data from literature.

Table 1: Effect of Environmental Conditions on Hydrogel Stability

Hydrogel SystemConditionObservationReference
PEGNB-DTTpH 6.0Stable with almost constant swelling over 45 days.[5]
PEGNB-DTTpH 7.4 and 8.0Increased swelling over time, indicating degradation.[5]
PEGNBpH 7.4, 37°C~40% reduction in initial storage modulus over 28 days.[3]
PEGNBpH 3.0, 37°C~40% reduction in initial storage modulus over 28 days.[3]

Table 2: Effect of Formulation on Hydrogel Properties

Parameter VariedChangeEffect on Hydrogel PropertyReference
Polymer ConcentrationIncrease (e.g., 25 wt% to 35 wt%)Increased storage modulus (G'), indicating a stronger network.[13]
Polymer ConcentrationDecreaseSlower gelation time for thiol-maleimide hydrogels.[6]
Macromer Molecular Weight (PEGDA)Increase (3.4 kDa to 20 kDa)Markedly faster swelling changes, indicating faster degradation.[10]
Photoinitiator Conc. (LAP)Increase (0.1% to 0.5% w/v)15-fold increase in storage modulus (G') for thiol-ene gels.[12]

Experimental Protocols

Protocol 1: Rheological Assessment of Hydrogel Stability

This protocol describes how to use a rheometer to monitor the mechanical stability of a hydrogel over time by tracking its storage modulus (G'). A decrease in G' indicates network degradation.[10]

Materials:

  • Precursor solutions (this compound and crosslinker)

  • Rheometer with a parallel plate or cone-and-plate geometry

  • Physiological buffer (e.g., PBS, pH 7.4) or degradation medium

  • Humid chamber or solvent trap for the rheometer to prevent dehydration

Methodology:

  • Sample Preparation: Prepare the hydrogel precursor solution. If photopolymerized, use a UV-transparent plate.

  • Loading: Pipette a defined volume of the mixed precursor solution onto the bottom plate of the rheometer.

  • Gelation Monitoring: Lower the top plate to the desired gap height (e.g., 1 mm) and immediately begin a time sweep measurement at a constant frequency (e.g., 1 Hz) and low strain (e.g., 1%) to monitor the gelation process (increase in G').

  • Equilibration: Once G' has plateaued, confirming gelation, allow the hydrogel to swell to equilibrium in your buffer of choice (e.g., PBS at 37°C) for a set period (e.g., 1 hour).[3]

  • Stability Monitoring: After equilibration, initiate a long-term time sweep experiment under conditions mimicking the intended application (e.g., 37°C). Use a solvent trap to prevent the sample from drying out.

  • Data Collection: Record the storage modulus (G') at regular intervals over the desired experimental duration (days to weeks).

  • Analysis: Plot the normalized G' (G' at time t / initial G') versus time. A downward trend indicates degradation.

Protocol 2: Assessment of Oxidative Stability using Ellman's Assay

This protocol uses Ellman's reagent (DTNB) to quantify the concentration of free thiol groups over time, providing a direct measure of stability against oxidation.[15]

Materials:

  • This compound solution

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

  • Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer

  • Cysteine hydrochloride for standard curve

  • UV-Vis Spectrophotometer

Methodology:

  • Prepare Cysteine Standard Curve: a. Prepare a 1.5 mM stock solution of cysteine in the Reaction Buffer. b. Create a serial dilution to generate standards (e.g., 0 to 1.5 mM). c. To a defined volume of each standard, add Ellman's Reagent Solution, mix, and incubate for 15 minutes at room temperature. d. Measure the absorbance at 412 nm and plot absorbance vs. concentration to create the standard curve.[15]

  • Stability Study Setup: a. Prepare solutions of this compound at a known concentration in the buffers/conditions you wish to test (e.g., PBS stored at 4°C vs. room temperature). b. At specified time points (e.g., 0, 1, 6, 24, 48 hours), take an aliquot from each test solution.

  • Sample Measurement: a. Add Ellman's Reagent Solution to each aliquot, mix, and incubate for 15 minutes. b. Measure the absorbance at 412 nm.

  • Analysis: a. Use the standard curve to calculate the concentration of free thiols in each sample at each time point. b. Plot the percentage of remaining free thiol concentration against time for each condition to determine the oxidative stability profile.[15]

Workflow for a Hydrogel Stability Study

G

Caption: A typical experimental workflow for characterizing hydrogel stability over time.

References

Technical Support Center: Efficient Nanoparticle Functionalization with Thiol-PEG3-Thiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nanoparticle functionalization. This resource is designed for researchers, scientists, and drug development professionals to enhance the efficiency of their experiments involving Thiol-PEG3-thiol and other thiol-PEG linkers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the functionalization of nanoparticles with this compound.

Problem 1: Low Functionalization Efficiency
Possible Cause Recommended Solution Key Parameters to Monitor
Suboptimal pH The pH of the reaction buffer is critical. For the initial ligand exchange on gold nanoparticles, a neutral to slightly basic pH (7.0-8.0) is often effective. If the protocol involves subsequent EDC/NHS chemistry to activate a terminal carboxyl group on the PEG linker, that step is most efficient at an acidic pH of 4.5-6.0.[1] The final coupling to an amine-containing molecule should then be performed at a pH of 7.0-8.0.[1]pH of all buffers
Incorrect Molar Ratios of Reagents A significant molar excess of the this compound linker to the nanoparticles is typically required to drive the ligand exchange reaction.[2][3] A common starting point is a 10,000:1 molar ratio of linker to nanoparticles.[2] For subsequent conjugation steps involving EDC/NHS, a molar excess of these reagents over the carboxyl groups is necessary.[1][4]Molar concentration of nanoparticles, this compound, EDC, and NHS.
Presence of Competing Molecules Ensure that buffers used for conjugation are free from extraneous nucleophiles like primary amines (e.g., Tris buffer) or other thiol-containing compounds that can compete with the target reaction.[1][5]Buffer composition
Insufficient Incubation Time Ligand exchange reactions can be slow. Allow for sufficient incubation time, typically ranging from 2 to 24 hours at room temperature with gentle mixing.[2][3]Incubation time and temperature
Inefficient Purification Incomplete removal of excess reagents and byproducts can hinder subsequent reaction steps. Multiple centrifugation and resuspension steps are crucial for purification.[2][3]Purity of functionalized nanoparticles, assessed by characterization techniques.
Problem 2: Nanoparticle Aggregation
Possible Cause Recommended Solution Key Parameters to Monitor
Incomplete Surface Coverage Insufficient surface coverage with the PEG linker can lead to nanoparticle aggregation, especially in high ionic strength solutions.[6][7] Ensure a sufficient molar excess of the this compound is used to achieve a dense PEG layer.Hydrodynamic diameter (DLS), visual inspection of the solution for color changes.
Incorrect pH or Ionic Strength The stability of both citrate-capped and PEGylated nanoparticles can be sensitive to pH and ionic strength.[6] Maintain appropriate buffer conditions throughout the functionalization and purification process.pH and ionic strength of buffers.
Harsh Purification Steps Overly aggressive centrifugation can lead to irreversible aggregation. Optimize centrifugation speed and duration based on the size and type of your nanoparticles.[3]Centrifugation parameters (speed and time).
Problem 3: Difficulty in Characterizing Functionalization
Possible Cause Recommended Solution Key Parameters to Monitor
Inappropriate Characterization Technique No single technique can fully confirm successful functionalization. A combination of methods is recommended.See table below.
Low Signal-to-Noise Ratio The amount of conjugated material may be below the detection limit of the instrument. Concentrate the sample if possible or use a more sensitive technique.Sample concentration.
Recommended Characterization Techniques
Technique Parameter Measured Expected Change Upon Successful Functionalization
Dynamic Light Scattering (DLS) Hydrodynamic DiameterIncrease in size due to the PEG layer.[8][9]
Zeta Potential Surface ChargeChange in surface charge depending on the terminal group of the PEG linker.[8][10]
UV-Vis Spectroscopy Surface Plasmon Resonance (for AuNPs)A slight red-shift in the peak wavelength.[7]
Transmission Electron Microscopy (TEM) Core Size and MorphologyCore size should remain unchanged, but a halo from the PEG layer may be visible with appropriate staining.[10]
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition of the SurfacePresence of sulfur and other elements from the PEG linker.[11]
Thermogravimetric Analysis (TGA) Weight Loss Upon HeatingWeight loss corresponding to the decomposition of the organic PEG layer.[8][12]
Fourier-Transform Infrared Spectroscopy (FTIR) Vibrational Modes of Chemical BondsAppearance of peaks corresponding to the functional groups of the PEG linker.[13]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to nanoparticles?

A1: A high molar excess of the thiol linker is generally recommended to ensure efficient surface coverage. A starting point of a 10,000:1 molar ratio of this compound to gold nanoparticles is often used.[2] However, the optimal ratio can depend on the nanoparticle size and material, and may require empirical optimization.

Q2: How can I improve the stability of my nanoparticles during functionalization?

A2: To improve stability, ensure complete surface coverage by using a sufficient excess of the PEG linker.[6][7] Also, carefully control the pH and ionic strength of your buffers, as drastic changes can induce aggregation.[6] When purifying by centrifugation, use the minimum speed and time necessary to pellet the nanoparticles to avoid irreversible aggregation.[3]

Q3: What is the best way to purify the functionalized nanoparticles?

A3: Centrifugation is a common and effective method for purifying functionalized nanoparticles.[2][3] It is crucial to perform multiple washing steps (at least three) by resuspending the nanoparticle pellet in fresh buffer and re-centrifuging to ensure complete removal of unreacted linkers and byproducts.[2][3] The centrifugation speed and duration should be optimized based on the nanoparticle size.[3]

Q4: How do I confirm that the this compound has successfully attached to the nanoparticle surface?

A4: A combination of characterization techniques is recommended for confirmation. An increase in hydrodynamic diameter as measured by DLS is a good initial indicator.[8][9] Changes in zeta potential can also suggest surface modification.[8][10] For more direct evidence, techniques like XPS can confirm the presence of sulfur on the surface[11], and TGA can quantify the amount of organic material (PEG) attached.[8][12]

Q5: Can I use buffers containing primary amines, like Tris, during the functionalization process?

A5: It is highly recommended to avoid buffers containing primary amines, such as Tris or glycine, especially if you are performing subsequent EDC/NHS chemistry.[1][5] These primary amines will compete with your target molecule for reaction with the activated carboxyl groups, leading to significantly lower conjugation efficiency.[1] Phosphate-buffered saline (PBS) or MES buffer are suitable alternatives for different steps of the reaction.[1][4]

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles with this compound

This protocol describes the ligand exchange process to functionalize citrate-capped gold nanoparticles (AuNPs) with this compound.

Materials:

  • Citrate-capped gold nanoparticle solution

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ultrapure water

  • Microcentrifuge tubes

Procedure:

  • Prepare this compound Solution: Prepare a stock solution of this compound in ultrapure water.

  • Ligand Exchange Reaction: In a microcentrifuge tube, add the this compound solution to the citrate-capped AuNP solution to achieve a high molar excess (e.g., 10,000:1 linker to AuNP).[2]

  • Incubation: Incubate the mixture at room temperature with gentle stirring or shaking for 12-24 hours to allow for ligand exchange to occur.[2][3]

  • Purification: a. Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and duration will depend on the nanoparticle size.[3] b. Carefully remove the supernatant containing the excess linker and displaced citrate (B86180) ions. c. Resuspend the nanoparticle pellet in PBS (pH 7.4). d. Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.[2][3]

  • Final Resuspension: After the final wash, resuspend the this compound functionalized AuNPs in the desired buffer for storage at 4°C.

Protocol 2: Characterization of Functionalized Nanoparticles

This protocol outlines the basic characterization of the functionalized nanoparticles.

Materials:

  • Functionalized nanoparticle suspension

  • Appropriate buffers for DLS and zeta potential measurements

  • UV-Vis spectrophotometer

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM) and grids

Procedure:

  • UV-Vis Spectroscopy: a. Dilute a small aliquot of the functionalized nanoparticle suspension in ultrapure water. b. Measure the absorbance spectrum to determine the position of the surface plasmon resonance peak. A slight red-shift compared to the unfunctionalized nanoparticles is expected.[7]

  • Dynamic Light Scattering (DLS): a. Dilute the functionalized nanoparticle suspension in an appropriate buffer. b. Measure the hydrodynamic diameter. An increase in size compared to the unfunctionalized nanoparticles indicates the presence of the PEG layer.[8][9]

  • Zeta Potential: a. Dilute the functionalized nanoparticle suspension in an appropriate low ionic strength buffer. b. Measure the zeta potential to determine the surface charge. A change in surface charge is indicative of surface modification.[8][10]

  • Transmission Electron Microscopy (TEM): a. Deposit a drop of the diluted functionalized nanoparticle suspension onto a TEM grid and allow it to dry. b. Image the nanoparticles to confirm that the core size and morphology have not changed and that there is no significant aggregation.

Visualizations

experimental_workflow Experimental Workflow for Nanoparticle Functionalization cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization synthesis Synthesize Nanoparticles (e.g., Citrate-Capped AuNPs) prepare_reagents Prepare this compound Solution ligand_exchange Ligand Exchange Reaction (Incubate 12-24h) synthesis->ligand_exchange prepare_reagents->ligand_exchange purification Purification (Centrifugation & Washing) ligand_exchange->purification dls DLS (Hydrodynamic Diameter) purification->dls zeta Zeta Potential (Surface Charge) purification->zeta uv_vis UV-Vis Spectroscopy (SPR Peak) purification->uv_vis tem TEM (Core Size & Morphology) purification->tem

Caption: Workflow for nanoparticle functionalization and characterization.

troubleshooting_low_efficiency Troubleshooting: Low Functionalization Efficiency cluster_causes Potential Causes cluster_solutions Solutions start Low Functionalization Efficiency ph Incorrect pH start->ph ratio Suboptimal Molar Ratios start->ratio contaminants Buffer Contaminants start->contaminants time Insufficient Incubation start->time adjust_ph Adjust Buffer pH (e.g., 7.0-8.0 for ligand exchange) ph->adjust_ph optimize_ratio Increase Molar Excess of Thiol-PEG ratio->optimize_ratio use_pure_buffers Use Amine-Free Buffers (e.g., PBS, MES) contaminants->use_pure_buffers increase_time Increase Incubation Time (e.g., up to 24h) time->increase_time

Caption: Troubleshooting guide for low functionalization efficiency.

References

Addressing solubility issues of Thiol-PEG3-thiol in reaction buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Thiol-PEG3-thiol, with a focus on addressing solubility challenges in reaction buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a homobifunctional crosslinker featuring a three-unit polyethylene (B3416737) glycol (PEG) spacer with a thiol group at each end. The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous environments.[1] Its primary application is in bioconjugation, where it can be used to link two molecules, such as proteins, peptides, or nanoparticles, through the formation of stable thioether bonds.[2][3]

Q2: In which solvents is this compound soluble?

This compound and similar PEGylated molecules are generally soluble in a variety of aqueous buffers and organic solvents.[1][4] Due to its hydrophilic PEG chain, it exhibits good solubility in water.[4] For creating stock solutions, organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are often recommended.[4] It is also likely soluble in lower alcohols like ethanol (B145695) and methanol, as well as dichloromethane (B109758) (DCM).[4]

Q3: Why is my this compound not dissolving in my aqueous reaction buffer?

Several factors can contribute to poor solubility of this compound in aqueous buffers:

  • Concentration: Attempting to dissolve the compound at a concentration above its solubility limit will result in an incomplete dissolution.

  • Temperature: While many PEGs dissolve readily at room temperature, some may require mild heating to facilitate dissolution.[5]

  • Buffer Composition: The pH and ionic strength of the buffer can influence the solubility of PEGylated molecules.[6]

  • Oxidation: The terminal thiol groups are susceptible to oxidation, which can lead to the formation of disulfide bonds and potentially decrease solubility.[4][7]

Q4: How can I improve the solubility of this compound in my reaction buffer?

To enhance solubility, consider the following strategies:

  • Prepare a Concentrated Stock Solution: First, dissolve the this compound in an anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution.[4][8] This can then be added to the aqueous reaction buffer in the desired final concentration. The final concentration of the organic solvent should ideally be kept low (e.g., below 10%) to avoid denaturing proteins or affecting reaction kinetics.[4]

  • Use a Co-solvent: If direct dissolution in an aqueous buffer is required, the addition of a small amount of a water-miscible organic co-solvent may aid solubility.

  • Adjust pH: The pH of the buffer can impact solubility. For reactions involving thiol groups, a pH range of 6.5-7.5 is generally recommended.[9][10]

  • Gentle Heating: Mild heating can sometimes help dissolve PEG compounds that are slow to dissolve at room temperature.[5]

Q5: What are the best practices for handling and storing this compound to maintain its integrity?

Proper handling and storage are crucial to prevent degradation, primarily through oxidation of the thiol groups.[4]

  • Storage: Store this compound at -20°C in a desiccated environment.[1][4] For long-term storage of stock solutions, -80°C is recommended.[4]

  • Inert Atmosphere: To minimize oxidation, store the compound under an inert gas like argon or nitrogen.[4][8]

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[4][8] When preparing solutions, use degassed buffers to remove dissolved oxygen.[9][11]

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound and provides step-by-step solutions.

Problem 1: Precipitate forms when adding this compound stock solution (in organic solvent) to the aqueous reaction buffer.
  • Possible Cause: The final concentration of the organic solvent might be too high, or the local concentration of the PEG linker upon addition is exceeding its solubility limit in the aqueous buffer.

  • Solution:

    • Add the stock solution dropwise to the reaction buffer while gently vortexing or stirring to ensure rapid and even distribution.

    • Reduce the volume of the organic stock solution added by preparing a more concentrated stock if possible, or by increasing the volume of the aqueous buffer.

    • Consider performing the reaction in a buffer containing a small percentage of the organic solvent as a co-solvent.

Problem 2: Low or inconsistent reaction yield in a thiol-maleimide conjugation.
  • Possible Cause: This could be due to the oxidation of the thiol groups on the this compound, rendering them unreactive towards the maleimide (B117702).[9] The pH of the reaction buffer may also be suboptimal.

  • Solution:

    • Prevent Oxidation: Always use degassed buffers for your reaction.[9] Prepare solutions of this compound immediately before use.

    • Reduce Disulfide Bonds: If oxidation is suspected, the disulfide bonds can be reduced back to free thiols. TCEP (tris(2-carboxyethyl)phosphine) is a recommended reducing agent as it does not contain thiols itself and does not need to be removed before the conjugation reaction.[9][12] DTT (dithiothreitol) can also be used, but it must be removed prior to adding the maleimide-containing molecule to prevent it from competing in the reaction.[9][12]

    • Optimize pH: Ensure the reaction buffer pH is within the optimal range of 6.5-7.5 for thiol-maleimide conjugation.[9][10]

Data Presentation

Table 1: Solubility of this compound and Related Compounds in Various Solvents

SolventQualitative SolubilityNotes
Water / Aqueous Buffers (e.g., PBS)SolubleThe hydrophilic PEG chain enhances solubility in aqueous media.[1][4]
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing concentrated stock solutions.[4] A stock solution of a similar compound, Thiol-PEG3-acetic acid, can be prepared at 40 mg/mL in DMSO.[4]
Dimethylformamide (DMF)SolubleAnother recommended solvent for preparing stock solutions.[4]
Dichloromethane (DCM)SolubleUseful for synthetic chemistry applications.[4]
Ethanol / MethanolLikely SolublePEG and short-chain functionalized PEGs are generally soluble in lower alcohols.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent use in aqueous reaction buffers.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge tubes

  • Syringe and needle for handling under inert gas (optional)

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.[4][8]

  • Weigh the desired amount of this compound and place it in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10-100 mM).[10]

  • Vortex the tube vigorously for 2-3 minutes until the this compound is completely dissolved.[4]

  • Optional: To minimize oxidation during storage, flush the headspace of the tube with an inert gas (e.g., argon or nitrogen) before sealing.[8]

  • Store the stock solution at -20°C or -80°C for long-term storage.[4]

Protocol 2: General Procedure for a Thiol-Maleimide Conjugation Reaction

Objective: To conjugate a maleimide-functionalized molecule with this compound.

Materials:

  • Maleimide-functionalized molecule

  • This compound stock solution (from Protocol 1)

  • Degassed conjugation buffer (e.g., PBS, HEPES, Tris, pH 6.5-7.5)[4][9]

  • TCEP (Tris(2-carboxyethyl)phosphine) (optional, for disulfide reduction)

  • Quenching reagent (e.g., L-cysteine) (optional)

Procedure:

  • Dissolve the maleimide-functionalized molecule in the degassed conjugation buffer to a known concentration.

  • Optional (Disulfide Reduction): If you suspect oxidation of your this compound, you can pre-treat it with a reducing agent. However, for this protocol, we assume the primary reaction is between the maleimide and the fresh thiol linker.

  • Add a 10- to 20-fold molar excess of the this compound stock solution to the solution of the maleimide-functionalized molecule.[4] Add the stock solution dropwise while gently mixing.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[4] Protect the reaction from light if any of the components are light-sensitive.

  • Optional (Quenching): To stop the reaction and consume any unreacted maleimide groups, add a small excess of a quenching reagent like L-cysteine and incubate for 15-30 minutes.[4]

  • Proceed with the purification of the conjugate using appropriate methods such as size-exclusion chromatography (SEC) or dialysis.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction This compound This compound Stock_Solution Concentrated Stock Solution This compound->Stock_Solution Dissolve Anhydrous_Solvent Anhydrous Solvent (DMSO or DMF) Anhydrous_Solvent->Stock_Solution Reaction_Mixture Reaction Mixture (pH 6.5-7.5) Stock_Solution->Reaction_Mixture Add dropwise Maleimide_Molecule Maleimide-functionalized Molecule in Degassed Buffer Maleimide_Molecule->Reaction_Mixture Conjugate Purified Conjugate Reaction_Mixture->Conjugate Incubate & Purify

Caption: Workflow for Thiol-Maleimide Conjugation using a Stock Solution.

G Start Poor Solubility of This compound Check_Concentration Is the concentration too high? Start->Check_Concentration Reduce_Concentration Lower the working concentration. Check_Concentration->Reduce_Concentration Yes Prepare_Stock Prepare a stock solution in DMSO or DMF? Check_Concentration->Prepare_Stock No Success Solubility Issue Resolved Reduce_Concentration->Success Add_Dropwise Add stock solution dropwise to buffer with stirring. Prepare_Stock->Add_Dropwise Yes Check_Oxidation Is thiol oxidation a possibility? Prepare_Stock->Check_Oxidation No Add_Dropwise->Success Use_Degassed_Buffer Use degassed buffers and prepare solutions fresh. Check_Oxidation->Use_Degassed_Buffer Yes Check_Oxidation->Success No Add_TCEP Consider adding TCEP to reduce disulfide bonds. Use_Degassed_Buffer->Add_TCEP Add_TCEP->Success

Caption: Troubleshooting Logic for this compound Solubility Issues.

References

Technical Support Center: Optimizing Thiol-PEG3-Thiol Crosslinking Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiol-PEG3-thiol as a crosslinking agent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound crosslinking reactions?

The optimal pH for crosslinking reactions involving this compound depends on the reactive partner. For thiol-maleimide reactions, a pH range of 6.5-7.5 is recommended to ensure the thiol group is sufficiently nucleophilic while minimizing hydrolysis of the maleimide (B117702) group.[1][2][3] For thiol-ene reactions, the pH is also a critical factor, and maintaining it within a physiological range is often preferred for applications involving cells.[4]

Q2: What are the recommended buffers for this type of crosslinking?

Phosphate-Buffered Saline (PBS), HEPES, Tris, and MOPS are commonly used buffers that effectively maintain the desired pH for thiol-maleimide conjugation.[1] It is crucial to use buffers that do not contain extraneous thiols, such as dithiothreitol (B142953) (DTT), in the final reaction mixture as they will compete with the target molecule.[1] For applications requiring cell viability, supplementing the reaction buffer with a high glucose medium can be beneficial.[4]

Q3: How can I control the gelation time of my hydrogel?

Several factors can be adjusted to control the gelation time:

  • pH: Lowering the pH will slow down the reaction kinetics of thiol-maleimide reactions.[3][4][5]

  • Concentration: Decreasing the polymer weight percentage will slow the gelation time.[4][5][6]

  • Buffer Concentration: Reducing the buffer concentration can also decelerate gelation.[4][5][6]

  • Crosslinker Chemistry: Incorporating an electronegative peptide near the thiol group can significantly slow the reaction.[4]

Q4: My protein-PEG conjugate is precipitating. What should I do?

Protein aggregation upon PEGylation can occur due to the exposure of hydrophobic residues. To mitigate this, consider the following:

  • Include solubility-enhancing additives like arginine in the buffer.[1]

  • Perform the reaction at a lower protein concentration.[1]

  • Ensure that the molar excess of the PEG reagent is not too high, as over-crosslinking can alter the protein's isoelectric point and solubility.[7]

Q5: What are common side reactions to be aware of?

The primary side reactions involving the thiol group are:

  • Oxidation: Thiol groups can oxidize to form disulfide bonds, leading to unwanted dimerization or cross-linking.[2] Using degassed buffers and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.[1]

  • Thiazine Rearrangement: In reactions with maleimide-conjugated molecules, particularly at an N-terminal cysteine, the initial thioether linkage can rearrange to a thiazine.[2]

Troubleshooting Guides

Issue 1: Low or No Hydrogel Formation/Crosslinking
Possible Cause Suggested Solution
Oxidation of thiol groups Ensure all buffers are thoroughly degassed. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Optionally, treat the this compound solution with a mild reducing agent like TCEP before use, ensuring its removal before adding the reaction partner.[2]
Incorrect pH of the reaction buffer Verify the pH of your buffers. For thiol-maleimide reactions, maintain a pH between 6.5 and 7.5.[1][2]
Hydrolysis of the reactive partner (e.g., maleimide) Ensure the pH does not exceed 7.5 for maleimide reactions. Prepare stock solutions of maleimide-containing reagents immediately before use.[1]
Suboptimal molar ratios of reactants The molar ratio is critical. For thiol-maleimide reactions, a 10- to 20-fold molar excess of the maleimide-containing molecule over the thiol-PEGylated molecule is a recommended starting point.[8]
Presence of competing nucleophiles Ensure your buffers are free from extraneous thiols (e.g., DTT) or primary amines (e.g., Tris, glycine) if using amine-reactive chemistry in a multi-step process.[7][8]
Issue 2: Rapid, Uncontrolled Gelation
Possible Cause Suggested Solution
High concentration of reactants Lower the weight percentage of the PEG precursors.[4][5][6]
High pH of the reaction buffer Reduce the pH of the buffer to slow down the reaction rate.[3][4][5]
High buffer concentration Decrease the ionic strength of the buffer.[4][5][6]
Highly reactive crosslinking partner If possible, modify the crosslinker to reduce its reactivity, for instance, by incorporating electronegative amino acids near the reactive thiol group.[4]

Experimental Protocols

Protocol 1: General Thiol-Maleimide Crosslinking
  • Preparation of Buffers: Prepare and degas the desired buffer (e.g., 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2) by vacuum or by bubbling with an inert gas for at least 15 minutes to remove dissolved oxygen.[1]

  • Preparation of Reactants:

    • Dissolve the this compound in the degassed buffer.

    • Immediately before use, dissolve the maleimide-containing molecule in an anhydrous solvent like DMSO or DMF to prepare a stock solution.[8]

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10- to 20-fold) of the maleimide stock solution to the this compound solution while gently stirring.[8]

    • Incubate at room temperature for 1-2 hours or at 4°C overnight.[1] Protect the reaction from light if using light-sensitive molecules.[1]

  • Quenching and Purification (Optional):

    • The reaction can be quenched by adding a small molecule thiol such as 2-Mercaptoethanol or Cysteine.[1]

    • Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.[8]

Data Summary

Table 1: Recommended Reaction Conditions for Thiol-Maleimide Conjugation
Parameter Recommended Range Rationale
pH 6.5 - 7.5Optimizes thiol reactivity while minimizing maleimide hydrolysis.[1][2]
Temperature 20-25°C (Room Temp) or 4°CReaction proceeds efficiently at room temperature; 4°C can be used for sensitive molecules.[1]
Reaction Time 1-2 hours at RT or Overnight at 4°CThe reaction is typically rapid.[1]
Buffer Type PBS, HEPES, Tris, MOPSEffective in maintaining the desired pH. Must be free of extraneous thiols.[1]
Reducing Agent TCEP (Tris(2-carboxyethyl)phosphine)Preferred for reducing disulfide bonds as it doesn't contain a thiol and doesn't need to be removed before adding a maleimide reagent.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_buffer Prepare & Degas Buffer (pH 6.5-7.5) prep_thiol Dissolve this compound in Degassed Buffer prep_buffer->prep_thiol prep_maleimide Prepare Maleimide Stock Solution (DMSO/DMF) prep_buffer->prep_maleimide mix Mix Reactants (Gently Stir) prep_thiol->mix prep_maleimide->mix incubate Incubate (RT for 1-2h or 4°C overnight) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (e.g., Dialysis) quench->purify troubleshooting_low_yield start Low/No Crosslinking check_oxidation Are thiols oxidized? start->check_oxidation check_ph Is pH optimal (6.5-7.5)? check_oxidation->check_ph No solution_degas Degas buffers, use inert atm. check_oxidation->solution_degas Yes check_hydrolysis Is maleimide hydrolyzed? check_ph->check_hydrolysis Yes solution_ph Adjust buffer pH check_ph->solution_ph No check_ratio Are molar ratios correct? check_hydrolysis->check_ratio No solution_fresh_reagent Use freshly prepared maleimide solution check_hydrolysis->solution_fresh_reagent Yes solution_ratio Optimize molar excess of maleimide check_ratio->solution_ratio No success Successful Crosslinking check_ratio->success Yes solution_degas->success solution_ph->success solution_fresh_reagent->success solution_ratio->success

References

Strategies to reduce non-specific binding in Thiol-PEG3-thiol experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thiol-PEG3-thiol experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

A1: this compound is a bifunctional molecule featuring a three-unit polyethylene (B3416737) glycol (PEG) spacer flanked by two thiol (-SH) groups. The thiol groups can form stable bonds with gold surfaces, making this linker ideal for creating self-assembled monolayers (SAMs) in biosensor and immunoassay development. The PEG spacer enhances water solubility and provides a hydrophilic barrier to reduce non-specific protein adsorption.

Q2: What are the main causes of non-specific binding in experiments using this compound?

A2: Non-specific binding arises from unwanted interactions between molecules in the sample and the sensor surface. Key causes include:

  • Electrostatic Interactions: Charged molecules in the sample can bind to oppositely charged areas on the functionalized surface.[1][2]

  • Hydrophobic Interactions: Non-polar regions of proteins or other molecules can adhere to hydrophobic patches on the surface.[1][2]

  • Surface Defects: Incomplete or poorly formed SAMs can expose the underlying substrate (e.g., gold), which can contribute to non-specific adsorption.[1]

  • Contaminants: Impurities on the surface or in reagents can create active sites for non-specific binding.[1]

Q3: How does the quality of the this compound self-assembled monolayer (SAM) affect non-specific binding?

A3: A high-quality, densely packed SAM is crucial for minimizing non-specific binding. A well-formed SAM presents a uniform surface of hydrophilic PEG chains, which creates a steric barrier and a hydration layer that repels proteins and other biomolecules.[3][4] Conversely, a poorly formed SAM with defects or low density can expose the underlying substrate and fail to provide an effective barrier, leading to increased non-specific adsorption.[1]

Q4: What are the most effective blocking agents to use after surface functionalization with this compound?

A4: The choice of blocking agent is application-dependent. However, common and effective options include:

  • Bovine Serum Albumin (BSA): A widely used protein-based blocking agent that effectively covers unoccupied sites on the surface.[1][5]

  • Casein (or Non-Fat Dry Milk): Another effective protein-based blocker that can fill small voids on the surface.[1][6]

  • Polyethylene Glycol (PEG) derivatives: Shorter chain PEGs or other inert polymers can be used to backfill any defects in the primary this compound SAM.[5][7]

  • Ethanolamine: Can be used to cap any remaining reactive groups on the surface after the immobilization of a capture molecule.[1][6]

Q5: How do buffer conditions influence non-specific binding?

A5: Buffer composition plays a critical role in controlling non-specific interactions:

  • pH: Adjusting the pH of the binding buffer can alter the charge of both the analyte and the surface. Setting the pH near the isoelectric point of interfering proteins can minimize electrostatic interactions.[1][2]

  • Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can shield electrostatic charges and reduce charge-based non-specific binding.[1][2][8]

  • Additives: Non-ionic surfactants, such as Tween-20, can be added in low concentrations to disrupt hydrophobic interactions.[2][5][7][8]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
High Background Signal / High Non-specific Binding 1. Incomplete or inefficient blocking.[1] 2. Poor quality of the this compound SAM.[1] 3. Suboptimal buffer conditions (e.g., pH, ionic strength).[1][2] 4. Contamination of reagents or buffers.[1]1. Optimize blocking: Increase the concentration of the blocking agent, incubation time, or temperature. Consider trying a different blocking agent (see Table 1).[1][5] 2. Ensure rigorous cleaning of the substrate before SAM formation. Use fresh, high-purity this compound. 3. Adjust buffer pH to minimize electrostatic interactions. Increase the ionic strength to reduce electrostatic binding. Add a non-ionic surfactant like Tween-20 to the buffer.[1][2][8] 4. Use high-purity reagents and freshly prepared, filtered buffers.[1]
Low Specific Signal / Poor Analyte Binding 1. Inefficient immobilization of the capture molecule. 2. Steric hindrance from the blocking agent.[1] 3. Inactivation of the capture molecule during immobilization or blocking.[1] 4. Over-blocking of the surface.[1]1. Optimize the immobilization chemistry and confirm the presence of the capture molecule on the surface. 2. Use a smaller blocking agent or a lower concentration. Ensure the blocking step is performed after the capture molecule is immobilized.[1] 3. Ensure the immobilization and binding buffers are compatible with the stability of your capture molecule.[1] 4. Reduce the concentration or incubation time of the blocking agent.
Poor Reproducibility 1. Inconsistent SAM formation.[5] 2. Variability in the blocking step.[5] 3. Contamination of reagents or surfaces.[1][5] 4. Instability of the this compound linker.1. Standardize the SAM formation protocol, controlling incubation time, temperature, and solution concentration.[5] 2. Prepare fresh blocking solutions for each experiment and ensure complete and consistent coverage of the surface.[5] 3. Use high-purity reagents and maintain a clean experimental environment.[1] 4. Store this compound under an inert atmosphere at low temperatures to prevent oxidation of the thiol groups.[9]

Quantitative Data Summary

Table 1: Comparison of Common Blocking Agents

Blocking Agent Typical Concentration Mechanism of Action Advantages Considerations
Bovine Serum Albumin (BSA)1-3% (w/v)Adsorbs to unoccupied surface sites, blocking potential non-specific interactions.Readily available, effective for many applications.[5]Can sometimes interfere with the binding of certain analytes.
Casein0.5-2% (w/v)A mixture of phosphoproteins that effectively coats the surface.[1]Effective blocker, often used in immunoassays.Can be a source of variability due to its heterogeneous nature.
Polyethylene Glycol (PEG)Varies by MW and applicationForms a hydrophilic layer that repels proteins through steric hindrance.[3][4]Highly effective at reducing protein fouling, can be tailored for specific applications.[10][11]May require optimization of chain length and density for maximum effectiveness.[10][12][11]
Tween-200.05-0.1% (v/v)Non-ionic surfactant that disrupts hydrophobic interactions.[2][7]Reduces hydrophobic-based non-specific binding, can be added to wash buffers.May affect the stability or activity of some proteins.

Experimental Protocols

Protocol 1: Gold Surface Cleaning and this compound SAM Formation

  • Substrate Cleaning:

    • Immerse the gold substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse the substrate thoroughly with deionized water and then with ethanol (B145695).

    • Dry the substrate under a stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol.

    • Immediately immerse the clean, dry gold substrate in the this compound solution.

    • Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

    • After incubation, remove the substrate and rinse thoroughly with ethanol to remove any unbound linker.

    • Dry the functionalized substrate under a stream of nitrogen gas.

Protocol 2: Surface Blocking to Reduce Non-specific Binding

  • Prepare Blocking Buffer:

    • Prepare a solution of the chosen blocking agent (e.g., 1% w/v BSA in Phosphate Buffered Saline, PBS).

    • Filter the blocking buffer through a 0.22 µm filter to remove any particulates.

  • Blocking Step:

    • Immerse the this compound functionalized surface in the blocking buffer.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Washing:

    • After incubation, rinse the surface thoroughly with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove excess blocking agent.

    • Rinse a final time with PBS or deionized water.

    • The surface is now ready for the specific binding assay.

Visualizations

NonSpecificBindingPathways cluster_surface Functionalized Surface Surface This compound Monolayer Defects Surface Defects (Exposed Gold) Hydrophobic Hydrophobic Patches Charged Charged Groups Analyte Target Analyte Analyte->Surface Specific Binding (Desired) NonSpecific Non-Specific Proteins NonSpecific->Defects Adsorption NonSpecific->Hydrophobic Hydrophobic Interaction NonSpecific->Charged Electrostatic Interaction

Caption: Mechanisms of non-specific binding on a functionalized surface.

TroubleshootingWorkflow Start Start: High Non-Specific Binding Observed CheckSAM Verify SAM Quality Start->CheckSAM OptimizeBlocking Optimize Blocking Protocol CheckSAM->OptimizeBlocking Good Reclean Improve Substrate Cleaning & SAM Formation CheckSAM->Reclean Poor ModifyBuffer Modify Buffer Conditions OptimizeBlocking->ModifyBuffer No Improvement ChangeBlocker Change Blocking Agent (e.g., BSA, Casein, PEG) OptimizeBlocking->ChangeBlocker Try Different Blocker End End: Reduced Non-Specific Binding OptimizeBlocking->End Improved AdjustpH Adjust pH ModifyBuffer->AdjustpH AddSalt Increase Ionic Strength (NaCl) ModifyBuffer->AddSalt AddSurfactant Add Surfactant (Tween-20) ModifyBuffer->AddSurfactant Reclean->CheckSAM ChangeBlocker->OptimizeBlocking AdjustpH->End Improved AddSalt->End Improved AddSurfactant->End Improved

Caption: Troubleshooting workflow for high non-specific binding.

References

Long-term storage and stability of Thiol-PEG3-thiol reagents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of Thiol-PEG3-thiol reagents.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

The primary degradation pathway for this compound is the oxidation of the terminal thiol (-SH) groups.[1][2] This oxidation leads to the formation of a disulfide-linked dimer (R-S-S-R), rendering the reagent inactive for conjugation reactions that require free sulfhydryl groups.[2]

Q2: What factors accelerate the degradation of this compound?

Several factors can accelerate the oxidation of the thiol groups:

  • Presence of Oxygen: Atmospheric oxygen is a key contributor to thiol oxidation.[1][2]

  • Higher pH: The deprotonated thiolate anion (R-S⁻), which is more prevalent at higher pH, is more susceptible to oxidation than the protonated thiol (R-SH).[1]

  • Presence of Metal Ions: Trace metal ions, such as Cu²⁺, can catalyze the oxidation of thiols.[1]

  • Elevated Temperature: Higher temperatures increase the rate of chemical degradation, including oxidation.[2]

  • Moisture: Excessive moisture can facilitate degradation pathways.[2]

  • Light Exposure: Although less critical than temperature and atmosphere, light can potentially contribute to degradation.[2]

Q3: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored under the conditions summarized in the table below.

Data Presentation: Storage and Handling Recommendations

ParameterRecommended ConditionRationale
Temperature -20°C is the most commonly recommended storage temperature.[2][3][4][5][6]Minimizes the rate of chemical degradation, including oxidation of the thiol groups.[2]
Atmosphere Store under an inert gas atmosphere (e.g., Argon or Nitrogen).[1][2]Prevents the oxidation of the thiol groups by atmospheric oxygen.[2]
Moisture Store in a desiccated environment.[1][2][5]Prevents hydrolysis and other moisture-mediated degradation.[2]
Light Exposure Protect from light; store in the dark.[1][2][3]Light can potentially contribute to degradation pathways.[2]
Container Keep in a tightly sealed container.[2][3]Prevents exposure to moisture and atmospheric oxygen.[2]
Form Solid form is generally more stable for long-term storage.[2]For solutions, use an anhydrous, high-purity solvent like DMSO or DMF and store at -80°C for extended periods.[1][7]

Troubleshooting Guides

Problem 1: Low or No Reactivity in Conjugation Experiment

  • Possible Cause: The this compound reagent may have degraded due to oxidation.

    • Troubleshooting Steps:

      • Verify Storage Conditions: Ensure the reagent has been stored at -20°C under a dry, inert atmosphere.

      • Check Handling Procedures: Confirm that the vial was equilibrated to room temperature before opening to prevent moisture condensation.[1][2][8] Minimize exposure to air during weighing and handling.

      • Perform a Quality Control Check: Use Ellman's Reagent to quantify the amount of free thiol in your stock solution to assess its viability.

      • Consider a Mild Reduction: If partial oxidation is suspected, the disulfide bonds can be reduced back to free thiols using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[9] Note that DTT should be used with caution as it is also a dithiol.

Problem 2: Inconsistent Results Between Experiments

  • Possible Cause: Inconsistent handling of the reagent or stock solutions.

    • Troubleshooting Steps:

      • Aliquot the Reagent: For the solid reagent, consider aliquoting upon receipt to minimize repeated opening and closing of the main container.[2]

      • Use Fresh Stock Solutions: Prepare fresh stock solutions in anhydrous DMSO or DMF right before use.[4][5]

      • Proper Stock Solution Storage: If a stock solution must be stored, keep it at -20°C (or -80°C for longer term) under an inert gas, use a septum-capped vial, and withdraw the solution with a syringe to minimize air exposure.[1][2][4] Avoid repeated freeze-thaw cycles.[5]

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound
  • Equilibration: Allow the container of this compound to warm to room temperature before opening. This is a critical step to prevent moisture from the air from condensing inside the cold container.[2][8]

  • Inert Atmosphere: If possible, open and handle the reagent inside a glove box or an environment purged with an inert gas like argon or nitrogen.[2][8]

  • Dispensing: Quickly weigh the desired amount of the reagent in a clean, dry container. Minimize the time the main container is open.

  • Solvent Selection: Use an anhydrous, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[2][4] Ensure the solvent is of high purity and has been stored over molecular sieves to maintain its anhydrous nature.[2]

  • Dissolution: Dissolve the weighed this compound in the chosen anhydrous solvent to the desired concentration (e.g., 10-100 mM).[2]

  • Storage of Stock Solution: Store the stock solution at -20°C or -80°C.[1] To prevent exposure to air, store the solution under an inert gas. A practical way to achieve this is to cap the vial with a septum and use a syringe for dispensing.[2][4]

Protocol for Stability Assessment using Ellman's Assay

This protocol allows for the quantification of free thiol groups to assess the stability of a this compound solution over time.

  • Preparation of Reagents:

    • Ellman's Reagent Solution: Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0).

    • This compound Solutions: Prepare solutions of this compound at a known concentration in the buffers and conditions you wish to test (e.g., PBS at pH 6.5, 7.4, and 8.5; stored at 4°C and room temperature).[1]

  • Standard Curve Preparation:

    • Prepare a series of standards with known concentrations of a stable thiol-containing compound (e.g., L-cysteine).

    • Add a defined volume of Ellman's Reagent Solution to each standard, mix well, and incubate for 15 minutes at room temperature.[1]

    • Measure the absorbance at 412 nm and plot absorbance vs. concentration to create a standard curve.[1]

  • Stability Study:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each of the this compound solutions prepared in step 1.[1]

    • Add the same volume of Ellman's Reagent Solution, incubate for 15 minutes, and measure the absorbance at 412 nm.

    • Use the standard curve to determine the concentration of free thiols remaining at each time point. This will allow you to quantify the stability of the reagent under different conditions.

Mandatory Visualizations

cluster_storage Long-Term Storage cluster_conditions Optimal Conditions cluster_degradation Degradation Pathway cluster_factors Accelerating Factors storage_solid Solid this compound temp -20°C inert Inert Gas (Ar, N2) dark Protect from Light desiccated Desiccated thiol 2x R-SH (Active Thiol) storage_solid->thiol Correct Handling storage_solution Stock Solution (Anhydrous DMSO/DMF) storage_solution->thiol Correct Handling disulfide R-S-S-R (Inactive Disulfide) thiol->disulfide Oxidation oxygen Oxygen oxygen->disulfide high_ph High pH high_ph->disulfide metal_ions Metal Ions metal_ions->disulfide heat Heat heat->disulfide

Caption: Factors influencing the stability and degradation of this compound.

G start Start: Receive This compound equilibrate Equilibrate vial to room temperature start->equilibrate open_reagent Open vial in inert atmosphere (optional) equilibrate->open_reagent weigh Quickly weigh solid reagent open_reagent->weigh dissolve Dissolve in anhydrous DMSO or DMF weigh->dissolve use_now Use immediately in experiment dissolve->use_now store_solution Store stock solution at -20°C under inert gas use_now->store_solution No end End use_now->end Yes store_solution->end problem Problem: Low Conjugation Yield cause1 Possible Cause: Reagent Oxidation problem->cause1 cause2 Possible Cause: Incorrect Buffer pH problem->cause2 cause3 Possible Cause: Moisture Contamination problem->cause3 solution1 Solution: Verify storage at -20°C. Use Ellman's assay to check free thiol concentration. cause1->solution1 solution2 Solution: Use degassed buffers. Maintain pH between 6.5-7.5 for thiol-maleimide reactions. cause2->solution2 solution3 Solution: Equilibrate reagent to RT before opening. Use anhydrous solvents. cause3->solution3

References

Impact of temperature on Thiol-PEG3-thiol reaction kinetics.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thiol-PEG3-Thiol Reactions

Welcome to the technical support center for this compound reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments involving this compound and similar PEGylated molecules.

Q1: What is the optimal temperature for conducting a thiol-maleimide reaction with a PEG linker?

A: The reaction is typically performed at either room temperature (20-25°C) or 4°C.[1] Reactions at room temperature are generally faster, often reaching completion within a few hours.[1] Conducting the reaction overnight at 4°C is a common strategy, especially when working with temperature-sensitive proteins, to maintain their stability and integrity.[1][2]

Q2: My reaction yield is very low. What are the potential causes related to temperature?

A: Low yield can be attributed to several factors, with temperature playing a direct and indirect role:

  • Thiol Oxidation: Thiols (-SH groups) are susceptible to oxidation, forming disulfide bonds (S-S), especially at neutral to alkaline pH and higher temperatures.[3][4] This side reaction consumes the active thiol groups, making them unavailable to react with the target molecule. Spontaneous autoxidation rates are generally low at neutral pH and low temperatures but can be accelerated by factors like dissolved oxygen and trace metal ion contaminants.[3]

  • Maleimide (B117702) Hydrolysis: If you are using a maleimide-based conjugation strategy, the maleimide ring is prone to hydrolysis at pH values above 7.5, a process that is accelerated at higher temperatures.[1] A hydrolyzed maleimide is unreactive towards thiols.[1]

  • PEG Degradation: Although generally stable, polyethylene (B3416737) glycol (PEG) can undergo thermal oxidative degradation at elevated temperatures (e.g., above 70°C), which can lead to chain scission and the formation of impurities.[5] For solution storage, PEG is most stable when frozen (-20°C) or refrigerated (4°C).[6][7][8]

Q3: I am observing aggregation or precipitation in my reaction. How can temperature contribute to this?

A: Aggregation can occur, particularly when working with proteins. Higher temperatures can sometimes lead to protein denaturation or unfolding, exposing hydrophobic regions that promote aggregation. If you observe precipitation, consider running the reaction at a lower temperature (e.g., 4°C) to improve protein stability.[1]

Q4: How does temperature influence reaction time?

A: As with most chemical reactions, higher temperatures increase the reaction rate. A reaction that might take several hours to complete at 4°C could potentially be finished in a shorter timeframe at room temperature. However, this acceleration must be balanced against the increased risk of side reactions (thiol oxidation, hydrolysis) and degradation of sensitive molecules.[1]

Data Presentation: Temperature Effects on Reaction Parameters

While specific kinetic data for this compound is proprietary, the following table summarizes the general, illustrative effects of temperature on thiol-based conjugation reactions.

Parameter4°CRoom Temperature (20-25°C)> 30°C
Reaction Rate SlowerFasterVery Fast
Typical Reaction Time Overnight (12-16 hours)[1][2]1-4 hours[1]< 1 hour
Risk of Thiol Oxidation LowModerateHigh, especially with prolonged incubation[3]
Risk of Maleimide Hydrolysis (pH > 7.5) LowModerate[1]High[1]
Protein/Biomolecule Stability Generally High[1]Generally Good, but protein-dependentRisk of denaturation for sensitive proteins
Recommendation Ideal for sensitive biomolecules to ensure stability and minimize side reactions.[1][2]Suitable for robust molecules where a faster reaction is desired.[1]Generally not recommended due to the high risk of side reactions and degradation.

Experimental Protocols

This section provides a detailed methodology for a typical conjugation reaction involving a thiol-PEG molecule and a maleimide-activated protein.

Objective: To conjugate a this compound linker to a maleimide-activated protein via a thioether bond.

Materials:

  • This compound

  • Maleimide-activated protein

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed.[1][2]

  • Quenching Reagent: N-acetylcysteine or L-cysteine solution.

  • Purification System: Size-exclusion chromatography (SEC) or dialysis equipment.

Protocol:

  • Reagent Preparation:

    • Allow all reagents, including the this compound and the maleimide-activated protein, to equilibrate to the chosen reaction temperature (e.g., room temperature) before use.

    • Prepare the reaction buffer and degas it thoroughly by bubbling with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can promote thiol oxidation.[7]

    • Dissolve the maleimide-activated protein in the degassed reaction buffer to a final concentration of 1-5 mg/mL.

    • Dissolve the this compound in the degassed reaction buffer immediately before use.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound solution to the protein solution.[2]

    • Mix the components gently by pipetting or slow inversion. Avoid vigorous vortexing to prevent protein denaturation.

    • Incubate the reaction mixture at the desired temperature:

      • Option A (Room Temperature): Incubate for 2 hours.[1][2]

      • Option B (4°C): Incubate overnight (12-16 hours).[1][2]

    • Protect the reaction from light if any of the components are light-sensitive.[2]

  • Reaction Quenching:

    • After the incubation period, quench the reaction by adding a small molecule thiol (e.g., N-acetylcysteine) to a final concentration of ~10 mM. This will react with any unreacted maleimide groups.

    • Incubate for an additional 15-20 minutes at room temperature.

  • Purification:

    • Remove the excess this compound and quenching reagent by purifying the conjugate.

    • Size-exclusion chromatography (SEC) is often the preferred method for separating the larger protein conjugate from smaller unreacted molecules. Dialysis is another viable option.[2]

  • Analysis and Storage:

    • Analyze the purified conjugate using SDS-PAGE and/or mass spectrometry to confirm successful conjugation.

    • Store the final product under appropriate conditions (typically -20°C or -80°C) to ensure long-term stability.

Visualizations: Workflows and Logic

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_post 3. Post-Reaction prep_reagents Equilibrate Reagents & Prepare Buffers degas Degas Buffer (e.g., with Argon) prep_reagents->degas dissolve Dissolve Thiol-PEG & Target Molecule degas->dissolve mix Mix Reactants (Gentle Agitation) dissolve->mix incubate Incubate (4°C or RT) mix->incubate quench Quench Reaction (e.g., L-Cysteine) incubate->quench purify Purify Conjugate (e.g., SEC/Dialysis) quench->purify analyze Analyze & Store (SDS-PAGE, -80°C) purify->analyze

Caption: General experimental workflow for Thiol-PEG conjugation.

G start Low Reaction Yield? q_temp Was reaction run at > 25°C? start->q_temp Check Temp a_temp_yes High temp may cause - Thiol Oxidation - Maleimide Hydrolysis - PEG Degradation q_temp->a_temp_yes Yes q_ph Was pH > 7.5? q_temp->q_ph No s_temp Solution: Repeat at 4°C or RT a_temp_yes->s_temp a_ph_yes High pH accelerates - Maleimide Hydrolysis - Thiol Oxidation q_ph->a_ph_yes Yes q_o2 Was buffer degassed? q_ph->q_o2 No s_ph Solution: Use buffer at pH 6.5-7.5 a_ph_yes->s_ph a_o2_no Dissolved O2 promotes thiol oxidation q_o2->a_o2_no No end Consult further documentation q_o2->end Yes s_o2 Solution: Degas buffer with N2/Ar a_o2_no->s_o2

Caption: Troubleshooting logic for low reaction yield.

References

Validation & Comparative

Confirming Thiol-PEG3-Thiol Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules like Thiol-PEG3-thiol is a critical step. Confirmation of this conjugation is paramount to ensure the desired product has been formed and to quantify its purity. This guide provides a comparative overview of key analytical techniques used to validate this compound conjugation, complete with experimental data and detailed protocols.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique that provides a direct measurement of the molecular weight of the final product, confirming the covalent linkage of the this compound.

Data Presentation

AnalyteExpected Molecular Weight (Da)Observed Mass Shift (Da)Technique
This compound212.36N/AN/A
Conjugate (e.g., with a small molecule)Dependent on the conjugated molecule+ 212.36ESI-MS

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve a small amount of the purified conjugate in a suitable solvent (e.g., acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.[1]

  • Infusion: Introduce the sample into the ESI-MS instrument via direct infusion or after separation by liquid chromatography.

  • Ionization: Apply a high voltage to the sample solution as it is nebulized, creating charged droplets.

  • Desolvation: The solvent evaporates from the charged droplets, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

  • Data Analysis: Compare the observed molecular weight of the conjugate with the theoretical molecular weight to confirm the addition of the this compound linker.

Workflow for Mass Spectrometry Analysis

cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_result Data Interpretation Dissolution Dissolve Conjugate (1 mg/mL) Infusion Infuse into ESI-MS Dissolution->Infusion Ionization Ionization Infusion->Ionization Mass_Analysis Mass Analysis (m/z) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Analysis Compare Observed vs. Theoretical Mass Detection->Analysis Confirmation Conjugation Confirmed Analysis->Confirmation

Caption: Workflow for confirming this compound conjugation using Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the confirmation of the covalent bond formation by observing changes in the chemical environment of specific protons.

Data Presentation

ProtonThis compound Chemical Shift (δ, ppm)Conjugate Chemical Shift (δ, ppm)Solvent
-SH~1.5 - 2.0DisappearsCDCl₃
-S-CH ₂-~2.7Shifts downfieldCDCl₃
PEG chain (-OCH ₂CH ₂O-)~3.6Minor shiftsCDCl₃

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).[2][3]

  • NMR Tube: Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks to determine the relative number of protons. Compare the spectrum of the conjugate to that of the starting this compound. Look for the disappearance of the thiol proton peak and shifts in the signals of protons adjacent to the sulfur atoms.[4]

Logical Flow of NMR Data Analysis

Start Acquire ¹H NMR Spectrum of Conjugate Compare Compare with Spectrum of This compound Start->Compare Observe_SH Observe Disappearance of -SH Proton Signal Compare->Observe_SH Observe_CH2 Observe Downfield Shift of -S-CH₂- Proton Signals Compare->Observe_CH2 Confirm Conjugation Confirmed Observe_SH->Confirm Observe_CH2->Confirm

Caption: Decision-making process for confirming conjugation via ¹H NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly size-exclusion (SEC) or reverse-phase (RP-HPLC), is used to separate the conjugate from unreacted starting materials and byproducts, thereby confirming the formation of a new, larger molecule and assessing its purity.[][6]

Data Presentation

TechniqueAnalyteTypical Retention Time (min)Mobile Phase
SEC-HPLCThis compoundLater elutionIsocratic (e.g., PBS)
SEC-HPLCConjugateEarlier elutionIsocratic (e.g., PBS)
RP-HPLCThis compoundShorter retentionGradient (e.g., Water/Acetonitrile)
RP-HPLCConjugateLonger retentionGradient (e.g., Water/Acetonitrile)

Experimental Protocol: Size-Exclusion HPLC (SEC-HPLC)

  • Sample Preparation: Dissolve the reaction mixture or purified conjugate in the mobile phase to a known concentration.

  • System Equilibration: Equilibrate the SEC-HPLC column with the mobile phase (e.g., phosphate-buffered saline, pH 7.4) until a stable baseline is achieved.

  • Injection: Inject a defined volume of the sample onto the column.

  • Separation: The molecules are separated based on their hydrodynamic volume. Larger molecules (the conjugate) will elute earlier, while smaller molecules (unreacted this compound) will elute later.

  • Detection: Monitor the column eluent using a suitable detector, such as a UV-Vis detector (if the conjugate has a chromophore) or a refractive index (RI) detector.[6]

  • Data Analysis: Analyze the resulting chromatogram. The appearance of a new peak at an earlier retention time compared to the starting materials confirms the formation of a larger molecule. The peak area can be used to assess the purity of the conjugate.

SEC-HPLC Experimental Workflow

cluster_peaks Expected Elution Profile Prep Prepare Sample in Mobile Phase Equilibrate Equilibrate SEC-HPLC System Prep->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Separation by Size Inject->Separate Detect Detect Eluting Molecules Separate->Detect Analyze Analyze Chromatogram Detect->Analyze Conjugate_Peak Early Peak: Conjugate Analyze->Conjugate_Peak Reactant_Peak Late Peak: Reactants Analyze->Reactant_Peak

Caption: Workflow of SEC-HPLC for the analysis of this compound conjugation.

Ellman's Assay

Ellman's assay is a colorimetric method used to quantify the number of free thiol groups in a sample.[7][8] A decrease in the concentration of free thiols after the conjugation reaction indicates successful consumption of the thiol groups.

Data Presentation

SampleFree Thiol Concentration (mM)Absorbance at 412 nm
Before ReactionHighHigh
After ReactionLow / ZeroLow / Zero

Experimental Protocol: Ellman's Assay

  • Reagent Preparation: Prepare a solution of Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) in a reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).[7]

  • Standard Curve: Prepare a series of standards with known concentrations of a thiol-containing compound (e.g., L-cysteine) to generate a standard curve.

  • Sample Reaction: Add a known amount of the pre- and post-conjugation reaction mixture to the Ellman's reagent solution.

  • Incubation: Incubate the mixture at room temperature for 15 minutes to allow the reaction between DTNB and free thiols to complete, which produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB).[9]

  • Measurement: Measure the absorbance of the solution at 412 nm using a spectrophotometer.[9]

  • Quantification: Determine the concentration of free thiols in the samples by comparing their absorbance to the standard curve. A significant decrease in free thiol concentration after the reaction indicates successful conjugation.

Logical Flow of Ellman's Assay

Start Measure Free Thiols (Before Reaction) Reaction Perform Conjugation Reaction Start->Reaction End Measure Free Thiols (After Reaction) Reaction->End Compare Compare Thiol Concentrations End->Compare Result Significant Decrease? Compare->Result Success Conjugation Successful Result->Success Yes Failure Incomplete Reaction Result->Failure No

Caption: Decision pathway for confirming conjugation success using Ellman's Assay.

Comparison of Techniques

TechniqueInformation ProvidedThroughputCostKey AdvantageKey Limitation
Mass Spectrometry Direct confirmation of molecular weightLow to MediumHighUnambiguous confirmation of conjugationCan be destructive to the sample
NMR Spectroscopy Detailed structural informationLowHighProvides information on the exact site of conjugationRequires relatively large amounts of pure sample
HPLC Purity and separation of conjugateHighMediumExcellent for assessing purity and reaction completionIndirect confirmation of conjugation
Ellman's Assay Quantification of free thiol consumptionHighLowSimple, rapid, and quantitative for thiol consumptionIndirectly confirms conjugation; does not characterize the product

This guide provides a foundational understanding of the primary analytical techniques for confirming this compound conjugation. The choice of technique will depend on the specific requirements of the project, including the need for structural detail, purity assessment, and available resources. For comprehensive characterization, a combination of these techniques is often employed.

References

A Comparative Guide to the Mechanical Properties of Thiol-PEG3-Thiol Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanical properties of Thiol-PEG3-thiol hydrogels with other commonly used hydrogel systems. The data presented is intended to assist researchers in selecting the most appropriate hydrogel for their specific application, with a focus on drug delivery and tissue engineering.

Executive Summary

This compound hydrogels, formed through thiol-ene click chemistry, offer a highly tunable and biocompatible platform for various biomedical applications. Their mechanical properties can be precisely controlled by modulating factors such as polymer concentration, molecular weight, and crosslinker functionality. This guide presents a comparative analysis of these properties against other prevalent hydrogels, including alginate, hyaluronic acid (HA), and gelatin-based systems. While the literature often refers to Thiol-PEG hydrogels more broadly, the data presented here is considered representative of this compound systems.

Comparison of Mechanical Properties

The mechanical behavior of a hydrogel is critical for its performance in vivo, influencing factors such as cell viability, drug release kinetics, and overall structural integrity. The following table summarizes the key mechanical properties of this compound hydrogels and popular alternatives.

Hydrogel TypePolymer Concentration (wt%)Crosslinking MechanismStorage Modulus (G') (kPa)Compressive Modulus (kPa)Key AdvantagesKey Disadvantages
Thiol-PEG-Thiol 5 - 25%Thiol-ene photopolymerization1 - 10+[1][2]7 - 630+[3][4]Highly tunable mechanical properties, biocompatible, homogenous network structure.[1][3]Requires photoinitiator and light exposure for gelation.
Alginate 1 - 3%Ionic crosslinking (e.g., Ca²⁺)0.1 - 100+10 - 1000+Biocompatible, mild gelation conditions, natural polymer.Mechanically weak, prone to degradation via ion exchange.
Hyaluronic Acid (HA) 1 - 5%Thiol-Michael addition, photopolymerization0.1 - 20+[5][6]1 - 50+Bioactive, promotes cell proliferation, biodegradable.[5]Relatively low mechanical strength, rapid degradation.
Gelatin 5 - 20%Enzymatic or chemical crosslinking, photopolymerization0.1 - 50+10 - 200+Biocompatible, contains cell-adhesion motifs (RGD), biodegradable.[7]Temperature-sensitive gelation, batch-to-batch variability.[7]

Experimental Workflow for Mechanical Characterization

The following diagram illustrates a typical experimental workflow for characterizing the mechanical properties of hydrogels.

G cluster_prep Hydrogel Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis Prep Prepare Precursor Solutions (e.g., this compound, photoinitiator) Mix Mix Precursor Solutions Prep->Mix Gel Induce Gelation (e.g., UV exposure) Mix->Gel Swell Equilibrate in PBS Gel->Swell Rheology Rheological Analysis (Storage & Loss Modulus) Swell->Rheology Compression Compression Testing (Compressive Modulus & Strength) Swell->Compression Tensile Tensile Testing (Tensile Strength & Elongation) Swell->Tensile Data Analyze Mechanical Data Rheology->Data Compression->Data Tensile->Data Compare Compare with Alternative Hydrogels Data->Compare

Caption: Experimental workflow for hydrogel mechanical property characterization.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible and comparable results.

Rheological Analysis

Rheology is used to characterize the viscoelastic properties of hydrogels, providing insights into their network structure and stability.[8]

  • Objective: To determine the storage modulus (G') and loss modulus (G'').

  • Instrumentation: A rheometer equipped with a parallel plate geometry (e.g., 20 mm diameter).

  • Protocol:

    • Place a hydrogel sample of defined thickness (e.g., 1 mm) onto the lower plate of the rheometer.

    • Lower the upper plate to the desired gap height, ensuring complete contact with the hydrogel without significant compression.

    • Perform a frequency sweep at a constant strain within the linear viscoelastic region (LVER), typically from 0.1 to 100 rad/s. The LVER is predetermined by a strain sweep experiment.

    • Record the storage modulus (G') and loss modulus (G'') as a function of frequency. G' represents the elastic component, while G'' represents the viscous component of the hydrogel.

Compression Testing

Compression testing evaluates the hydrogel's ability to withstand compressive forces, a critical parameter for load-bearing applications.[9]

  • Objective: To determine the compressive modulus and compressive strength.

  • Instrumentation: A universal testing machine equipped with a load cell appropriate for the expected forces.

  • Protocol:

    • Prepare cylindrical hydrogel samples with a defined aspect ratio (e.g., diameter:height of 2:1).

    • Place the sample between two parallel compression plates.

    • Apply a compressive load at a constant strain rate (e.g., 1 mm/min) until the hydrogel fractures or reaches a predefined strain.[9]

    • Record the stress-strain curve. The compressive modulus is calculated from the initial linear region of this curve. The compressive strength is the maximum stress the hydrogel can withstand before failure.

Tensile Testing

Tensile testing measures the hydrogel's ability to resist stretching forces, which is important for applications where the material will be under tension.

  • Objective: To determine the tensile strength and elongation at break.

  • Instrumentation: A universal testing machine with grips suitable for soft materials.

  • Protocol:

    • Prepare dog-bone-shaped hydrogel samples according to standard specifications (e.g., ASTM D638).

    • Mount the sample in the grips of the tensile tester.

    • Apply a tensile load at a constant strain rate until the sample breaks.

    • Record the stress-strain curve. The tensile strength is the maximum stress reached, and the elongation at break is the strain at which the sample fractures.

Conclusion

This compound hydrogels present a versatile platform with highly tunable mechanical properties that can be tailored to a wide range of biomedical applications. Their performance, particularly in terms of achievable stiffness and network homogeneity, is often superior to that of natural polymer-based hydrogels like alginate, hyaluronic acid, and gelatin. The choice of hydrogel will ultimately depend on the specific requirements of the application, including the desired mechanical strength, degradation kinetics, and biocompatibility. The experimental protocols outlined in this guide provide a framework for the systematic characterization and comparison of these materials, enabling informed decisions in research and development.

References

Thiol-PEG3-thiol vs. SMCC for antibody-drug conjugation.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Thiol-PEG3-acid and SMCC Linkers for Antibody-Drug Conjugation

Introduction to ADC Linker Chemistry

Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that merge the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic drugs.[1][2] The linker connecting these two components is a pivotal element, profoundly influencing the ADC's stability, efficacy, pharmacokinetics, and safety profile.[][4][5] An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet allow for efficient release of the cytotoxic payload within the target cancer cells.[][]

This guide provides a detailed, objective comparison of two heterobifunctional crosslinkers used in ADC development: the conventional non-PEGylated linker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and a PEGylated alternative, Thiol-PEG3-acid. While the user's query mentioned "Thiol-PEG3-thiol," a homobifunctional linker, the more relevant comparison to the widely-used SMCC is a heterobifunctional PEGylated linker like Thiol-PEG3-acid, which connects amine and thiol groups. This guide will focus on this comparison, supported by experimental data and detailed methodologies to assist researchers in selecting the optimal linker for their application.

Chemical Properties and Mechanism of Action

Both SMCC and Thiol-PEG3-acid are heterobifunctional crosslinkers designed to connect a primary amine (e.g., the side chain of a lysine (B10760008) residue on an antibody) to a sulfhydryl (thiol) group on a payload molecule.[5]

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

SMCC is a well-established, non-cleavable linker in ADC development, famously used in the clinically successful ADC, ado-trastuzumab emtansine (Kadcyla®).[4] Its structure features two distinct reactive ends:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines on the antibody to form a stable amide bond.[4][5]

  • A maleimide (B117702) group that reacts specifically with thiol groups on the cytotoxic payload via a Michael addition reaction to form a stable thioether bond.[][]

The cyclohexane (B81311) ring in the SMCC structure adds stability to the maleimide group, reducing its susceptibility to hydrolysis.[1] As a non-cleavable linker, drug release from an SMCC-based ADC occurs after the ADC is internalized by the target cell and the antibody component is fully degraded by lysosomal proteases.[4][8] This mechanism ensures high stability in circulation but precludes a "bystander effect" where the payload could kill adjacent, antigen-negative tumor cells.[4]

Thiol-PEG3-acid

Thiol-PEG3-acid is a heterobifunctional linker that incorporates a discrete three-unit polyethylene (B3416737) glycol (PEG) chain.[9] This PEG spacer is the key differentiator from SMCC.[5] Its reactive ends are:

  • A carboxylic acid (-COOH) group that can be activated (e.g., with EDC and NHS) to react with primary amines on an antibody, forming an amide bond.[9]

  • A thiol (-SH) group that can react with a maleimide-functionalized payload to form a stable thioether bond.[9][10]

The primary advantage of the PEG3 spacer is the increased hydrophilicity it imparts to the linker and the resulting ADC.[][5] This can be crucial for improving the solubility and pharmacokinetic profile of the conjugate, particularly when dealing with hydrophobic payloads, and can help mitigate drug-induced aggregation.[5]

Data Presentation: Comparative Performance

The choice between a non-PEGylated linker like SMCC and a PEGylated one like Thiol-PEG3-acid can significantly impact the final conjugate's properties. The following tables summarize key comparative data.

Table 1: Comparison of Key Chemical and Physical Properties

FeatureSMCCThiol-PEG3-acidRationale
Linker Type Heterobifunctional, Non-cleavableHeterobifunctional, Non-cleavableBoth linkers form stable bonds that rely on lysosomal degradation for payload release.[4][9]
Reactive Groups NHS Ester (Amine-reactive), Maleimide (Thiol-reactive)Carboxylic Acid (Amine-reactive), Thiol (Maleimide-reactive)Both are designed for amine-to-thiol conjugation.[5][9]
Hydrophilicity Low (Hydrophobic)HighThe PEG3 spacer in Thiol-PEG3-acid significantly increases water solubility.[5]
Spacer Arm Length 8.3 Å~15.9 Å (estimated)The PEG spacer provides a longer, more flexible connection.[11]
Aggregation Risk Higher, especially with hydrophobic payloadsLowerIncreased hydrophilicity from the PEG chain helps prevent aggregation.[5]

Table 2: Performance Characteristics in ADC Development

ParameterSMCC-based ADCsPEGylated Linker-based ADCs (e.g., Thiol-PEG3-acid)Rationale
Plasma Stability HighHighThe thioether bond formed is highly stable under physiological conditions.[4][][] However, the maleimide-thiol adduct can undergo a retro-Michael reaction, leading to some deconjugation.[][12]
Solubility Can be limited by hydrophobic payloadsGenerally improvedPEGylation enhances the overall hydrophilicity of the ADC, improving solubility.[][5]
Pharmacokinetics Well-characterized; potential for faster clearance if aggregation occursCan be improved; PEG may increase circulation half-life and reduce immunogenicity.[][5]
Drug-to-Antibody Ratio (DAR) Controllable via reaction conditionsControllable via reaction conditionsBoth methods allow for optimization to achieve a desired DAR.[1][13]

Table 3: Representative In Vitro Cytotoxicity Data for an Anti-HER2 ADC

The following data, while generated with a similar thiol-reactive linker, provides a relevant benchmark for the performance expected from ADCs constructed with these technologies.[13]

Cell LineHER2 ExpressionIC50 (nM)
SK-BR-3 High0.5[13]
BT-474 High0.8[13]
SK-OV-3 High1.2[13]
NCI-N87 High1.5[13]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of ADCs.

Protocol 1: ADC Preparation using SMCC Linker

This is a two-step protocol involving the activation of the antibody followed by conjugation to the thiol-containing payload.[1][14]

A. Antibody Activation with SMCC

  • Antibody Preparation: Prepare the antibody at 1-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5).[1][11]

  • SMCC Preparation: Dissolve SMCC in an anhydrous organic solvent like DMSO or DMF to a concentration of ~10-20 mM immediately before use.[11]

  • Reaction: Add a 5- to 20-fold molar excess of SMCC to the antibody solution.[14] The optimal ratio depends on the antibody concentration and desired DAR.

  • Incubation: Incubate for 30-60 minutes at room temperature.[11][15]

  • Purification: Immediately remove excess, unreacted SMCC using a desalting column (e.g., Sephadex G-25) equilibrated with a thiol-reaction-compatible buffer (e.g., PBS, pH 6.5-7.0, with 1-5 mM EDTA).[1][16] This step is critical to prevent quenching of the payload.[1]

B. Conjugation to Thiol-Containing Payload

  • Payload Preparation: Dissolve the thiol-containing drug in a compatible solvent (e.g., DMSO).

  • Conjugation: Add the payload solution to the maleimide-activated antibody. A molar excess of 1.5- to 5-fold over available maleimide groups is recommended.[1]

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.[15]

  • Quenching (Optional): Add a quenching reagent like L-cysteine or N-acetylcysteine to a final concentration of ~1 mM to cap any unreacted maleimide groups. Incubate for an additional 15-30 minutes.[1]

  • Final Purification: Purify the ADC to remove unreacted payload and other impurities using methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Protocol 2: ADC Preparation using Thiol-PEG3-acid Linker

This protocol involves activating the payload with a maleimide, reacting it with the Thiol-PEG3-acid linker, and then conjugating this construct to the antibody.

A. Preparation of Maleimide-Payload

  • Follow standard protocols to functionalize the cytotoxic payload with a maleimide group.

B. Reaction of Thiol-PEG3-acid with Maleimide-Payload

  • Payload Preparation: Dissolve the maleimide-functionalized payload in a suitable buffer (e.g., PBS, pH 6.5-7.5).

  • Linker Preparation: Dissolve Thiol-PEG3-acid in the same buffer or a compatible co-solvent like DMSO.

  • Reaction: Add a slight molar excess of Thiol-PEG3-acid to the payload solution.

  • Incubation: Incubate for 1-2 hours at room temperature. Monitor reaction completion by LC-MS.

  • Purification: Purify the payload-linker construct using reverse-phase HPLC.

C. Conjugation of Payload-Linker to Antibody

  • Activation of Carboxylic Acid: Dissolve the purified payload-linker construct in anhydrous DMF or DMSO. Add EDC (1.5 eq) and NHS (1.2 eq) to activate the terminal carboxylic acid, forming an NHS ester. Incubate for 15-30 minutes at room temperature.

  • Antibody Preparation: Prepare the antibody at 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • Conjugation: Add the activated payload-linker solution to the antibody solution.

  • Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final ADC using SEC or TFF to remove unreacted species and aggregates.

Protocol 3: ADC Characterization - DAR Determination by HIC
  • Column and Buffers: Use a hydrophobic interaction chromatography (HIC) column. Mobile Phase A: High salt (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0). Mobile Phase B: Low salt (e.g., 25 mM sodium phosphate, pH 7.0).[13]

  • Sample Injection: Equilibrate the column with Mobile Phase A and inject the purified ADC.

  • Elution: Elute the different ADC species (DAR 0, 2, 4, etc.) using a decreasing salt gradient. Monitor absorbance at 280 nm.[13]

  • Calculation: Calculate the average DAR by integrating the peak areas corresponding to each drug-loaded species.[13]

Protocol 4: In Vitro Cytotoxicity (MTT Assay)
  • Cell Plating: Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium. Add the solutions to the cells.

  • Incubation: Incubate the plates for 72-120 hours.[13]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values (the concentration that inhibits cell growth by 50%).[13]

Visualizations: Workflows and Mechanisms

G cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Payload Conjugation Ab Antibody (with Lys-NH2) Ab_SMCC Maleimide-Activated Antibody Ab->Ab_SMCC NHS ester reacts with Lysine SMCC SMCC Linker SMCC->Ab_SMCC Ab_SMCC_2 Maleimide-Activated Antibody Payload Thiol-Payload (-SH) ADC Final ADC Payload->ADC Ab_SMCC_2->ADC Maleimide reacts with Thiol

G cluster_0 Step 1: Linker-Payload Preparation cluster_1 Step 2: Antibody Conjugation Linker Thiol-PEG3-Acid Linker_Payload Payload-Linker Conjugate (with -COOH end) Linker->Linker_Payload Thiol reacts with Maleimide Payload Maleimide-Payload Payload->Linker_Payload Activation EDC, NHS Linker_Payload->Activation Linker_Payload_2 Activated Payload-Linker (with -NHS ester) Ab Antibody (with Lys-NH2) ADC Final ADC Ab->ADC NHS ester reacts with Lysine Activation->Linker_Payload_2 Linker_Payload_2->ADC

G ADC 1. ADC binds to Antigen on Cell Surface Internalization 2. Internalization (Endocytosis) ADC->Internalization Endosome 3. Trafficking in Endosome Internalization->Endosome Lysosome 4. Fusion with Lysosome Endosome->Lysosome Degradation 5. Antibody Degradation by Lysosomal Proteases Lysosome->Degradation Release 6. Payload Release (Lys-Linker-Drug) Degradation->Release Effect 7. Cytotoxic Effect (e.g., Cell Death) Release->Effect

Conclusion and Recommendations

The selection between SMCC and a PEGylated linker like Thiol-PEG3-acid is a critical decision in ADC design.

SMCC is a well-validated, robust, and cost-effective linker.[5] Its non-cleavable nature ensures high plasma stability, contributing to a favorable safety profile.[4] It is an excellent choice for ADCs targeting antigens with high and uniform expression and for payloads that do not impart significant hydrophobicity to the final conjugate.[4][5]

Thiol-PEG3-acid , as a representative PEGylated linker, offers distinct advantages when dealing with hydrophobic payloads or when challenges like aggregation are observed.[5] The hydrophilic PEG spacer can significantly improve the solubility, stability, and pharmacokinetic properties of the ADC, potentially leading to an improved therapeutic index.[][5]

Ultimately, the optimal linker choice depends on the specific characteristics of the antibody, the payload, and the target antigen. Empirical testing is recommended to determine which linker will yield an ADC with the best balance of efficacy, stability, and safety for a given application.

References

A Head-to-Head Comparison: Thiol-PEG3-thiol vs. Glutaraldehyde Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Crosslinker for Your Application

The strategic selection of a crosslinking agent is a critical determinant in the success of applications ranging from protein-protein interaction studies and tissue engineering to drug delivery. The crosslinker not only covalently links molecules but also profoundly influences the stability, biocompatibility, and functionality of the resulting conjugate or matrix. This guide provides a detailed, objective comparison of two commonly used crosslinkers: the traditional aldehyde-based crosslinker, glutaraldehyde (B144438), and a modern polyethylene (B3416737) glycol (PEG)-based alternative, Thiol-PEG3-thiol. This comparison is supported by experimental data and detailed methodologies to aid researchers in making an informed decision for their specific application.

Chemical Properties and Mechanism of Action

Glutaraldehyde is a five-carbon dialdehyde (B1249045) that reacts primarily with the amine groups of lysine (B10760008) residues in proteins, forming Schiff bases. These initial linkages can further react to form more stable, complex adducts. Glutaraldehyde is a non-specific crosslinker, reacting with multiple functional groups on a protein's surface.[1]

This compound is a homobifunctional crosslinker with a central three-unit polyethylene glycol (PEG) spacer flanked by two thiol groups. The thiol groups can form stable disulfide bonds with other thiols (e.g., cysteine residues in proteins) or can react with other thiol-reactive groups like maleimides. The PEG spacer imparts hydrophilicity and flexibility to the crosslinked structure.

Performance Comparison: Biocompatibility and Mechanical Properties

A primary concern with glutaraldehyde is its inherent cytotoxicity. Studies have shown that glutaraldehyde-crosslinked materials can induce apoptosis and inflammatory responses.[2][3] This toxicity is attributed to the leaching of unreacted glutaraldehyde and the formation of cytotoxic byproducts.[2] In contrast, PEG-based crosslinkers are known for their excellent biocompatibility and low immunogenicity. The hydrophilic nature of the PEG chain helps to reduce non-specific protein adsorption and cellular adhesion.

The choice of crosslinker also significantly impacts the mechanical properties of crosslinked materials, such as hydrogels. Glutaraldehyde is known to create rigid and mechanically robust structures.[4] Thiol-PEG-based hydrogels offer tunable mechanical properties that can be tailored to specific applications.[5][6]

Quantitative Data Summary

The following tables summarize key performance parameters based on available experimental data. It is important to note that the data is compiled from different studies using various materials and experimental conditions, which may affect direct comparability.

Table 1: Biocompatibility Data

ParameterThiol-PEG-based CrosslinkersGlutaraldehydeSource(s)
Cell Viability High cell viability reported in various studies.Significant reduction in cell viability observed. For example, a 17.5% reduction in human corneal epithelial cell viability after 24 hours of exposure to glutaraldehyde-treated amniotic membrane.[7][8][9]
Cytotoxicity Generally considered non-cytotoxic and biocompatible.Induces apoptosis and inflammatory responses. Extracts from glutaraldehyde-crosslinked bovine pericardium showed only 14-15.1% metabolic activity in L929 cells.[2][3]

Table 2: Mechanical Properties of Crosslinked Hydrogels

ParameterThiol-PEG-based HydrogelsGlutaraldehyde-crosslinked HydrogelsSource(s)
Compressive Modulus Tunable, with values reported up to 600 kPa for thiol-ene PEG hydrogels.Can form stiff hydrogels.[5][10]
Tensile Strength Varies depending on formulation.Reported values of 1000-1200 MPa for PEG-PVA hydrogels.[11][12]
Young's Modulus Formulation dependent.Reported values of 350-420 MPa for gelatin-based hydrogels.[4]
Swelling Ratio Can be controlled by crosslinking density.Reported values of 4.49 - 7.65 for PEG-PVA hydrogels.[11][12]

Experimental Protocols

Glutaraldehyde Crosslinking of Proteins

This protocol provides a general procedure for crosslinking proteins using glutaraldehyde.

Materials:

  • Purified protein solution

  • Glutaraldehyde solution (e.g., 25% aqueous solution)

  • Reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

Procedure:

  • Protein Preparation: Prepare the protein solution in the reaction buffer to the desired concentration.

  • Crosslinking Reaction: Add glutaraldehyde to the protein solution to a final concentration typically ranging from 0.05% to 1% (v/v). The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for a period ranging from 15 minutes to 2 hours, or overnight at 4°C. The incubation time will depend on the desired degree of crosslinking.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. The quenching agent reacts with and neutralizes any unreacted glutaraldehyde.

  • Purification: Remove excess crosslinker and byproducts by dialysis or size-exclusion chromatography.

This compound Crosslinking for Hydrogel Formation (Thiol-Ene Chemistry)

This protocol describes a general method for forming a hydrogel using a thiol-PEG-thiol crosslinker and a multi-arm PEG-norbornene through a photoinitiated thiol-ene reaction.

Materials:

  • This compound

  • Multi-arm PEG-norbornene

  • Photoinitiator (e.g., LAP, Irgacure 2959)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • UV light source (365 nm)

Procedure:

  • Macromer Preparation: Dissolve the this compound and multi-arm PEG-norbornene in PBS at the desired concentrations. A stoichiometric ratio of thiol to norbornene groups is often used.

  • Photoinitiator Addition: Add the photoinitiator to the macromer solution and mix thoroughly. The concentration of the photoinitiator will depend on the specific compound and desired reaction kinetics.

  • Hydrogel Formation: Pipette the solution into a mold or onto a surface.

  • Photopolymerization: Expose the solution to UV light for a specified time to initiate the crosslinking reaction and form the hydrogel. The exposure time will vary depending on the light intensity and the concentration of the reactants.

  • Washing: After gelation, wash the hydrogel with PBS to remove any unreacted components.

Visualizations

cluster_glutaraldehyde Glutaraldehyde Crosslinking cluster_thiol_peg This compound Crosslinking Protein1 Protein 1 (with Lysine -NH2) Crosslinked_Proteins_G Crosslinked Proteins (Schiff Base Formation) Protein1->Crosslinked_Proteins_G reacts with Protein2 Protein 2 (with Lysine -NH2) Protein2->Crosslinked_Proteins_G reacts with Glutaraldehyde Glutaraldehyde (CHO-(CH2)3-CHO) Glutaraldehyde->Crosslinked_Proteins_G links Protein3 Protein 3 (with Cysteine -SH) Crosslinked_Proteins_T Crosslinked Proteins (Disulfide Bond) Protein3->Crosslinked_Proteins_T reacts with Protein4 Protein 4 (with Cysteine -SH) Protein4->Crosslinked_Proteins_T reacts with ThiolPEG This compound (HS-PEG3-SH) ThiolPEG->Crosslinked_Proteins_T links

Caption: Chemical crosslinking mechanisms of glutaraldehyde and this compound.

Start Start: Protein Complex of Interest Crosslinking 1. Crosslinking (Glutaraldehyde or this compound) Start->Crosslinking Quenching 2. Quench Reaction Crosslinking->Quenching Digestion 3. Enzymatic Digestion (e.g., Trypsin) Quenching->Digestion LCMS 4. LC-MS/MS Analysis Digestion->LCMS DataAnalysis 5. Data Analysis (Identify Crosslinked Peptides) LCMS->DataAnalysis Modeling 6. Structural Modeling (Determine Protein-Protein Interactions) DataAnalysis->Modeling

Caption: Experimental workflow for protein crosslinking-mass spectrometry.

Conclusion

Both this compound and glutaraldehyde are effective crosslinking agents, but their suitability depends heavily on the specific application. Glutaraldehyde is a cost-effective and potent crosslinker that can produce mechanically strong materials. However, its significant cytotoxicity limits its use in many biological and biomedical applications, particularly those involving direct cell contact.

This compound, and PEG-based crosslinkers in general, offer a superior biocompatibility profile, making them the preferred choice for applications in drug delivery, tissue engineering, and in vivo studies. The PEG spacer also provides the advantages of increased hydrophilicity and flexibility. While potentially more expensive, the enhanced biocompatibility and tunable properties of this compound often outweigh the cost considerations for sensitive biological applications. Researchers must carefully consider the trade-offs between cost, biocompatibility, and desired mechanical properties when selecting the appropriate crosslinker for their experimental needs.

References

Stability comparison of thioether vs. disulfide linkages in bioconjugation.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the choice of linker can be as critical as the biomolecule and its payload. The stability of the covalent bond connecting these components dictates the efficacy, safety, and overall success of a bioconjugate, particularly in therapeutic applications like antibody-drug conjugates (ADCs). Two of the most prevalent linkages, the thioether and the disulfide bond, offer distinct advantages and disadvantages rooted in their chemical nature. This guide provides an objective comparison of their stability, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their bioconjugation strategies.

At a Glance: Thioether vs. Disulfide Stability

FeatureThioether LinkageDisulfide Linkage
General Stability Highly stableLabile, susceptible to reduction
Plasma Stability Generally high, resistant to degradationVariable, prone to cleavage by thiols
pH Stability Stable across a wide pH rangeLess stable at neutral to basic pH
Reductive Stability Stable in the presence of reducing agentsReadily cleaved by reducing agents
Applications Permanent conjugation, stable bioconjugatesCleavable linkers for controlled release

In-Depth Stability Comparison

The fundamental difference between a thioether (C-S-C) and a disulfide (C-S-S-C) bond lies in their susceptibility to cleavage. The disulfide bond, with its sulfur-sulfur linkage, is inherently redox-active and can be readily reduced to two thiol groups. In contrast, the carbon-sulfur bond of a thioether is significantly more robust and resistant to biological reduction.

Plasma and Serum Stability

The stability of a bioconjugate in circulation is paramount for ensuring it reaches its target and to minimize off-target toxicity. Thioether linkages generally exhibit superior stability in plasma. For instance, bioconjugates formed via Michael addition to a maleimide, resulting in a thioether bond, are known for their in vivo stability.

Disulfide-linked conjugates, however, can be susceptible to premature cleavage in the bloodstream due to thiol-disulfide exchange with circulating thiols, such as cysteine and albumin.[1] The stability of disulfide bonds can be modulated by introducing steric hindrance around the linkage. For example, adding methyl groups adjacent to the disulfide bond can increase its half-life in circulation.[1] However, this increased stability in plasma is often coupled with a decreased rate of intracellular release, presenting a trade-off that must be carefully balanced.[1]

Quantitative Data on Plasma Stability

Linkage TypeBioconjugate ExampleHalf-life in Human PlasmaReference
Thioether (from maleimide)Trastuzumab-MCC-DM1~9 days[1]
Disulfide (hindered)Maytansine disulfide conjugate~9 days[1]
Disulfide (unhindered)-Lower stability[1]

Note: Direct head-to-head quantitative comparisons of half-lives in plasma under identical conditions are not always readily available in the literature. The provided data is illustrative of the general trends observed.

pH Stability

Thioether bonds are generally stable across a broad pH range. Disulfide bonds, on the other hand, can undergo degradation, particularly under neutral to basic conditions.[2] This degradation can occur through mechanisms such as β-elimination or direct hydroxide (B78521) attack on the sulfur atoms.[2] While disulfide bond formation is often favored at basic pH, their long-term stability can be compromised.[2]

Stability in Reducing Environments

The most significant difference between the two linkages is their response to reducing agents. The intracellular environment is significantly more reducing than the extracellular space, with glutathione (B108866) (GSH) concentrations in the millimolar range inside cells compared to micromolar levels in the plasma. This redox potential difference is the cornerstone of using disulfide bonds for controlled drug release.

Disulfide-linked bioconjugates are designed to remain intact in circulation and then be cleaved by intracellular GSH, releasing their payload within the target cell.[3] The rate of this cleavage can be influenced by the steric hindrance around the disulfide bond.

Thioether linkages are largely inert to the reducing conditions found within cells, making them ideal for applications where a stable, long-lasting connection is desired.

Quantitative Data on Reductive Cleavage

Linker TypeReducing AgentConditionCleavage RateReference
Disulfide (aromatic-aliphatic)0.5 mM GSHpH 7.4Significantly lower stability than aliphatic disulfides[4]
Disulfide (aliphatic)0.2 mM GSHpH 7.4More stable than aromatic-aliphatic disulfides[4]

Experimental Protocols

Accurate assessment of bioconjugate stability is crucial. Below are detailed protocols for key experiments used to evaluate the stability of thioether and disulfide linkages.

Protocol 1: Plasma Stability Assay using HPLC

This protocol is designed to assess the stability of a bioconjugate in plasma over time by monitoring the amount of intact conjugate.

Materials:

  • Bioconjugate of interest

  • Human plasma (or other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubator at 37°C

Procedure:

  • Prepare a stock solution of the bioconjugate in PBS.

  • Add the bioconjugate stock solution to pre-warmed human plasma to a final concentration of 1 mg/mL.

  • Incubate the mixture at 37°C.

  • At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.

  • To precipitate plasma proteins, add 3 volumes of cold ACN to the aliquot.

  • Vortex the mixture and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate the ACN under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the sample in a suitable mobile phase for HPLC analysis.

  • Analyze the samples by reverse-phase HPLC. The mobile phase will typically consist of a gradient of water with 0.1% TFA (Solvent A) and ACN with 0.1% TFA (Solvent B).

  • Monitor the elution of the intact bioconjugate by UV absorbance at a relevant wavelength (e.g., 280 nm for proteins).

  • Quantify the peak area of the intact bioconjugate at each time point and calculate the percentage remaining relative to the 0-hour time point.

Protocol 2: Disulfide Bond Reduction Assay using Ellman's Reagent

This protocol quantifies the number of free thiol groups, which can be used to determine the extent of disulfide bond reduction.

Materials:

  • Disulfide-linked bioconjugate

  • Ellman's Reagent (5,5'-dithio-bis(2-nitrobenzoic acid) or DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Cysteine hydrochloride for standard curve

  • UV-Vis Spectrophotometer

Procedure: Part A: Standard Curve Generation

  • Prepare a 10 mM stock solution of cysteine in the Reaction Buffer.

  • Create a series of dilutions from the stock solution to generate standards ranging from 0.1 mM to 1 mM.

  • Prepare a 4 mg/mL solution of DTNB in the Reaction Buffer.

  • To 50 µL of each standard and a blank (Reaction Buffer only), add 2.5 mL of the DTNB solution.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 412 nm.

  • Plot the absorbance values against the cysteine concentration to generate a standard curve.

Part B: Sample Analysis

  • Dissolve the disulfide-linked bioconjugate in the Reaction Buffer to a known concentration.

  • To measure total thiols after reduction, treat the bioconjugate solution with a final concentration of 10 mM DTT and incubate at 37°C for 30 minutes to ensure complete reduction of disulfide bonds.

  • To 50 µL of the reduced bioconjugate sample, add 2.5 mL of the DTNB solution.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 412 nm.

  • Use the standard curve to determine the concentration of free thiols in the sample. This will correspond to the total number of thiols from the reduced disulfide bonds.

Visualizing Workflows and Pathways

Understanding the experimental workflow and the intracellular fate of bioconjugates is crucial for their design and optimization. Graphviz diagrams can effectively illustrate these complex processes.

Experimental Workflow for Stability Assessment

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Bioconjugate Bioconjugate Incubation Incubation Bioconjugate->Incubation Plasma Plasma Plasma->Incubation Protein_Precipitation Protein Precipitation Incubation->Protein_Precipitation Time Points HPLC_Analysis HPLC Analysis Protein_Precipitation->HPLC_Analysis Data_Quantification Data Quantification HPLC_Analysis->Data_Quantification Stability_Profile Stability_Profile Data_Quantification->Stability_Profile Stability Profile

Caption: Workflow for assessing bioconjugate stability in plasma.

Intracellular Trafficking of an Antibody-Drug Conjugate (ADC)

The fate of an ADC upon binding to its target receptor on a cancer cell is a critical determinant of its efficacy. The following diagram illustrates a simplified pathway for an ADC targeting the HER2 receptor.

ADC_Trafficking cluster_extracellular Extracellular Space cluster_cell Target Cell ADC Antibody-Drug Conjugate (ADC) HER2 HER2 Receptor ADC->HER2 Binding Endosome Early Endosome HER2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage (Disulfide) or Antibody Degradation (Thioether) Target Cellular Target (e.g., Microtubules) Payload->Target Induces Apoptosis

Caption: Intracellular trafficking pathway of a HER2-targeted ADC.[5][6]

Conclusion

The choice between a thioether and a disulfide linkage in bioconjugation is a critical design parameter that significantly impacts the stability and performance of the resulting molecule. Thioether bonds offer a robust and permanent linkage, ideal for applications requiring high stability in various physiological conditions. Disulfide bonds, with their inherent redox sensitivity, provide a powerful tool for creating cleavable bioconjugates that can release their payload in the reducing environment of the cell.

A thorough understanding of the stability profiles of these linkages, backed by rigorous experimental evaluation, is essential for the rational design of next-generation bioconjugates. By carefully considering the desired in vivo fate and mechanism of action, researchers can select the optimal linker chemistry to maximize therapeutic efficacy and minimize off-target effects. This guide serves as a foundational resource to navigate these critical decisions in the dynamic field of bioconjugation.

References

Performance Evaluation of Thiol-PEG3-thiol in Drug Release Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the successful design of drug delivery systems. The linker's properties directly influence the stability, solubility, and, most importantly, the release kinetics of the conjugated drug. This guide provides a comparative evaluation of Thiol-PEG3-thiol as a linker in drug release studies, contrasting its performance with other common alternatives and providing detailed experimental protocols for its assessment.

This compound is a bifunctional linker featuring two terminal thiol groups separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for the conjugation of two molecules through thiol-reactive chemistry, such as maleimide (B117702) chemistry, or for attachment to gold surfaces.[1] The PEG spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility and pharmacokinetic profiles.[2][3] The key feature of this linker in drug release is the potential for cleavage of the thiol-based linkage under specific physiological conditions, such as the reductive environment within a cell.

Comparative Analysis of Linker Performance

The performance of this compound in drug release is best understood in comparison to other widely used linkers. The following table summarizes the key characteristics based on the principles of linker chemistry and stability.

FeatureThis compoundTraditional Maleimide LinkerStabilized Maleimide Linker (e.g., N-phenyl maleimide)
Cleavage Mechanism Reductive cleavage of disulfide bondsNon-cleavable (stable thioether bond) or susceptible to retro-Michael reactionNon-cleavable (stable thioether bond with reduced susceptibility to retro-Michael reaction)
Release Trigger High concentrations of reducing agents (e.g., glutathione (B108866) in the intracellular environment)Typically requires enzymatic degradation of the payload carrierTypically requires enzymatic degradation of the payload carrier
In Vivo Stability Potentially susceptible to premature release in the presence of plasma thiolsCan be unstable in vivo, leading to premature drug release via retro-Michael reaction[2][4]Improved in vivo stability with reduced premature drug release[5]
Solubility of Conjugate High, due to the hydrophilic PEG spacer[1]Generally lower, depending on the overall hydrophobicity of the conjugate[2]Generally lower, similar to traditional maleimide linkers
Potential for Off-Target Toxicity Risk of off-target toxicity if premature release occursHigh potential for off-target toxicity due to premature drug release[6]Lower potential for off-target toxicity due to enhanced stability

Experimental Protocols

To evaluate the performance of a this compound linker in drug release studies, a series of in vitro and in vivo experiments are necessary. Below are detailed protocols for key assays.

In Vitro Drug Release Assay in Plasma

This assay assesses the stability of the drug-linker conjugate in a physiologically relevant environment.

Materials:

  • This compound drug conjugate

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., N-acetylcysteine)

  • LC-MS/MS system for analysis

Procedure:

  • Incubate the this compound drug conjugate in plasma at 37°C.[7]

  • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).[7]

  • At each time point, quench the reaction to prevent further degradation during sample processing.

  • Analyze the samples using LC-MS/MS to quantify the amount of intact conjugate and the released drug.[7]

  • Plot the percentage of intact conjugate remaining over time to determine the release kinetics and half-life in plasma.

Intracellular Drug Release Assay

This assay evaluates the release of the drug from the conjugate within the target cells.

Materials:

  • Target cancer cell line

  • This compound drug conjugate

  • Cell lysis buffer

  • LC-MS/MS system

Procedure:

  • Treat the target cells with the this compound drug conjugate for various durations.

  • At each time point, wash the cells to remove any unbound conjugate.

  • Lyse the cells to release the intracellular contents.

  • Analyze the cell lysate by LC-MS/MS to quantify the concentration of the released drug.

  • Correlate the intracellular drug concentration with cytotoxic effects to assess the efficacy of the release mechanism.

Visualizing Experimental Workflows and Mechanisms

To further clarify the processes involved in the evaluation of this compound, the following diagrams illustrate the drug release mechanism and a typical experimental workflow.

Drug_Release_Mechanism cluster_extracellular Extracellular Environment (Low GSH Concentration) cluster_intracellular Intracellular Environment (High GSH Concentration) ADC_stable Antibody-Drug Conjugate (Stable) ADC_cleaved Cleaved Linker ADC_stable->ADC_cleaved Internalization & Reductive Cleavage by GSH Drug_released Released Drug ADC_cleaved->Drug_released Drug Release

Caption: Reductive cleavage of a thiol-based linker in the intracellular environment.

Experimental_Workflow Start Start: Synthesize This compound Drug Conjugate In_Vitro_Plasma In Vitro Plasma Stability Assay Start->In_Vitro_Plasma Intracellular_Release Intracellular Drug Release Assay Start->Intracellular_Release In_Vivo_Efficacy In Vivo Efficacy (Animal Model) In_Vitro_Plasma->In_Vivo_Efficacy Cytotoxicity Cytotoxicity Assay Intracellular_Release->Cytotoxicity Cytotoxicity->In_Vivo_Efficacy End End: Evaluate Performance In_Vivo_Efficacy->End

Caption: Workflow for the comprehensive evaluation of a drug delivery system.

References

The Length Matters: A Comparative Analysis of Thiol-PEG Linker Chain Lengths in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the efficacy and pharmacokinetic profile of therapeutic bioconjugates. Among the most versatile and widely utilized linkers are polyethylene (B3416737) glycol (PEG) chains functionalized with a thiol-reactive group. The length of this PEG chain is not a trivial parameter; it profoundly influences solubility, stability, biodistribution, and target engagement of the conjugated molecule. This guide provides a comprehensive comparative analysis of different PEG chain lengths in thiol-PEG linkers, supported by experimental data, to empower informed decisions in drug development.

The strategic incorporation of PEG linkers, a process known as PEGylation, leverages their hydrophilic and biocompatible nature to enhance the therapeutic properties of proteins, peptides, nanoparticles, and antibody-drug conjugates (ADCs). The thiol-reactive moiety, often a maleimide (B117702) or vinyl sulfone group, allows for specific and stable conjugation to cysteine residues on the target biomolecule. The length of the intervening PEG chain, however, dictates a delicate balance between beneficial shielding effects and potential steric hindrance.

Impact of PEG Chain Length on Physicochemical and Pharmacokinetic Properties

The molecular weight of the PEG chain directly correlates with its length and has significant implications for the resulting conjugate's behavior both in vitro and in vivo.

PropertyShort PEG Chains (e.g., <2 kDa)Medium PEG Chains (e.g., 2-10 kDa)Long PEG Chains (e.g., >10 kDa)
Solubility Modest improvement for hydrophobic molecules.Significant enhancement of aqueous solubility.Substantial increase in solubility, particularly for highly hydrophobic drugs.
Hydrodynamic Radius Small increase, minimal impact on overall size.Moderate increase, leading to reduced renal clearance.Large increase, significantly prolonging circulation half-life.
Steric Hindrance Low, generally preserving binding affinity and cytotoxicity.Can begin to negatively impact binding and cellular uptake.High, may significantly reduce cytotoxicity and receptor binding.
Immunogenicity May offer some shielding from immune recognition.Effective at reducing immunogenicity.Provides the most significant shielding effect against the immune system.
In Vivo Circulation Time Minor extension of half-life.Marked prolongation of plasma half-life.Substantial extension of circulation time.
Tumor Accumulation Limited improvement in passive targeting.Enhanced tumor accumulation due to the EPR effect.Optimal for maximizing tumor exposure and therapeutic efficacy in some cases.

Comparative Efficacy in Antibody-Drug Conjugates (ADCs)

In the context of ADCs, the PEG linker's length is a critical design element that can dramatically alter therapeutic outcomes.

A study on miniaturized ADCs demonstrated that increasing PEG chain length from no PEG to 4 kDa and 10 kDa resulted in a 2.5- and 11.2-fold extension in circulation half-life, respectively.[1] However, this came at the cost of reduced in vitro cytotoxicity, with a 4.5- and 22-fold decrease for the 4 kDa and 10 kDa PEGs, respectively.[1] Despite the lower in vitro potency, the conjugate with the 10 kDa PEG chain (HP10KM) exhibited the most potent tumor growth inhibition in an animal model, highlighting the crucial role of extended circulation in overall efficacy.[1]

Similarly, another study found that ADCs with 8, 12, and 24 PEG units in the linker had significantly higher tumor-to-plasma exposure ratios and resulted in a 75-85% reduction in tumor weight, compared to a 35-45% reduction for ADCs with 2 and 4 PEG units.[2] This suggests that for certain ADCs, a longer PEG chain leads to preferential tumor uptake and improved efficacy.[2]

Influence on Nanoparticle and Gene Delivery Systems

The principles of PEG length influencing in vivo behavior also apply to nanoparticle-based drug delivery and gene therapy.

For nanocarriers targeting dendritic cells, a study comparing PEG linker lengths of 0.65, 2, and 5 kDa found that the linker length significantly affects active targeting.[3] While longer PEGs can provide a "stealth" effect, reducing non-specific uptake, they can also hinder the interaction between the targeting ligand and its receptor.[3] Another study showed that for peptide-decorated hydrogels, a 5 kDa PEG linker resulted in higher particle uptake and antigen presentation compared to 2 kDa and 10 kDa linkers.[3]

In the realm of gene delivery, the length of the PEG chain attached to polyacridine peptides was shown to dramatically influence in vivo gene transfer efficiency.[4] A systematic comparison of PEG lengths (2, 5, 10, 20, and 30 kDa) revealed that increasing PEG length generally decreases serum protein binding and biodistribution to the lungs.[4]

Experimental Methodologies

To enable researchers to conduct their own comparative studies, detailed protocols for key experiments are provided below.

Two-Step Protein Conjugation using a Thiol-PEG-Acid Linker

This protocol outlines the conjugation of a protein to a maleimide-functionalized molecule.

Materials:

  • Protein of interest

  • Thiol-PEG-Acid linker

  • Maleimide-functionalized molecule

  • Activation reagents: N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS

  • Reaction buffers (e.g., PBS, pH 7.4; MES buffer, pH 6.0)

  • Purification columns (e.g., size-exclusion chromatography)

  • Anhydrous organic solvent (e.g., DMF or DMSO)

Procedure:

  • Protein Preparation: Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.

  • Activation of Thiol-PEG-Acid: Dissolve the Thiol-PEG-Acid linker in an anhydrous organic solvent. Add EDC and NHS to activate the carboxylic acid group.

  • Conjugation of Linker to Protein: Add the activated linker solution to the protein solution. Incubate for 2-4 hours at room temperature.

  • Purification of Thiolated Protein: Purify the protein-PEG-thiol conjugate using size-exclusion chromatography to remove excess linker and reagents.

  • Conjugation to Maleimide Molecule: Add the maleimide-functionalized molecule to the purified thiolated protein solution at a 2- to 5-fold molar excess. Incubate for 1-2 hours at room temperature.

  • Purification and Analysis: Purify the final conjugate using chromatography. Analyze the product by SDS-PAGE and mass spectrometry to confirm conjugation and purity.

Synthesis of PROTACs using a Thiol-PEG-Acid Linker

This protocol provides a general strategy for synthesizing a Proteolysis Targeting Chimera (PROTAC).

Materials:

  • Thiol-PEG-Acid linker

  • E3 ligase ligand with an available amine group

  • Target protein ligand with a reactive group for the thiol

  • Peptide coupling reagents (e.g., HATU, HOBt, DIPEA)

  • Thiol-protecting group (e.g., trityl group) if necessary

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • Ligand-Linker Intermediate Synthesis:

    • Protect the thiol group of the Thiol-PEG-Acid linker if necessary.

    • React the carboxylic acid of the (protected) Thiol-PEG-Acid with the amine group of the E3 ligase ligand using standard peptide coupling reagents in an anhydrous solvent.

  • Deprotection of Thiol Group (if applicable): Remove the thiol protecting group under appropriate conditions.

  • Conjugation to Target Protein Ligand: React the free thiol group of the E3 ligase ligand-linker intermediate with a suitable reactive group (e.g., maleimide) on the target protein ligand.

  • Purification and Characterization: Purify the final PROTAC molecule using chromatography (e.g., HPLC). Confirm the structure and purity using mass spectrometry and NMR.

Visualizing the Impact of PEG Length

The following diagrams illustrate key concepts related to the influence of PEG chain length.

PEG_Length_Effect cluster_short Short PEG Chain cluster_long Long PEG Chain s_drug Drug s_linker Short PEG s_drug->s_linker s_target Targeting Ligand s_linker->s_target s_receptor Receptor s_target->s_receptor High Affinity Binding l_drug Drug l_linker Long PEG l_drug->l_linker l_target Targeting Ligand l_linker->l_target l_receptor Receptor l_target->l_receptor Steric Hindrance

Caption: Impact of PEG chain length on receptor binding.

Pharmacokinetics cluster_pk Pharmacokinetic Profile start IV Administration short_peg Short PEG (e.g., <2 kDa) start->short_peg long_peg Long PEG (e.g., >10 kDa) start->long_peg renal_clearance Rapid Renal Clearance short_peg->renal_clearance prolonged_circulation Prolonged Circulation long_peg->prolonged_circulation epr Enhanced Permeation and Retention (EPR) Effect prolonged_circulation->epr tumor Tumor epr->tumor

Caption: Influence of PEG length on in vivo pharmacokinetics.

Conclusion

The length of the PEG chain in a thiol-PEG linker is a critical parameter that must be empirically optimized for each specific bioconjugate and therapeutic application. While longer PEG chains generally offer superior pharmacokinetic properties, including extended circulation half-life and reduced immunogenicity, they can also introduce steric hindrance that diminishes binding affinity and biological activity. Conversely, shorter PEG chains may preserve the potency of the conjugated molecule but fail to provide adequate shielding and circulation time. A careful and systematic evaluation of a range of PEG lengths is therefore essential to identify the optimal linker that balances these competing factors and ultimately achieves the desired therapeutic index. The experimental data and protocols provided in this guide serve as a valuable resource for researchers navigating the complexities of bioconjugate design and development.

References

In Vivo Stability of Thiol-PEG3-Thiol Based Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the choice of a linker is a critical decision that profoundly impacts the in vivo performance of a bioconjugate. The linker's stability in circulation is a key determinant of the therapeutic's efficacy and safety profile. This guide provides an objective comparison of the expected in vivo stability of conjugates based on Thiol-PEG3-thiol linkers against other common linker technologies, supported by established principles of bioconjugation and pharmacokinetics.

Comparison of In Vivo Stability for Different Linker Types

The in vivo stability of a conjugate is not solely dependent on the linker itself, but on the chemical bonds it forms with the payload and the biomolecule. A this compound linker is a short, flexible, and hydrophilic spacer with reactive thiol groups at both ends. The stability of the resulting conjugate will be dictated by the chemistry used to attach these thiol groups. For the purpose of this comparison, we will consider the scenario where the thiol groups form thioether bonds, which are generally stable.

Linker TypeCleavage MechanismStability in Circulation (Half-life)Key Determinants of Stability
This compound (forming Thioether bonds) Non-cleavable (enzymatic degradation of the biomolecule)Expected to be long, primarily dependent on the biomolecule's half-life.The high stability of the thioether bond; potential for slow oxidation of the PEG backbone.[1][2]
Valine-Citrulline (VC) Enzymatic (cleaved by cathepsin B in lysosomes)High in circulation, designed for intracellular release.The specificity of cathepsin B for the dipeptide sequence.[3][4]
Hydrazone pH-sensitive (hydrolyzed in the acidic environment of endosomes/lysosomes)Moderate; susceptible to hydrolysis at physiological pH over time.The pH differential between blood (pH 7.4) and endosomes (pH 5-6).[5]
Disulfide Redox-sensitive (cleaved by reducing agents like glutathione (B108866), which is abundant inside cells)Moderate; can undergo exchange with circulating thiols like albumin.[5]The concentration gradient of glutathione between the extracellular and intracellular environments.
Non-cleavable (e.g., SMCC) Non-cleavable (requires degradation of the antibody)High; the payload is released upon lysosomal degradation of the entire conjugate.The stability of the amide and thioether bonds.[3]

Experimental Protocols for In Vivo Stability Assessment

Accurate evaluation of a conjugate's in vivo stability is crucial. The following protocols outline the standard methodologies used in preclinical studies.[3][6][7]

Pharmacokinetic (PK) Study in Animal Models
  • Objective: To determine the concentration-time profile of the conjugate and its components in plasma.

  • Animal Model: Typically mice or rats.

  • Procedure:

    • Administer the conjugate intravenously (IV) to a cohort of animals at a specified dose.

    • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, etc.).

    • Process the blood to isolate plasma.

    • Analyze the plasma samples using the methods described below.

Analytical Methods
  • Enzyme-Linked Immunosorbent Assay (ELISA) for Intact Conjugate:

    • Principle: This method quantifies the amount of the intact conjugate (e.g., antibody-drug conjugate).

    • Protocol Outline:

      • Coat a 96-well plate with an antigen that specifically binds to the biomolecule part of the conjugate.

      • Add plasma samples to the wells.

      • Use a secondary antibody that detects the payload to quantify the amount of intact conjugate.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Free Payload:

    • Principle: This highly sensitive method quantifies the amount of payload that has been prematurely released into circulation.

    • Protocol Outline:

      • Precipitate proteins from the plasma samples using an organic solvent.

      • Collect the supernatant containing the small molecule payload.

      • Inject the supernatant into an LC system to separate the payload from other small molecules.

      • Detect and quantify the payload using a mass spectrometer.

Visualizing Pathways and Processes

To better understand the factors influencing in vivo stability and the workflows for their assessment, the following diagrams are provided.

cluster_0 Potential In Vivo Degradation Pathways for a PEG-based Conjugate A Intact Conjugate (Biomolecule-S-PEG3-S-Payload) B Linkage Cleavage (e.g., unstable bond to payload) A->B Chemical/Enzymatic instability C PEG Backbone Oxidation A->C Reactive Oxygen Species D Biomolecule Degradation A->D Natural Clearance/ Proteolysis E Released Payload B->E F Oxidized PEG Metabolites C->F G Degraded Biomolecule D->G

Caption: Potential degradation pathways for a this compound conjugate in vivo.

cluster_1 Experimental Workflow for In Vivo Stability Assessment A IV Administration of Conjugate to Animal Model B Serial Blood Sampling (various time points) A->B C Plasma Isolation B->C D Sample Analysis C->D E ELISA: Quantify Intact Conjugate D->E F LC-MS/MS: Quantify Free Payload D->F G Pharmacokinetic Modeling E->G F->G H Determination of Half-life, Clearance, and Stability Profile G->H

Caption: Workflow for assessing the in vivo stability of bioconjugates.

cluster_2 Logical Relationship of Linker Stability and Therapeutic Outcomes A Linker Stability B High Stability in Circulation A->B C Low Stability in Circulation A->C D Sufficient Payload Delivery to Target Site B->D E Reduced Off-Target Toxicity B->E G Premature Payload Release C->G F Improved Therapeutic Index D->F E->F H Increased Off-Target Toxicity G->H I Reduced Efficacy G->I J Poor Therapeutic Index H->J I->J

Caption: The impact of linker stability on the overall therapeutic outcome.

Conclusion

While direct comparative in vivo stability data for this compound based conjugates is not extensively published, an understanding of its chemical components allows for a strong inference of its performance. The stability of the PEG backbone and the typically robust nature of the bonds formed by its terminal thiol groups suggest that conjugates using this linker are likely to have high stability in circulation.[1][2] This makes them a promising option for applications where long exposure and payload delivery dependent on the pharmacokinetics of the carrier biomolecule are desired. However, as with any component of a therapeutic, empirical testing through rigorous pharmacokinetic studies is essential to confirm the in vivo stability and overall performance for a specific application.

References

Benchmarking Thiol-PEG3-Thiol: A Comparative Guide for Tissue Engineering Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of tissue engineering, the selection of appropriate scaffolding materials is paramount to recapitulating the native extracellular matrix (ECM) and guiding cellular behavior. Among the plethora of synthetic hydrogels, those based on polyethylene (B3416737) glycol (PEG) have garnered significant attention due to their biocompatibility, tunable properties, and minimal immunogenicity. This guide provides an objective comparison of Thiol-PEG3-thiol as a crosslinking agent in PEG-based hydrogels, benchmarking its performance against common alternatives. The data presented herein is supported by established experimental protocols to aid researchers in making informed decisions for their specific applications.

Performance Comparison of Hydrogel Crosslinkers

The choice of crosslinker significantly influences the mechanical properties, biocompatibility, and degradation kinetics of PEG hydrogels. This section compares hydrogels crosslinked with a short-chain dithiol (represented by this compound) to those crosslinked with longer-chain dithiols and other common crosslinking chemistries.

Table 1: Mechanical Properties of PEG-Based Hydrogels

Crosslinker TypeRepresentative CrosslinkerPolymer Concentration (wt%)Storage Modulus (G') (kPa)Compressive Modulus (kPa)Source(s)
Short-Chain Thiol-Ene This compound (proxy) 1010 - 307 - 50[1]
Long-Chain Thiol-EnePEG-dithiol (3.4 kDa)105 - 15~7[1]
Acrylate (Chain-Growth)PEGDA (10 kDa)102 - 830 - 110[2][3]
Michael AdditionPEG-dithiol (various)101 - 10Varies[4]

Note: Data for this compound is extrapolated from studies using short-chain PEG-dithiol crosslinkers due to a lack of specific literature. Mechanical properties are highly dependent on the specific multi-arm PEG used in conjunction with the crosslinker.

Table 2: Biocompatibility and Degradation of PEG-Based Hydrogels

Crosslinker TypeRepresentative CrosslinkerCell Viability (%)Degradation MechanismDegradation TimeSource(s)
Short-Chain Thiol-Ene This compound (proxy) >90Hydrolytic (ester bonds)Days to Weeks[5][6]
Long-Chain Thiol-EnePEG-dithiol (3.4 kDa)>90Hydrolytic (ester bonds)Weeks to Months[7]
Acrylate (Chain-Growth)PEGDA (10 kDa)60 - 80Hydrolytic (ester bonds)Weeks to Months[2][3]
Michael AdditionPEG-dithiol (various)>90Thiol-exchange (reversible)Tunable (days to weeks)[8]

Signaling Pathways and Experimental Workflows

To understand the underlying mechanisms and experimental procedures, the following diagrams illustrate key processes in hydrogel formation and characterization.

Thiol_Ene_Reaction cluster_reactants Reactants cluster_initiation Initiation cluster_propagation Propagation Multi_arm_PEG_NB Multi-arm PEG-Norbornene Carbon_Radical Carbon-centered Radical Multi_arm_PEG_NB->Carbon_Radical Thiol_PEG3_thiol This compound Thiyl_Radical Thiyl Radical (RS°) Thiol_PEG3_thiol->Thiyl_Radical Thiol_PEG3_thiol->Thiyl_Radical Photoinitiator Photoinitiator UV_Light UV Light (365 nm) Photoinitiator->UV_Light Absorption Radical Radical (R°) UV_Light->Radical Generation Radical->Thiol_PEG3_thiol H-abstraction Thiyl_Radical->Multi_arm_PEG_NB Addition Carbon_Radical->Thiol_PEG3_thiol Chain Transfer Thioether_Bond Thioether Bond Formation Carbon_Radical->Thioether_Bond Crosslinking

Caption: Thiol-Ene Photo-Click Chemistry Workflow.

Experimental_Workflow cluster_prep Hydrogel Preparation cluster_characterization Characterization Macromer_Solution Prepare Macromer Solution (Multi-arm PEG-NB + this compound) Photoinitiator_Addition Add Photoinitiator Macromer_Solution->Photoinitiator_Addition Molding Pipette into Mold Photoinitiator_Addition->Molding Photopolymerization Expose to UV Light Molding->Photopolymerization Cell_Encapsulation Cell Encapsulation Molding->Cell_Encapsulation Add cells before molding Swelling_Ratio Swelling Ratio Measurement Photopolymerization->Swelling_Ratio Mechanical_Testing Mechanical Testing (Compression/Rheology) Photopolymerization->Mechanical_Testing Degradation_Study Degradation Study Photopolymerization->Degradation_Study Viability_Assay Live/Dead Assay Photopolymerization->Viability_Assay Cell_Encapsulation->Photopolymerization

Caption: General Experimental Workflow for Hydrogel Characterization.

Detailed Experimental Protocols

Measurement of Swelling Ratio

The swelling ratio provides insight into the crosslinking density and water uptake capacity of the hydrogel.[9][10][11]

Materials:

  • Lyophilized hydrogel samples

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Weighing balance

  • Kimwipes

Protocol:

  • Weigh the lyophilized hydrogel sample to obtain the dry weight (Wd).

  • Immerse the hydrogel in PBS at 37°C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove the hydrogel from the PBS.

  • Gently blot the surface of the hydrogel with a Kimwipe to remove excess surface water.

  • Weigh the swollen hydrogel to obtain the swollen weight (Ws).

  • Continue until the swollen weight reaches a constant value (equilibrium swelling).

  • Calculate the swelling ratio (Q) using the formula: Q = (Ws - Wd) / Wd.

Determination of Compressive Modulus

The compressive modulus is a measure of the hydrogel's stiffness under compression and is crucial for applications in load-bearing tissues.

Materials:

  • Cylindrical hydrogel samples (e.g., 5 mm diameter, 2 mm height)

  • Mechanical testing machine with a compression platen

  • PBS (pH 7.4)

Protocol:

  • Equilibrate the hydrogel samples in PBS at 37°C for 24 hours.

  • Measure the diameter and height of the hydrogel sample.

  • Place the hydrogel on the lower platen of the mechanical tester.

  • Apply a compressive strain at a constant rate (e.g., 0.1 mm/min).

  • Record the resulting stress.

  • Plot the stress-strain curve.

  • The compressive modulus is calculated from the initial linear region (typically 0-10% strain) of the stress-strain curve.

In Vitro Cell Viability Assessment (Live/Dead Assay)

This assay distinguishes between live and dead cells within the 3D hydrogel construct, providing a measure of the material's cytocompatibility.

Materials:

  • Cell-laden hydrogels in a multi-well plate

  • Live/Dead Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific) containing Calcein AM and Ethidium homodimer-1 (EthD-1)

  • PBS (pH 7.4)

  • Fluorescence microscope

Protocol:

  • Culture the cell-laden hydrogels for the desired period.

  • Prepare the Live/Dead staining solution by diluting Calcein AM and EthD-1 in PBS according to the manufacturer's instructions.

  • Remove the culture medium from the wells.

  • Wash the hydrogels twice with PBS.

  • Add the Live/Dead staining solution to each well, ensuring the hydrogels are fully covered.

  • Incubate the plate at 37°C for 30-45 minutes, protected from light.

  • Gently wash the hydrogels with PBS.

  • Image the hydrogels using a fluorescence microscope with appropriate filters (green for live cells stained with Calcein AM, and red for dead cells stained with EthD-1).

  • Quantify cell viability by counting the number of live and dead cells in multiple fields of view.

References

Safety Operating Guide

Navigating the Safe Disposal of Thiol-PEG3-thiol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the scientific community, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. Thiol-PEG3-thiol, a versatile linker molecule used in bioconjugation and drug development, requires specific procedures for its disposal due to its potential hazards. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound and associated waste materials.

Essential Safety and Handling Protocols

Before beginning any work with this compound, it is crucial to be aware of its hazard classifications and to implement appropriate safety measures. The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, thiols are known for their strong, offensive smell.[2][3]

Personal Protective Equipment (PPE): Adherence to a strict PPE protocol is mandatory.

Protection TypeRecommended EquipmentPurpose
Eye/Face Tightly fitting safety goggles with side-shields or a face shield.[1][4]Protects against splashes and aerosols.
Skin Nitrile rubber gloves (double-gloving is recommended) and a flame-resistant lab coat.[4]Prevents skin contact and contamination of personal clothing.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.[1][4]Minimizes inhalation of potential vapors or aerosols.

Handling Precautions:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1][4]

  • Ensure an eyewash station and safety shower are readily accessible.[4]

  • Equilibrate the reagent container to room temperature before opening to prevent moisture condensation.[4][5]

  • To minimize air exposure, consider handling the compound under an inert gas atmosphere, such as argon or nitrogen.[4][5]

  • Avoid all contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

Chemical and Hazard Data

Understanding the properties of this compound is fundamental to its safe management.

Physical and Chemical Properties:

PropertyValue
Molecular Formula C₉H₁₈O₅S
Molecular Weight 238.30 g/mol
Appearance Liquid
Boiling Point 377.5 ± 37.0 °C at 760 mmHg
Purity ≥95%
Storage Recommended at -20°C, desiccated.[1][5]
Source: BenchChem[1]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure 3H335: May cause respiratory irritation
Source: BenchChem[1]

Step-by-Step Disposal Procedures

All waste containing this compound must be treated as hazardous waste and disposed of through a licensed contractor, in accordance with all institutional and governmental regulations.[4][6] Do not discharge any thiol waste into the sewer system or the general environment.[6]

Step 1: Segregation of Waste

Proper segregation at the point of generation is critical for safe and compliant disposal. Prepare designated and clearly labeled waste containers before starting your experiment.

  • Liquid Waste Container: A sealable, chemical-resistant container for all liquid residues.

  • Solid Waste Container: A designated container for contaminated consumables.

  • Glassware Decontamination Bath: A plastic bucket or container for soaking used glassware.[2]

Step 2: Disposal of Liquid Waste
  • Collection: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[4] The label must explicitly state "Thiol-Containing Waste".[2][4]

  • Aqueous Waste Treatment (Optional, check local regulations): For water-soluble thiols in aqueous layers, treatment with sodium hypochlorite (B82951) (bleach) can oxidize thiols to less odorous sulfonic acids.[7]

    • In a fume hood, slowly add excess bleach solution to the collected aqueous waste. This reaction can be exothermic.[7]

    • Seal the container, shake vigorously, and let it stand in the fume hood for at least 24 hours.[7]

    • If the characteristic thiol smell is gone, it may be permissible to dispose of it down the drain with copious amounts of water, but confirm this procedure is compliant with your institution's and local regulations.[7]

  • Final Disposal: All collected liquid waste must be disposed of through your institution's hazardous waste management program.

Step 3: Disposal of Solid Waste
  • Collection: Place all contaminated solid items, such as gloves, pipette tips, and paper towels, into a sealable plastic bag.[4]

  • Containment: Place the sealed bag into a designated solid hazardous waste container.[4] For particularly malodorous items, it is recommended to first place them in a zip-lock bag and then into a wide-mouth plastic jar labeled as hazardous waste.[3]

  • Final Disposal: Dispose of the container through your institution's hazardous waste management program.

Step 4: Decontamination of Glassware
  • Immediate Soaking: Immediately after use, place all contaminated glassware into a prepared bleach bath.[2]

    • The bleach bath should be a 1:1 mixture of commercial bleach and water, prepared in a plastic container and kept in a fume hood.[2]

    • Allow the glassware to soak for at least 14 hours (overnight).[2]

  • Large Glassware: For items too large to fit into the bath, fill the glassware with the bleach solution, seal it, label it clearly, and let it soak in a fume hood, preferably within a secondary container.[2]

  • Final Cleaning: After soaking, thoroughly rinse the glassware with water before proceeding with normal washing methods.[2]

Disposal Workflow Diagram

G cluster_waste_generation Waste Generation Point cluster_liquid Liquid Waste Stream cluster_solid Solid Waste Stream cluster_glassware Glassware Decontamination Waste This compound (Liquid, Solid, Contaminated Glassware) Liquid_Waste Collect in Labeled, Sealed Container Waste->Liquid_Waste Liquids Solid_Waste Place in Sealed Bag Waste->Solid_Waste Solids (Gloves, Tips) Bleach_Bath Submerge in 1:1 Bleach:Water Bath (min. 14 hours) Waste->Bleach_Bath Glassware Hazardous_Liquid Dispose via Licensed Hazardous Waste Contractor Liquid_Waste->Hazardous_Liquid Solid_Container Transfer Bag to Solid Waste Container Solid_Waste->Solid_Container Hazardous_Solid Dispose via Licensed Hazardous Waste Contractor Solid_Container->Hazardous_Solid Rinse Thoroughly Rinse with Water Bleach_Bath->Rinse Clean Proceed with Normal Cleaning Rinse->Clean

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these detailed procedures, researchers can mitigate risks, ensure a safe laboratory environment, and comply with environmental regulations, fostering a culture of safety and responsibility.

References

Personal protective equipment for handling Thiol-PEG3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Thiol-PEG3-thiol. Adherence to these protocols is essential for ensuring personal safety and maintaining a safe laboratory environment.

This compound, like other thiol-containing compounds, presents potential hazards, including skin and eye irritation, respiratory irritation if inhaled, and being harmful if swallowed.[1][2][3] Additionally, thiols are known for their potent, unpleasant odors.[4][5] Therefore, proper handling and the use of appropriate personal protective equipment (PPE) are mandatory.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is necessary to minimize exposure to this compound. The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side shields or a face shield.[1]Protects against splashes and aerosols.
Skin Protection Nitrile rubber gloves (double-gloving is recommended). A flame-resistant or standard laboratory coat.[1]Prevents skin contact and contamination of personal clothing.
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]Minimizes the inhalation of any potential vapors or aerosols.
Hand Protection Chemical-resistant gloves, such as nitrile rubber.[1][5]Essential for preventing direct skin contact.
Footwear Closed-toe shoes.[5]Protects feet from potential spills.

Operational and Handling Plan

A strict operational protocol is necessary to ensure the safe handling of this compound and to maintain its stability.

Preparation:

  • Ensure a certified chemical fume hood is operational.[1]

  • Verify that an eyewash station and safety shower are readily accessible.[1]

  • Prepare and label all necessary glassware and equipment within the fume hood.[1]

  • Have designated and clearly labeled waste containers ready for both liquid and solid chemical waste.[1][6]

Handling:

  • Don all required PPE before handling the chemical.[1]

  • To prevent moisture condensation, allow the this compound container to equilibrate to room temperature before opening.[1]

  • To minimize air exposure and potential oxidation, consider handling the compound under an inert gas atmosphere, such as argon or nitrogen.[1][7]

  • Always handle the chemical inside a fume hood to control vapor exposure.[5][8]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste containing thiols should be treated as hazardous waste.[6][8]

Waste TypeDisposal Procedure
Liquid Thiol Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.[1][6]
Solid Thiol Waste Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag. This bag should then be placed in a designated solid hazardous waste container.[1][6][8]
Glassware Decontamination All glassware that has come into contact with the thiol compound should be immediately placed into a bleach bath to soak overnight (approximately 14 hours).[4] This helps to oxidize the thiol, reducing its odor and hazard.[4][9] The bleach bath should be kept in a fume hood.[4]

All chemical waste must be disposed of through a licensed contractor, following all institutional and governmental regulations.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Safety Shower & Eyewash prep_hood->prep_safety prep_waste Prepare Labeled Waste Containers prep_safety->prep_waste handle_equilibrate Equilibrate Chemical to Room Temp prep_waste->handle_equilibrate handle_inert Handle Under Inert Gas (Optional) handle_equilibrate->handle_inert handle_transfer Perform Experiment handle_inert->handle_transfer disp_liquid Collect Liquid Waste handle_transfer->disp_liquid disp_solid Collect Solid Waste in Sealed Bag handle_transfer->disp_solid disp_glass Decontaminate Glassware in Bleach Bath handle_transfer->disp_glass disp_contractor Dispose via Licensed Contractor disp_liquid->disp_contractor disp_solid->disp_contractor disp_glass->disp_contractor

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.